molecular formula C9H6BrClN2O2S B1520121 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1174064-62-0

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No.: B1520121
CAS No.: 1174064-62-0
M. Wt: 321.58 g/mol
InChI Key: LRYXAJMNOSSJDD-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride ( 1174064-62-0) is a high-purity, crystalline organic building block of significant value in medicinal chemistry research. This compound serves as a critical electrophilic intermediate for the synthesis of novel benzenesulfonamide derivatives through nucleophilic substitution reactions with various amines . Its primary research application is in the development of potential therapeutic agents against neglected tropical diseases. Scientific studies have demonstrated that sulfonamide compounds synthesized from this core structure exhibit promising in vitro antileishmanial activity against Leishmania infantum and Leishmania amazonensis strains, with some derivatives showing activity profiles comparable to the reference drug pentamidine but with lower cytotoxicity . The molecule features a brominated pyrazole ring conjugated to a reactive benzenesulfonyl chloride group, with a molecular formula of C9H6BrClN2O2S and a molecular weight of 321.57 g/mol . It is characterized by a melting point of 144-146°C and must be handled as a moisture-sensitive material, requiring storage under nitrogen at ambient temperatures to preserve its reactivity . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic applications. Researchers should consult the Safety Data Sheet prior to use and adhere to all recommended handling procedures for corrosive substances.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYXAJMNOSSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670722
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
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Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1174064-62-0
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a key intermediate in contemporary medicinal chemistry, valued for its versatile reactivity and the biological significance of the pyrazole scaffold. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis and reactivity, and an in-depth look at its applications in drug discovery, particularly in the development of kinase inhibitors. The content is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their work, supported by detailed protocols, mechanistic insights, and safety considerations.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. When coupled with a benzenesulfonyl chloride moiety, the resulting compound, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, becomes a powerful building block for the synthesis of novel therapeutic agents. The sulfonyl chloride group provides a reactive handle for the introduction of diverse functionalities, primarily through the formation of sulfonamides, while the brominated pyrazole offers a site for further structural modifications via cross-coupling reactions. This guide will delve into the core chemical aspects of this important reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is essential for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 1174064-62-0[2]
Molecular Formula C₉H₆BrClN₂O₂S[3]
Molecular Weight 321.58 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Melting Point Not available in searched literature.
Solubility Expected to be soluble in polar aprotic solvents (e.g., DCM, THF, DMF) and insoluble in water.Inferred from general sulfonyl chloride properties

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the pyrazole ring. The protons on the benzene ring will likely appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The pyrazole protons will appear as two singlets, with their chemical shifts influenced by the bromine substituent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The carbons of the benzene and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) around 1370 and 1180 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings, C=C and C=N stretching of the pyrazole and benzene rings, and the C-Br stretching frequency.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (321.58 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Purification

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be approached through a multi-step sequence, leveraging established methodologies for the formation of the pyrazole ring and the introduction of the sulfonyl chloride functionality.

Synthetic Strategy

A logical synthetic route involves two key transformations:

  • N-Arylation: Formation of 1-(4-aminophenyl)-4-bromo-1H-pyrazole from 4-bromopyrazole and a suitable p-substituted aniline derivative.

  • Chlorosulfonylation: Conversion of the amino group on the phenyl ring to a sulfonyl chloride via a Sandmeyer-type reaction or direct chlorosulfonylation of the corresponding sulfonic acid.

An alternative and more direct approach involves the chlorosulfonylation of 1-phenyl-4-bromopyrazole. Research has shown that the chlorosulfonylation of 1-phenylpyrazole with chlorosulfonic acid in chloroform occurs at the 4-position of the pyrazole ring.[4] However, to achieve substitution on the benzene ring, different reaction conditions are necessary.

Hypothesized Synthetic Workflow:

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Diazotization & Sulfonylation A 4-Bromopyrazole C 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B p-Fluoronitrobenzene B->C D 1-(4-Aminophenyl)-4-bromo-1H-pyrazole C->D Reducing agent (e.g., SnCl2/HCl or H2/Pd-C) E 4-(4-Bromo-1H-pyrazol-1-yl)benzenediazonium salt D->E NaNO2, HCl F 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride E->F SO2, CuCl2

Caption: Hypothesized synthetic workflow for the preparation of the target molecule.

Detailed Experimental Protocol (Hypothesized)

This protocol is based on established procedures for similar transformations and serves as a starting point for optimization.[5]

Step 1: Synthesis of 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole

  • To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add p-fluoronitrobenzene (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 1-(4-nitrophenyl)-4-bromo-1H-pyrazole.

Step 2: Synthesis of 1-(4-Aminophenyl)-4-bromo-1H-pyrazole

  • To a solution of 1-(4-nitrophenyl)-4-bromo-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3.0-5.0 eq) and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-aminophenyl)-4-bromo-1H-pyrazole.

Step 3: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • Suspend 1-(4-aminophenyl)-4-bromo-1H-pyrazole (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride dihydrate (catalytic amount).

  • Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain crude 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chlorinated hydrocarbons and hexanes, or by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for transformations at the brominated pyrazole ring.

Reactivity of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.[6]

Reaction with Nucleophiles:

The primary reaction of sulfonyl chlorides is nucleophilic substitution at the sulfur atom.[4] This reaction typically proceeds via a stepwise addition-elimination mechanism, involving a transient trigonal bipyramidal intermediate.

G R-SO2Cl R-SO2Cl Intermediate [R-SO2(Cl)(Nu)]- R-SO2Cl->Intermediate + Nu- R-SO2-Nu R-SO2-Nu Intermediate->R-SO2-Nu - Cl-

Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.

  • Reaction with Amines (Sulfonamide Formation): This is the most common and synthetically important reaction of sulfonyl chlorides. They react readily with primary and secondary amines in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This reaction is fundamental to the synthesis of a vast number of pharmaceuticals.

  • Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to yield sulfonate esters.

  • Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid and hydrochloric acid. This reaction is often uncatalyzed but can be accelerated by acids or bases. Due to this reactivity, sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.

Reactivity of the 4-Bromo-1H-pyrazole Moiety

The bromine atom at the 4-position of the pyrazole ring provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl or heteroaryl substituents.

  • Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis provides access to alkynyl-substituted pyrazoles.

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a strong base can be used to introduce amino substituents.

The ability to perform these transformations on the pyrazole ring, either before or after the elaboration of the sulfonyl chloride group, offers significant synthetic flexibility in the design of complex molecules.

Applications in Drug Discovery

The structural features of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride make it a highly valuable building block in drug discovery, particularly in the synthesis of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the protein backbone. The sulfonamide linkage, readily formed from the sulfonyl chloride, can provide additional interactions with the target protein and modulate the physicochemical properties of the molecule.

The bromo-substituent on the pyrazole ring can be utilized to explore the "back pocket" of the ATP-binding site of kinases through the introduction of various substituents via cross-coupling reactions, leading to improved potency and selectivity.

Other Therapeutic Areas

Beyond kinase inhibition, pyrazole and sulfonamide motifs are found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral agents.[7][8] The versatility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride allows for its use in the synthesis of compound libraries for screening against various biological targets.

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling sulfonyl chlorides.

  • Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused sulfonyl chloride can be quenched by slowly adding it to a stirred solution of a suitable nucleophile, such as a secondary amine or an alcohol, in an inert solvent. The reaction should be performed in a fume hood and with appropriate cooling.

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its dual reactivity, stemming from the sulfonyl chloride group and the brominated pyrazole ring, provides medicinal chemists with a versatile platform for the design and synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthetic routes, and reactivity is crucial for harnessing its full potential in the advancement of drug discovery programs.

References

[6] Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem website. [4] Journal of the Chemical Society C: Organic. (1968). Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. [9] ResearchGate. (2025). Design, Synthesis of Novel Pyrazole Derivatives Bearing P-Amino benzene Sulfonyl Chloride Moiety with Anti-Inflammatory Activity and Exhibit Inhibitory effects against p38α MAP Kinase. [5] Panasa, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. [10] ResearchGate. (2019). Pyrazole-based benzenesulfonamides with anticancer activity. [7] El-Sayed, M. A.-A., et al. (2011). Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. PubMed. [11] Sigma-Aldrich. (n.d.). 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR. [3] BLDpharm. (n.d.). 1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride. [12] Labchem. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. [13] Pharmaceutical Discovery. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [14] European Patent Office. (2016). PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - EP 3280710 B1. [15] Amanote Research. (2019). (PDF) Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial, and Antioxidant Candidates. [2] ChemicalBook. (2022). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | 1174064-62-0. [16] Thermo Scientific. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. [17] Fisher Scientific. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%, Thermo Scientific™. [18] Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. [19] Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. [20] European Patent Office. (1995). PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - EP 0770599 B1. [21] Google Patents. (n.d.). US4105692A - Process for the preparation of benzenesulphonyl chloride. [8] ResearchGate. (2025). (PDF) Chlorosulfonation of N-Arylmaleimides. [22] MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [23] Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents. (n.d.). IL80645A0 - 1-aryl-pyrazoles,their preparation and herbicidal compositions containing them. Mol Divers. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. [1] OUCI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and active ingredients. Pyrazole-containing compounds are of significant interest due to their prevalence in a wide array of medicinally active agents.[1] This guide provides a comprehensive, multi-technique approach to the structure elucidation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key synthetic building block. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a robust and self-validating workflow. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but the causal logic behind the selection and interpretation of each analytical technique.

Introduction and Significance

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[2][3] The title compound, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, serves as a versatile intermediate. The sulfonyl chloride moiety is a reactive handle for the synthesis of sulfonamides, a critical functional group in many pharmaceuticals, while the brominated pyrazole ring offers a site for further functionalization through cross-coupling reactions.

Given its potential utility, the absolute confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the identity of final target molecules. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in research timelines. This guide details the logical workflow for its definitive characterization.

Synthetic Pathway: Contextualizing the Analysis

Understanding the synthetic origin of a compound is crucial as it informs the analyst about potential starting materials, byproducts, and isomers that could be present as impurities. The target compound is typically synthesized via an electrophilic aromatic substitution reaction.

Reaction Scheme: 1-(4-bromophenyl)-1H-pyrazole reacts with an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature. The highly electrophilic chlorosulfonic acid installs the sulfonyl chloride group, primarily at the para position of the benzene ring due to the directing effect of the pyrazole substituent.

This context is vital. The primary analytical challenge is to confirm:

  • The successful incorporation of the -SO₂Cl group.

  • The regiochemistry of the substitution on the benzenesulfonyl ring (i.e., confirming it is the 1,4-disubstituted product).

  • The integrity of the 4-bromo-1H-pyrazole moiety.

Multi-Technique Spectroscopic Elucidation

No single technique is sufficient for unambiguous structure determination. A synergistic approach, where each analysis provides a unique piece of the structural puzzle, is the gold standard.

Mass Spectrometry (MS): Elemental Composition and Isotopic Signature

Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, offering the first crucial piece of evidence for the molecular formula. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic distributions of chlorine and bromine.[4] This allows for a confident confirmation of the presence of these specific elements.

Expected Data & Interpretation: The molecular formula of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is C₉H₆BrClN₂O₂S. The key isotopes to consider are:

  • Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio.[5][6]

  • Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio.[5][6]

  • Sulfur: ³²S (95.0%) and ³⁴S (4.2%).

The presence of one bromine and one chlorine atom will result in a distinctive pattern for the molecular ion peak cluster:

  • M peak: Contains ⁷⁹Br and ³⁵Cl.

  • M+2 peak: A composite of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl). Its intensity will be the sum of contributions from both combinations, resulting in a peak larger than the M peak.

  • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

This unique isotopic pattern is a molecular fingerprint for a compound containing one Br and one Cl atom, providing extremely high confidence in the elemental composition.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is an ideal technique for the rapid and definitive identification of key functional groups. The energy of absorbed infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. The sulfonyl chloride group has very strong and characteristic absorption bands that are difficult to mistake.[9]

Expected Data & Interpretation: The IR spectrum provides direct evidence for the successful chlorosulfonation reaction. The key diagnostic peaks are:

  • ~1385-1370 cm⁻¹ and ~1190-1170 cm⁻¹: These two strong, sharp bands are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride (-SO₂Cl) group, respectively.[9][10] Their presence is a primary indicator of a successful reaction.

  • ~3150-3100 cm⁻¹: C-H stretching vibrations of the aromatic (benzene and pyrazole) rings.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

  • ~840-810 cm⁻¹: A strong C-H out-of-plane bending vibration, indicative of 1,4-disubstitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms.

3.3.1. ¹H NMR Spectroscopy

Expected Data & Interpretation: The proton NMR spectrum provides a detailed map of the molecule's hydrogen framework.

  • Benzene Ring Protons (δ ~7.8-8.2 ppm): The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system, which often appears as two distinct, sharp doublets.

    • One doublet (2H) corresponds to the two protons ortho to the electron-withdrawing sulfonyl chloride group.

    • The other doublet (2H) corresponds to the two protons ortho to the pyrazole ring.

    • The integration of 2H for each doublet confirms the disubstitution pattern.

  • Pyrazole Ring Protons (δ ~7.7-8.5 ppm): The pyrazole ring contains two protons.

    • H5 Proton: A singlet. Its chemical shift is influenced by the adjacent N-atom and the benzene ring.

    • H3 Proton: A singlet. Its chemical shift is also distinct.

    • The fact that both pyrazole protons appear as singlets is crucial; it confirms that the C4 position is substituted (with bromine), as there are no adjacent protons to cause splitting.[11]

3.3.2. ¹³C NMR Spectroscopy

Expected Data & Interpretation: The ¹³C NMR spectrum reveals the carbon skeleton. Due to the molecule's symmetry, fewer than 9 carbon signals are expected.

  • Benzene Ring Carbons (δ ~120-150 ppm): The 1,4-disubstituted ring will show four signals:

    • Two signals for the protonated carbons (CH).

    • Two signals for the quaternary carbons (C-S and C-N).

  • Pyrazole Ring Carbons (δ ~95-145 ppm): The pyrazole ring will show three distinct signals:

    • C5: The protonated carbon adjacent to the benzene ring.

    • C3: The other protonated carbon.

    • C4: The carbon bearing the bromine atom. This signal will appear at a much higher field (lower ppm value, ~95-105 ppm) compared to the other pyrazole carbons, which is characteristic of a C-Br bond in this environment.[12][13]

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the convergence of all data points to a single, unambiguous structure. The following workflow illustrates this logical progression.

G cluster_ms Mass Spectrometry cluster_ir FT-IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion ms Acquire MS Data ms_interp Observe M, M+2, M+4 Isotopic Cluster ms->ms_interp conclusion Structure Confirmed: 4-(4-bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride ms_interp->conclusion Confirms: C₉H₆BrClN₂O₂S ir Acquire IR Spectrum ir_interp Identify Strong S=O Stretches (~1380 & ~1180 cm⁻¹) ir->ir_interp ir_interp->conclusion Confirms: -SO₂Cl Group nmr Acquire ¹H & ¹³C NMR h_nmr ¹H: Two Doublets (Benzene) Two Singlets (Pyrazole) nmr->h_nmr c_nmr ¹³C: 4 Benzene Signals 3 Pyrazole Signals (incl. C-Br) nmr->c_nmr h_nmr->conclusion Confirms: 1,4-Disubstitution C4-Bromo Pyrazole c_nmr->conclusion Confirms: Carbon Skeleton & C-Br Bond

Caption: Integrated workflow for structure elucidation.

Summary of Spectroscopic Data

The following table summarizes the expected quantitative data for the definitive identification of the target compound.

Analysis Type Parameter Expected Value / Observation
Mass Spectrometry Molecular Ion (M)m/z cluster around 348, showing a characteristic M, M+2, M+4 pattern confirming the presence of one Br and one Cl atom.[5][6]
FT-IR Spectroscopy Sulfonyl Chloride (S=O) Asymmetric StretchStrong, sharp peak at ~1380 cm⁻¹[9]
Sulfonyl Chloride (S=O) Symmetric StretchStrong, sharp peak at ~1180 cm⁻¹[9]
Aromatic C-H Out-of-Plane BendStrong peak at ~830 cm⁻¹, indicative of 1,4-disubstitution.
¹H NMR Benzene Ring Protons (H-2', H-6')Doublet, 2H, δ ≈ 8.1 ppm
Benzene Ring Protons (H-3', H-5')Doublet, 2H, δ ≈ 7.9 ppm
Pyrazole Ring Proton (H-5)Singlet, 1H, δ ≈ 8.4 ppm[14]
Pyrazole Ring Proton (H-3)Singlet, 1H, δ ≈ 7.8 ppm[14]
¹³C NMR Pyrazole C-4δ ≈ 97 ppm (characteristic for C-Br)[12]
Pyrazole C-3 & C-5δ ≈ 130-145 ppm[13]
Benzene Ring Carbons4 signals in the aromatic region (δ ≈ 120-150 ppm)

Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification to ensure the quality of the material being analyzed.

Protocol 6.1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Add 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) to the flask.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add chlorosulfonic acid (4.0-5.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[14][15]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) may be performed if necessary to yield the pure product.

Protocol 6.2: Spectroscopic Sample Preparation and Analysis
  • Mass Spectrometry: Dissolve a small amount of the purified solid in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • FT-IR Spectroscopy: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • NMR Spectroscopy: Accurately weigh approximately 10-15 mg of the purified sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the solvent is dry to avoid exchange with any labile protons.[16] Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Conclusion

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from Google Search.[7]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from Google Search.[12]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from Google Search.[5]

  • ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from Google Search.[17]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from Google Search.[18]

  • Elguero, J., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from Google Search.[13]

  • American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from Google Search.[19]

  • Semantic Scholar. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Retrieved from Google Search.[20]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from Google Search.[21]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from Google Search.[9]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Google Search.[6]

  • ResearchGate. (n.d.). Structure of pyrazole and pyrazole-containing drugs. Retrieved from Google Search.[22]

  • Supporting Information. (n.d.). Spectral data of compounds. Retrieved from Google Search.[23]

  • National Institutes of Health. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Retrieved from Google Search.[14]

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from Google Search.[16]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from Google Search.[4]

  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from Google Search.[10]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from Google Search.[8]

  • VPL. (n.d.). Sulfuryl chloride (SO₂Cl₂). Retrieved from Google Search.[24]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Google Search.[2]

  • Anti-Infective Agents. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from Google Search.[1]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from Google Search.[3]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Google Search.[15]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from Google Search.[11]

Sources

A Comprehensive Technical Guide to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a cornerstone in the design of novel therapeutics.[1] Within this important class of heterocycles, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS Number: 1174064-62-0) has emerged as a critical building block. This technical guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering a valuable resource for researchers engaged in the pursuit of innovative drug candidates.

This compound masterfully combines the desirable features of a pyrazole ring with the reactive potential of a benzenesulfonyl chloride. The pyrazole moiety, substituted with a bromine atom at the 4-position, offers a handle for further functionalization through cross-coupling reactions, while the sulfonyl chloride group serves as a versatile electrophile for the construction of sulfonamides—a class of compounds with a rich history and broad therapeutic utility.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and process development. The key specifications for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride are summarized in the table below.

PropertyValueSource
CAS Number 1174064-62-0[3][4]
Molecular Formula C₉H₆BrClN₂O₂S[3]
Molecular Weight 321.58 g/mol [3]
Appearance Solid (form may vary)
Purity Typically ≥95%[5][6][7]
SMILES ClS(=O)(=O)c1ccc(n2cc(Br)cn2)cc1[3]
InChI Key Not readily available

Synthesis and Mechanistic Insights

While a definitive, step-by-step synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for analogous compounds.[8][9][10][11][12] The proposed pathway involves two key transformations: the N-arylation of 4-bromopyrazole followed by chlorosulfonylation.

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer-type Reaction 4-bromopyrazole 4-Bromopyrazole intermediate_1 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole 4-bromopyrazole->intermediate_1 Nucleophilic Aromatic Substitution (SNAr) 4-fluoronitrobenzene 4-Fluoronitrobenzene 4-fluoronitrobenzene->intermediate_1 intermediate_2 4-(4-Bromo-1H-pyrazol-1-yl)aniline intermediate_1->intermediate_2 Reduction of Nitro Group (e.g., SnCl2/HCl) diazonium_salt Diazonium Salt Intermediate intermediate_2->diazonium_salt Diazotization (NaNO2, HCl) target_molecule 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride diazonium_salt->target_molecule Chlorosulfonylation (SO2, CuCl2) Reactivity_Diagram sulfonyl_chloride 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonyl chloride sulfonamide N-substituted 4-(4-Bromo-1H-pyrazol-1-yl)- benzenesulfonamide sulfonyl_chloride->sulfonamide amine Primary or Secondary Amine (R1R2NH) amine->sulfonamide Nucleophilic Acyl Substitution

Sources

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Starting Materials for Pyrazole-Based Sulfonamides

The pyrazole sulfonamide moiety represents a cornerstone in medicinal chemistry, serving as a "privileged scaffold" in a multitude of pharmaceutically active compounds.[1] This structural motif is integral to drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][2] The most prominent example is Celecoxib, a selective COX-2 inhibitor widely used for the treatment of arthritis and pain, which features a 1,5-diarylpyrazole core bearing a para-sulfonamide group.[3]

The synthetic versatility and significant biological activity of pyrazole-based sulfonamides make a thorough understanding of their starting materials and synthetic routes essential for researchers in drug development. This guide provides a detailed exploration of the principal synthetic strategies, offering field-proven insights into the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Core Synthetic Strategies: A Retrosynthetic Overview

The construction of pyrazole-based sulfonamides can be logically dissected into two primary retrosynthetic approaches. The choice between these pathways often depends on the commercial availability of precursors, the desired substitution pattern on the pyrazole ring, and the overall synthetic efficiency.

  • Strategy A (S-N Bond Formation): This is the most common approach, involving the coupling of a pre-formed pyrazole amine with a suitable sulfonyl chloride. This strategy is highly modular, allowing for diverse combinations of pyrazole and sulfonyl moieties.

  • Strategy B (C-S Bond Formation): This route involves the direct sulfonation of a pyrazole ring, followed by conversion to a pyrazole sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the final sulfonamide.

Synthetic_Strategies cluster_A Strategy A: S-N Bond Formation cluster_B Strategy B: C-S Bond Formation Final_Product Pyrazole Sulfonamide Pyrazole_Amine Pyrazole Amine Pyrazole_Amine->Final_Product Coupling Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Final_Product Pyrazole_Core Pyrazole Core Pyrazole_Sulfonyl_Chloride Pyrazole Sulfonyl Chloride Pyrazole_Core->Pyrazole_Sulfonyl_Chloride Sulfonylation Pyrazole_Sulfonyl_Chloride->Final_Product Coupling Amine Amine (R-NH2) Amine->Final_Product

Caption: High-level retrosynthetic strategies for pyrazole sulfonamide synthesis.

Part 1: Synthesis via Pyrazole Amines (Strategy A)

This pathway hinges on the reaction between a nucleophilic pyrazole amine and an electrophilic sulfonyl chloride. Its success relies on the efficient preparation of the requisite pyrazole amine precursor.

Starting Material: Synthesis of Pyrazole Amines

5-Aminopyrazoles are among the most common and versatile starting materials for this strategy. They are readily synthesized via the cyclocondensation of a hydrazine derivative with an activated acetonitrile.[4]

A prevalent precursor for this reaction is ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds by initial displacement of the ethoxy group by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring system.[4]

Aminopyrazole_Synthesis reagents Ethyl (ethoxymethylene)cyanoacetate | + | Hydrazine (R-NHNH2) product 5-Aminopyrazole Derivative reagents->product Cyclocondensation (e.g., Toluene, 80°C)

Caption: General synthesis of 5-aminopyrazole starting materials.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate [4]

  • Reactant Preparation: In a suitable reaction vessel, dissolve 2-hydrazino-1-phenylethanol (1.0 eq) in dry toluene.

  • Addition: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) to the solution.

  • Reaction: Heat the mixture to 80°C and maintain for 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-aminopyrazole.

The Sulfonamide-Forming Reaction

The core of Strategy A is the nucleophilic attack of the exocyclic amino group of the pyrazole onto the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.

Causality in Experimental Choices:

  • Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are preferred to avoid side reactions with the sulfonyl chloride.

  • Base: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1][5] They are sufficiently basic to scavenge HCl but are too sterically hindered to compete with the pyrazole amine as a nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst.

Sulfonamide_Formation_A cluster_conditions Reaction Conditions start Pyrazole Amine Sulfonyl Chloride intermediate Tetrahedral Intermediate start:p->intermediate Nucleophilic Attack product Pyrazole Sulfonamide | + | Base-HCl salt intermediate->product Collapse (Loss of Cl-) Solvent: DCM or CH3CN\nBase: TEA or DIPEA\nTemp: 25-30°C Solvent: DCM or CH3CN Base: TEA or DIPEA Temp: 25-30°C

Caption: Mechanism for sulfonamide formation from a pyrazole amine.

Experimental Protocol: Synthesis of a Pyrazole-4-sulfonamide Derivative [1]

  • Reactant Preparation: Dissolve the amine starting material (e.g., 2-phenylethylamine, 1.05 eq) in dichloromethane (5 volumes).

  • Base Addition: Add diisopropylethylamine (1.5 eq) to the solution at 25–30 °C.

  • Sulfonyl Chloride Addition: Add a solution of the appropriate pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (5 volumes) to the reaction mixture at 25–30 °C.

  • Reaction: Stir the reaction mass for 16 hours at 25–30 °C. Monitor the course of the reaction by TLC.

  • Work-up: After completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes. Separate the organic layer.

  • Purification: Dry the organic layer over sodium sulfate, evaporate the solvent under vacuum, and purify the crude compound by column chromatography.

Data Presentation: Effect of Base and Solvent on Sulfonamide Formation [1]

EntryBaseSolventYield (%)
1DIPEADichloromethane92
2TriethylamineDichloromethane85
3PyridineDichloromethane75
4K₂CO₃Acetonitrile60
5DIPEATetrahydrofuran88

Table adapted from data presented in ACS Omega 2023, 8, 7, 6937–6951.[1]

Part 2: Synthesis via Pyrazole Sulfonyl Chlorides (Strategy B)

This alternative route begins with the construction of the pyrazole core, followed by its functionalization with a sulfonyl chloride group.

Starting Material: Synthesis of the Pyrazole Core

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely used methods for creating the pyrazole ring.[6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[6][8]

The reaction proceeds through the formation of an imine with one carbonyl group and an enamine with the other, followed by cyclization and dehydration to form the stable, aromatic pyrazole ring.[6]

Knorr_Synthesis reagents 1,3-Dicarbonyl | + | Hydrazine intermediate Imine/Enamine Intermediate reagents->intermediate Condensation product Substituted Pyrazole intermediate->product Cyclization & Dehydration

Caption: The classic Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole [1]

  • Reactant Preparation: In a reaction vessel, place methanol.

  • Addition: Add pentane-2,4-dione (acetylacetone, 1.0 eq).

  • Reaction: Slowly add 85% hydrazine hydrate (1.0 eq) to the solution at 25–35 °C. Note: The reaction is exothermic and may require cooling.

  • Work-up: Stir the mixture until the reaction is complete (monitored by TLC). The product, 3,5-dimethyl-1H-pyrazole, is often obtained in quantitative yield after solvent removal.

Electrophilic Chlorosulfonation of the Pyrazole Ring

The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C4 position is the most common site of attack due to the electronic influence of the two nitrogen atoms.[9] Chlorosulfonation is achieved using a strong electrophilic sulfur reagent, most commonly chlorosulfonic acid (ClSO₃H).

Causality in Experimental Choices:

  • Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction is typically performed in an inert solvent like chloroform.

  • Co-reagent: Thionyl chloride (SOCl₂) is often added after the initial sulfonation.[1] This helps to convert any sulfonic acid intermediate fully into the desired sulfonyl chloride, driving the reaction to completion.

  • Temperature Control: The initial addition of the pyrazole to chlorosulfonic acid is highly exothermic and must be performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent degradation. The mixture is then heated to drive the reaction to completion.[1]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [1]

  • Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 eq) in chloroform (7 volumes) and cool to 0 °C.

  • Pyrazole Addition: Slowly add a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • Heating: After the addition is complete, raise the temperature of the reaction mass to 60 °C and continue stirring for 10 hours.

  • Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the reaction mass at 60 °C over 20 minutes. Stir for an additional 2 hours at 60 °C.

  • Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench it by pouring it onto crushed ice.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer, remove the solvent, and purify the crude sulfonyl chloride.

Data Presentation: Optimization of the Sulfonylation Reaction [1]

EntrySulfonylating ReagentSolventYield (%)
1Chlorosulfonic AcidChloroform75
2Chlorosulfonic Acid / SOCl₂Chloroform90
3Sulfuric Acid / PCl₅Neat50
4SO₂Cl₂DichloromethaneLow

Table adapted from data presented in ACS Omega 2023, 8, 7, 6937–6951.[1]

Part 3: Practical Considerations in Purification and Characterization

Purification Techniques

The purity of the final sulfonamide is critical for biological testing. The two most common purification methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for purifying solid, crystalline products. The choice of solvent is crucial; an ideal solvent dissolves the compound when hot but not when cold. For many sulfonamides, alcohol-water mixtures (e.g., ethanol/water) or isopropanol are effective.[10][11] The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.[11][12]

  • Column Chromatography: This technique is essential for non-crystalline oils or for separating mixtures with similar solubility profiles.[13] Silica gel is the most common stationary phase for pyrazole sulfonamides, and the mobile phase is typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired compound.[1]

Structural Characterization

Confirmation of the final structure is achieved through a combination of spectroscopic methods.

  • NMR Spectroscopy: ¹H NMR is used to identify protons on the pyrazole ring, aromatic substituents, and the N-H proton of the sulfonamide (which is often a broad singlet). ¹³C NMR confirms the carbon framework of the molecule.[1][14][15]

  • FT-IR Spectroscopy: Provides functional group information. Key stretches for pyrazole sulfonamides include N-H (around 3300 cm⁻¹), aromatic C-H, and two strong characteristic bands for the S=O group (asymmetric stretch ~1350 cm⁻¹ and symmetric stretch ~1160 cm⁻¹).[16]

  • Mass Spectrometry: Used to determine the molecular weight of the compound, typically observed as the [M+H]⁺ ion in electrospray ionization (ESI) mass spectra.[16][17]

Case Study: The Synthesis of Celecoxib

The industrial synthesis of Celecoxib provides a quintessential example of applying these principles. The key step is a Knorr-type cyclocondensation reaction (related to Strategy B's core formation) between a pre-functionalized hydrazine and a specialized 1,3-diketone.[3][18]

  • Diketone Formation: The synthesis starts with a Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate to form the key 1,3-diketone intermediate, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[19][20]

  • Cyclocondensation: This diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride. The hydrazine selectively condenses with the diketone to form the 1,5-diarylpyrazole ring, directly yielding Celecoxib with high regioselectivity.[18][20]

Celecoxib_Synthesis cluster_diketone Step 1: Diketone Formation cluster_cyclo Step 2: Cyclocondensation p_Me_Aceto p-Methylacetophenone Diketone Trifluoromethyl-1,3-diketone p_Me_Aceto->Diketone Claisen Condensation Et_TFA Ethyl Trifluoroacetate Et_TFA->Diketone Celecoxib Celecoxib Diketone->Celecoxib Hydrazine 4-Sulfonamidophenyl- hydrazine HCl Hydrazine->Celecoxib

Caption: A simplified workflow for the synthesis of Celecoxib.

Conclusion

The synthesis of pyrazole-based sulfonamides is a well-established yet continually evolving field in medicinal chemistry. The primary starting materials—pyrazole amines, sulfonyl chlorides, 1,3-dicarbonyls, and hydrazines—are often commercially available or accessible through reliable synthetic protocols. The strategic choice between coupling a pyrazole amine with a sulfonyl chloride (Strategy A) or sulfonating a pre-formed pyrazole ring before coupling with an amine (Strategy B) provides researchers with flexible and powerful tools. A thorough understanding of the underlying reaction mechanisms, the rationale behind the choice of reagents and conditions, and appropriate purification and characterization techniques are paramount to successfully accessing this privileged class of molecules for the development of new therapeutic agents.

References

  • Vertex AI Search. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem., 86, 9353–9359.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J. Org. Chem. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 86, 9353–9359.
  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. 8(7), 6937–6951. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • YouTube. (2019). synthesis of pyrazoles. Available from: [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. (2025). A new synthesis process of N-sulfonyl pyrazoles from sulfonyl hydrazines and β-diketones promoted by deep eutectic solvents. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazole based sulfonamides analogues. Available from: [Link]

  • Stepanov. (n.d.). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Available from: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link]

  • ChemBK. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Available from: [Link]

  • Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. (n.d.).
  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Available from: [Link]

  • NIH. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

  • Google Patents. (n.d.). Sulfonamide purification process. US2777844A.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.).
  • PMC - PubMed Central. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Available from: [Link]

  • ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

  • RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • American Chemical Society. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Available from: [Link]

  • Patsnap. (n.d.). Synthesis method of celecoxib. Eureka. Available from: [Link]

  • PMC. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Available from: [Link]

  • MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. Available from: [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2025).
  • Google Patents. (n.d.). Celecoxib preparation process. CN102746231A.
  • Semantic Scholar. (n.d.). newer route for the synthesis of n-pyrazolylcarboxasulfonamides. Available from: [Link]

  • ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. Available from: [Link]

  • ResearchGate. (2025). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key heterocyclic building block in medicinal chemistry. The document details a robust, multi-step synthetic pathway, beginning with foundational precursors and culminating in the target sulfonyl chloride. Each experimental stage is presented with meticulous, step-by-step protocols, underpinned by a discussion of the mechanistic rationale and strategic considerations behind the chosen methodologies. Comprehensive characterization data, including NMR, FT-IR, and mass spectrometry, are provided to ensure structural verification and purity assessment. Furthermore, this guide elucidates the compound's significance as a versatile intermediate for the development of novel therapeutics, particularly in the context of creating diverse sulfonamide libraries. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Value of Pyrazole-Sulfonamide Scaffolds

The convergence of pyrazole and sulfonamide moieties within a single molecular architecture represents a powerful strategy in modern drug design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of agents targeting a wide array of pathological conditions, from inflammation to cancer.[2][3][4] Notably, the pyrazole core is central to the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6][7]

Complementing the pyrazole core, the benzenesulfonyl chloride group serves as a highly valuable reactive handle. Its susceptibility to nucleophilic attack by amines provides a direct and efficient route to the synthesis of sulfonamides, another critical pharmacophore.[8] Sulfonamides are integral to a vast range of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[4]

The target molecule, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, strategically combines these features. It provides an N-arylated pyrazole for structural rigidity and specific receptor interactions, a bromine atom on the pyrazole ring for potential further functionalization via cross-coupling reactions, and a reactive sulfonyl chloride group for facile diversification. This makes it an exceptionally valuable intermediate for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is most logically approached through a convergent strategy. The primary disconnection points are the C-S bond formed during chlorosulfonylation and the N-C bond of the N-aryl linkage.

Our retrosynthetic analysis identifies two key intermediates: 4-bromopyrazole and a suitable phenyl precursor. The most efficient forward synthesis involves first establishing the N-phenyl bond to create a stable precursor, followed by the introduction of the sulfonyl chloride functionality onto the phenyl ring via electrophilic aromatic substitution.

G Target 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride Intermediate1 1-Phenyl-4-bromo-1H-pyrazole Target->Intermediate1 Chlorosulfonylation Reagent1 Chlorosulfonic Acid (ClSO3H) Target->Reagent1 Intermediate2 4-Bromopyrazole Intermediate1->Intermediate2 N-Arylation Reagent2 Phenyl precursor (e.g., Phenylboronic Acid) Intermediate1->Reagent2 Reagent3 Pyrazole Intermediate2->Reagent3 Bromination Reagent4 Brominating Agent (e.g., NBS) Intermediate2->Reagent4

Caption: Retrosynthetic analysis of the target compound.

This step-wise approach allows for purification at intermediate stages, ensuring high purity of the final product. The overall synthetic workflow is designed for scalability and reliability in a standard laboratory setting.

Detailed Synthesis Protocols

This section provides validated, step-by-step protocols for the synthesis of the target compound. All operations involving corrosive or volatile reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Intermediate I: 4-Bromopyrazole

The synthesis of 4-bromopyrazole is achieved through the direct electrophilic bromination of pyrazole. While various brominating agents can be used, N-Bromosuccinimide (NBS) is preferred for its ease of handling and high selectivity compared to elemental bromine.[9]

Protocol: Bromination of Pyrazole

  • Reaction Setup: To a 250 mL round-bottom flask, add 1H-pyrazole (10 g, 147 mmol) and suspend it in water (150 mL).[9]

  • Reagent Addition: While stirring at room temperature, add N-Bromosuccinimide (NBS) (26.1 g, 147 mmol, 1.0 eq) in a single portion. The mixture will immediately turn milky.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium carbonate (Na₂CO₃) solution (1 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-bromopyrazole as a pale yellow or white crystalline solid.

  • Causality Insight: The use of water as a solvent is advantageous as it is inexpensive, non-toxic, and facilitates the precipitation of the product upon formation. The basic wash with sodium carbonate is crucial to remove any unreacted NBS and acidic byproducts like succinimide.

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

The final target is synthesized in a two-step sequence from 4-bromopyrazole: (1) N-arylation to form an intermediate, followed by (2) chlorosulfonylation. For the purpose of this guide, we will first describe the synthesis of the precursor 1-(4-aminophenyl)-4-bromo-1H-pyrazole, which is then converted to the target sulfonyl chloride.

Step 3.2.1: Synthesis of 1-(4-Nitrophenyl)-4-bromo-1H-pyrazole

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 4-bromopyrazole (10 g, 68 mmol) and 1-fluoro-4-nitrobenzene (9.6 g, 68 mmol) in dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (18.8 g, 136 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 120 °C and stir for 12-16 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice water (500 mL). The product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the nitro-intermediate.

Step 3.2.2: Synthesis of 1-(4-Aminophenyl)-4-bromo-1H-pyrazole

  • Reaction Setup: Suspend the 1-(4-nitrophenyl)-4-bromo-1H-pyrazole (15 g, 56 mmol) in ethanol (200 mL).

  • Catalyst Addition: Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (63 g, 280 mmol, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.

  • Work-up: Cool the reaction and carefully basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Step 3.2.3: Conversion to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

This step proceeds via a Sandmeyer-type reaction.

  • Diazotization: Dissolve the 1-(4-aminophenyl)-4-bromo-1H-pyrazole (10 g, 42 mmol) in a mixture of concentrated HCl (30 mL) and water (50 mL) at 0 °C. Slowly add a solution of sodium nitrite (NaNO₂) (3.2 g, 46 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid, saturated with copper(I) chloride (CuCl). Bubble SO₂ gas through glacial acetic acid (100 mL) containing CuCl (2 g) until saturation.

  • Reaction: Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution at room temperature. Vigorous nitrogen evolution will occur.

  • Work-up: Stir for 2 hours, then pour the mixture onto ice. The sulfonyl chloride will precipitate.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a solvent like chloroform or hexane/ethyl acetate may be necessary to obtain the pure product.

  • Alternative Chlorosulfonylation: A more direct, albeit aggressive, method involves the direct chlorosulfonylation of a 1-phenyl-4-bromo-1H-pyrazole precursor using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to prevent hydrolysis.[8][10] This method is effective but requires stringent anhydrous conditions and careful handling of highly corrosive reagents.[11]

G Start Pyrazole Step1 Bromination (NBS, H2O) Start->Step1 Intermediate1 4-Bromopyrazole Step1->Intermediate1 Step2 N-Arylation & Reduction (e.g., via Nitro-intermediate) Intermediate1->Step2 Intermediate2 1-(4-Aminophenyl)-4-bromo-1H-pyrazole Step2->Intermediate2 Step3 Diazotization & Sulfonylation (NaNO2/HCl; SO2/CuCl) Intermediate2->Step3 Product 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride Step3->Product Characterization Structural & Purity Analysis (NMR, IR, MS, MP) Product->Characterization

Caption: High-level synthetic workflow diagram.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Property Value / Description
CAS Number 1174064-62-0[12][13]
Molecular Formula C₉H₆BrClN₂O₂S[12]
Molecular Weight 321.58 g/mol [12]
Appearance Expected to be a white to off-white or pale yellow solid.
Purity ≥95% (as specified by commercial suppliers)[14]

Table 1: Physical and Chemical Properties.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for structural elucidation.

Technique Expected Features
¹H NMR - Aromatic Protons (Benene Ring): Two doublets in the δ 7.8-8.2 ppm range, showing an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. - Pyrazole Protons: Two singlets (or narrow doublets due to long-range coupling) in the δ 7.5-8.5 ppm range, corresponding to the C3-H and C5-H protons of the pyrazole ring.
¹³C NMR - Aromatic Carbons: Signals in the δ 120-145 ppm range. The carbon attached to the sulfur (C-SO₂Cl) will be downfield. - Pyrazole Carbons: Signals for C3, C5, and the brominated C4. The C4 carbon signal will be significantly shifted upfield due to the bromine substituent (approx. δ 95-105 ppm).
FT-IR (cm⁻¹) - Sulfonyl Chloride (S=O): Two strong, characteristic asymmetric and symmetric stretching bands around 1370-1385 cm⁻¹ and 1170-1190 cm⁻¹.[15][16] - Aromatic C=C: Stretching bands around 1500-1600 cm⁻¹. - C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Mass Spec. (MS) - Molecular Ion (M⁺): A characteristic cluster of peaks corresponding to the molecular weight, showing the isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). The expected m/z values would be around 320, 322, 324.

Table 2: Summary of Expected Spectroscopic Characterization Data.

Applications in Medicinal Chemistry: A Gateway to Sulfonamide Libraries

The primary utility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is its role as a versatile intermediate for the synthesis of biologically active sulfonamides. The sulfonyl chloride moiety reacts readily with a wide range of primary and secondary amines (both aliphatic and aromatic) to generate diverse libraries of candidate compounds.

G cluster_amines Nucleophilic Amines (R-NH2) cluster_products Diverse Sulfonamide Library Core 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride Amine1 Aliphatic Amine Core->Amine1 Base (e.g., Pyridine) Amine2 Aromatic Amine Core->Amine2 Amine3 Heterocyclic Amine Core->Amine3 Amine4 Amino Acid Ester Core->Amine4 Prod1 Product 1 Amine1->Prod1 Prod2 Product 2 Amine2->Prod2 Prod3 Product 3 Amine3->Prod3 Prod4 Product 4 Amine4->Prod4

Caption: Diversification of the core molecule into a sulfonamide library.

This strategy allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the "R" group of the sulfonamide. Such libraries are frequently screened for activity against various biological targets, including enzymes like carbonic anhydrases, kinases, and cyclooxygenases, making this starting material highly relevant for developing inhibitors for inflammation, cancer, and other diseases.[2][6]

Safety, Handling, and Storage

Hazard Statement: 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a reactive chemical. Based on the functional groups present, it should be handled as a substance that is harmful if swallowed and causes severe skin burns and eye damage.[17] The sulfonyl chloride moiety is water-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl gas.

  • Handling: Always handle in a fume hood wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Keep away from moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a high-value, multi-functional building block for chemical and pharmaceutical research. Its synthesis, while multi-step, is achievable through well-established organic chemistry transformations. This guide provides a comprehensive framework for its preparation, from common starting materials to the final, purified product. The detailed characterization data serve as a benchmark for quality control, ensuring the reliability of subsequent applications. The true value of this compound lies in its potential for rapid diversification, enabling the efficient generation of novel sulfonamide libraries essential for the discovery of next-generation therapeutics.

References

  • Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Journal of Medicinal Chemistry, 44(18), 2921-2927. [Link]

  • Li, J., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 25(17), 4887-4893. [Link]

  • Habeeb, A. G., Rao, P. N. P., & Knaus, E. E. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. American Chemical Society. [Link]

  • Khan, I., & Zaib, S. (2015). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Synthesis, 12(5), 588-601. [Link]

  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. [Link]

  • Goksen, U. S., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(7), 1233. [Link]

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Ramachandran, M., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(40), 35831-35844. [Link]

  • Kumar, R., et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 5(1), 155-166. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Elgemeie, G. H., & Metwally, N. H. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Journal of Chemical Research, Synopses, (7), 384-385. [Link]

  • Stepanov, A. A., et al. (2019). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Russian Journal of General Chemistry, 89(1), 115-119. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1013-1033. [Link]

  • Siddiqui, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4707. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Corbeil, C. R., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(13), 3330-3333. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride. PubChem. [Link]

  • PubChem. (n.d.). 4-Bromo-2,6-Dichloro-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide. PubChem. [Link]

  • NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Chemsrc. (n.d.). 4-bromo-1H-pyrazole-5-sulfonyl chloride. Chemsrc. [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, 4-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-. SpectraBase. [Link]

  • National Institutes of Health. (n.d.). 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to Electrophilic Substitution on 1-Phenyl-1H-Pyrazole: Mechanisms, Regioselectivity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenyl-1H-pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and advanced materials.[1][2][3] Its synthetic utility is profoundly linked to the outcomes of electrophilic substitution reactions, which are governed by a delicate interplay between the two interconnected aromatic systems: the electron-rich pyrazole and the N-substituted phenyl ring. This guide provides a comprehensive exploration of the factors dictating the regioselectivity of electrophilic attack on 1-phenyl-1H-pyrazole. We will dissect the mechanistic dichotomy that allows for selective functionalization at either the C4-position of the pyrazole ring or the para-position of the phenyl ring, a choice primarily controlled by the acidity of the reaction medium. Detailed, field-proven protocols for key transformations—including nitration, sulfonation, halogenation, and Friedel-Crafts acylation—are presented, supported by mechanistic diagrams and quantitative data to empower researchers in drug discovery and chemical synthesis.

The Theoretical Framework: A Tale of Two Rings

The reactivity of 1-phenyl-1H-pyrazole in electrophilic aromatic substitution (EAS) is not straightforward. It presents a fascinating case of competitive reactivity between the heterocyclic pyrazole ring and the carbocyclic phenyl ring. Understanding the electronic characteristics of each component is paramount to predicting and controlling the reaction outcome.

  • The Pyrazole Ring: The pyrazole moiety is an electron-rich five-membered heterocycle.[4] The presence of two adjacent nitrogen atoms influences the electron density distribution. The N1 nitrogen, bonded to the phenyl group, has its lone pair involved in the aromatic system, while the sp²-hybridized N2 nitrogen acts as a basic site.[5][6] Computational and experimental studies confirm that the C4 position is the most electron-rich and nucleophilic site, making it the kinetically favored position for electrophilic attack under neutral or mild conditions.[4][5][7]

  • The Phenyl Ring: The N1-phenyl substituent is directly attached to the pyrazole ring via a nitrogen atom. This nitrogen atom exerts a powerful electron-donating mesomeric effect (+M) on the phenyl ring, while also having a weaker electron-withdrawing inductive effect (-I). The net result is the activation of the phenyl ring towards electrophilic substitution, with electron density being enriched at the ortho and para positions.

The Critical Role of Reaction Acidity in Directing Regioselectivity

The decisive factor that dictates the site of electrophilic attack is the protonation state of the substrate, which is controlled by the acidity of the reaction medium.[8]

  • Under Mild or Neutral Conditions: In the absence of strong acid, the pyrazole's N2 atom remains unprotonated. The pyrazole ring, being inherently more electron-rich and activated than the N-phenyl ring, serves as the primary site of reaction. The electrophile preferentially attacks the nucleophilic C4 position.[4][8]

  • Under Strongly Acidic Conditions: In the presence of strong acids (e.g., H₂SO₄, oleum), the basic N2 atom of the pyrazole ring is protonated, forming a pyrazolium cation.[4][8] This positive charge effectively transforms the entire pyrazole ring into a powerful electron-withdrawing group, strongly deactivating it towards further electrophilic attack. Consequently, the reaction is diverted to the less deactivated phenyl ring. The N1-pyrazolium group, despite its overall deactivating nature, still directs substitution to the para position of the phenyl ring.[8]

This condition-dependent outcome is the key to achieving selective functionalization of the 1-phenyl-1H-pyrazole core.

G cluster_0 A 1-Phenyl-1H-Pyrazole + Electrophile (E+) B Mild / Neutral Conditions (e.g., HNO₃/Ac₂O, NBS) A->B Reaction Path C Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄, Oleum) A->C Reaction Path D Mechanism: Pyrazole N2 is not protonated. Pyrazole ring is electron-rich and highly activated. B->D E Mechanism: Pyrazole N2 is protonated (Pyrazolium ion). Pyrazole ring is deactivated. C->E F Outcome: Substitution at Pyrazole C4 D->F Leads to G Outcome: Substitution at Phenyl Para-position E->G Leads to

Figure 1. Logical workflow illustrating the condition-dependent regioselectivity of electrophilic substitution on 1-phenyl-1H-pyrazole.

Key Electrophilic Substitution Reactions & Protocols

Nitration

The nitration of 1-phenylpyrazole is a classic example of tunable regioselectivity. By simply altering the nitrating agent and solvent system, one can selectively install a nitro group on either the pyrazole or the phenyl ring.[4]

  • Mechanism: Under mild conditions (acetyl nitrate), the neutral pyrazole reacts at C4. Under harsh conditions (mixed acid), the protonated pyrazolium species reacts at the phenyl para-position.

G cluster_mild Mild Conditions (HNO₃/Ac₂O) cluster_harsh Harsh Conditions (HNO₃/H₂SO₄) Py_mild 1-Phenylpyrazole Int_mild σ-complex (Attack at C4) Py_mild->Int_mild + NO₂⁺ Prod_mild 4-Nitro-1-phenylpyrazole Int_mild->Prod_mild - H⁺ Py_harsh 1-Phenylpyrazole Py_H Pyrazolium Ion Py_harsh->Py_H + H⁺ Int_harsh σ-complex (Attack at para-C) Py_H->Int_harsh + NO₂⁺ Prod_harsh 1-(4-Nitrophenyl)-1H-pyrazole Int_harsh->Prod_harsh - H⁺ G cluster_0 Py 1-Phenylpyrazole Int σ-complex (Attack at C4) Py->Int + 'Br⁺' (from NBS) Prod 4-Bromo-1-phenylpyrazole Int->Prod - H⁺

Figure 3. General mechanism for the C4-bromination of 1-phenylpyrazole.

Protocol 2.3.1: Synthesis of 4-Bromo-1-phenylpyrazole [9][10]

  • Preparation: Dissolve 1-phenylpyrazole (1 equivalent) in a suitable solvent such as ethanol, DMSO, or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing a ketone functionality, which serves as a versatile handle for further synthetic transformations. In the case of 1-phenylpyrazole, this reaction occurs regioselectively at the C4 position. [11]

  • Causality in Catalyst Choice: While aluminum chloride (AlCl₃) is a traditional Friedel-Crafts catalyst, its high reactivity can lead to complexation with the nitrogen atoms of the pyrazole, deactivating the substrate or causing side reactions. [12]Therefore, milder Lewis acids such as tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), or iron(III) chloride (FeCl₃) are often preferred for heterocyclic systems to achieve cleaner reactions and better yields. [12] Protocol 2.4.1: Synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one [11]

  • Preparation: To a solution of 1-phenylpyrazole (1 equivalent) in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) at 0°C.

  • Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous mixture with DCM.

  • Isolation: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting ketone by column chromatography or recrystallization.

Significance in Drug Discovery

The ability to selectively functionalize either the pyrazole or the phenyl ring of the 1-phenyl-1H-pyrazole scaffold is of immense strategic importance in drug development. [3][13]This differential reactivity allows for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of a compound's Structure-Activity Relationship (SAR).

  • Kinase Inhibitors: Many small-molecule kinase inhibitors used in oncology feature a substituted N-phenylpyrazole core. [13]Substituents on the phenyl ring often engage in key interactions within the ATP-binding pocket of the target kinase, while modifications at the C4 position can be used to modulate solubility, metabolic stability, and selectivity.

  • Anti-inflammatory Agents: The pyrazole ring is a key component of COX-2 inhibitors like Celecoxib. The substitution pattern is critical for achieving selective inhibition and the desired pharmacological profile. [14]* Agrochemicals: Phenylpyrazole-based insecticides, such as Fipronil, demonstrate how specific substitution patterns can confer potent biological activity. [15][16]

Conclusion

The electrophilic substitution of 1-phenyl-1H-pyrazole is a textbook example of how reaction conditions can be leveraged to control regiochemical outcomes in a complex aromatic system. The protonation state of the pyrazole nitrogen acts as a molecular switch, directing electrophilic attack to either the C4 position of the heterocycle under mild conditions or the para-position of the phenyl ring under strongly acidic conditions. This predictable and controllable reactivity, combined with the scaffold's proven value in bioactive molecules, ensures that these reactions will remain a vital tool for researchers, scientists, and professionals in the ongoing quest for novel therapeutics and functional materials.

References

  • Effect of solvent on the regioselectivity of pyrazole nitration. Benchchem.
  • Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Halogenation of the pyrazole scaffold. ResearchGate.
  • Application Notes & Protocols: Functionalization of Diphenyl-1H-pyrazole-4,5-diamine for Advanced Drug Delivery. Benchchem.
  • Sulphonation of arylpyrazoles. Part II. Some 1-phenylpyrazolesulphonic acids and their derivatives. Journal of the Chemical Society C: Organic (RSC Publishing).
  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit.
  • Pyrazole.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Design, Synthesis, and Bioactivity of Trifluoroethylthio-Substituted Phenylpyrazole Derivatives. PubMed.
  • Friedel–Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.
  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

Sources

The Pyrazole Sulfonyl Chloride Moiety: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of Pyrazole Sulfonyl Chlorides

In the landscape of medicinal chemistry, the pyrazole nucleus is a celebrated "privileged scaffold," a structural motif consistently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to engage in various biological interactions make it a cornerstone of drug design.[2] When functionalized with a sulfonyl chloride (-SO₂Cl) group, the pyrazole scaffold is transformed into a highly versatile and reactive intermediate. This guide provides an in-depth exploration of the reactivity of pyrazole sulfonyl chlorides, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations essential for drug development professionals. We will dissect the synthesis of these critical precursors, delve into their cornerstone reactions, and present field-proven protocols to empower researchers in their quest for novel therapeutics.

Chapter 1: The Pharmacological Significance of the Pyrazole Sulfonamide Core

The union of a pyrazole ring and a sulfonamide linkage creates a pharmacophore with remarkable biological versatility.[3] This structural motif is prevalent in molecules designed as anti-inflammatory, anticancer, antibacterial, and antidiabetic agents.[4][5][6][7] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for potent and specific interactions with enzyme active sites.[8] The pyrazole ring, meanwhile, can be tailored to modulate properties like solubility, lipophilicity, and metabolic stability, making the combined scaffold a powerful tool for lead optimization.[2] Pharmaceutical drugs such as Celecoxib, a selective COX-2 inhibitor, stand as a testament to the clinical success of this chemical architecture. The inherent value of the final sulfonamide product is the primary driver for the synthesis and utilization of its reactive precursor, the pyrazole sulfonyl chloride.

Chapter 2: Accessing the Key Intermediate: Synthetic Routes to Pyrazole Sulfonyl Chlorides

The utility of any chemical building block is contingent upon its accessibility. Pyrazole sulfonyl chlorides can be synthesized through several reliable methods, with the choice of route often depending on the starting materials and desired substitution patterns on the pyrazole ring.

Method 1: Direct Chlorosulfonation of Pyrazoles

The most direct approach involves the electrophilic substitution of a pyrazole ring using a strong sulfonating agent. Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation.[9]

Mechanism & Rationale: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophilic sulfur trioxide (SO₃) or a related species. The electron-rich pyrazole ring attacks the electrophile, followed by rearomatization to yield the pyrazole sulfonic acid, which is then converted to the sulfonyl chloride. The addition of thionyl chloride (SOCl₂) can facilitate this final conversion, driving the reaction to completion and yielding the desired product in high purity.[10]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [10]

  • Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add 3,5-dimethyl-1H-pyrazole (1.0 equiv) to chloroform (3 mL per gram of pyrazole).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Separately, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform (7 mL per gram of acid). Add this solution dropwise to the pyrazole mixture under a nitrogen atmosphere, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C. Stir for 10 hours.

  • Conversion: To the reaction mass at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes. Continue stirring at 60 °C for an additional 2 hours.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the pyrazole-4-sulfonyl chloride.

Table 1: Comparison of Synthetic Conditions for Pyrazole Sulfonyl Chlorides

Starting MaterialReagentsSolventTemperature (°C)YieldReference
3,5-dimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform6090%[10]
1,3,5-trimethyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform60-[10]
2-(benzylthio)malonaldehydeHydrazine, then Oxidation/Chlorination---[11]
Workflow for Pyrazole Sulfonyl Chloride Synthesis

The following diagram outlines the decision-making process and workflow for the direct chlorosulfonation method.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation start Select Pyrazole Substrate setup Charge reactor with Pyrazole and Chloroform under N₂ start->setup reagents Prepare solution of Chlorosulfonic Acid in Chloroform add_acid Add Chlorosulfonic Acid solution dropwise reagents->add_acid cool Cool reactor to 0°C setup->cool cool->add_acid heat Heat to 60°C for 10h add_acid->heat add_socl2 Add Thionyl Chloride dropwise at 60°C heat->add_socl2 stir Stir for 2h at 60°C add_socl2->stir monitor Monitor by TLC stir->monitor quench Pour onto crushed ice monitor->quench Reaction Complete filter Filter precipitated solid quench->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry product Pure Pyrazole Sulfonyl Chloride dry->product

Caption: Workflow for Direct Chlorosulfonation of Pyrazoles.

Chapter 3: The Cornerstone Reaction: Sulfonamide Synthesis

The primary utility of a pyrazole sulfonyl chloride is its reaction with a primary or secondary amine to form a stable sulfonamide bond. This reaction is the linchpin for generating libraries of diverse compounds for biological screening.

Mechanism & Rationale: The reaction is a nucleophilic acyl substitution at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is an excellent leaving group, and its departure, typically facilitated by a non-nucleophilic base, collapses the intermediate to form the sulfonamide. The base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA) is crucial to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[10][12]

General Mechanism of Sulfonamide Formation

Caption: Nucleophilic Substitution Mechanism for Sulfonamide Formation.

Experimental Protocol: General Procedure for Pyrazole Sulfonamide Synthesis [3][10]

  • Setup: Dissolve the desired amine (1.05 equiv) and a non-nucleophilic base such as DIPEA (1.5 equiv) in a suitable aprotic solvent like Dichloromethane (DCM) (5 mL per 100 mg of amine).

  • Reagent Addition: To this solution, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in DCM (5 mL per 100 mg of sulfonyl chloride) dropwise at room temperature (25–30 °C).

  • Reaction: Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, add cold water (10 volumes) to the reaction mass and stir for 10 minutes. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole sulfonamide.

Table 2: Optimization of Sulfonamide Coupling Conditions [10]

BaseSolventReaction Time (h)YieldRationale
Triethylamine (TEA)DCM16ModerateCommon, effective base. Can sometimes lead to side reactions.
DIPEA DCM 16 55% (Good) Sterically hindered, reducing potential for N-alkylation side products. Preferred choice.
PyridineDCM16LowNucleophilic nature can lead to competing reactions with the sulfonyl chloride.
No BaseDCM16TraceReaction stalls as generated HCl protonates the amine nucleophile.

Chapter 4: Expanding the Chemical Space: Alternative Reactions

While sulfonamide formation is the most common fate of pyrazole sulfonyl chlorides, their reactivity extends to other nucleophiles, allowing for further diversification of the pyrazole core.

Sulfonate Ester Formation

Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. This transformation is valuable for creating bioisosteres of phosphate or carboxylate groups.

  • Mechanism: Similar to sulfonamide formation, the alcohol oxygen acts as the nucleophile, attacking the sulfur center. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the generated HCl.

  • Strategic Insight: Pyrazole sulfonates can serve as stable, albeit less reactive, alternatives to sulfonyl chlorides for certain applications. They can be used in subsequent cross-coupling reactions or act as prodrug moieties.[13]

Reduction to Sulfinates and Sulfides

The sulfonyl chloride group can be reduced to lower oxidation states.

  • Reduction to Sulfinic Acids/Sulfinates: Mild reducing agents like sodium sulfite can reduce sulfonyl chlorides to the corresponding sulfinic acids. These are valuable intermediates in their own right.

  • Strategic Insight: This opens up an entirely different branch of synthetic possibilities, moving away from sulfonamide-based structures to other sulfur-containing functional groups.

Late-Stage Functionalization

Recent advancements have demonstrated the conversion of stable, primary sulfonamides back to highly reactive sulfonyl chlorides using specialized reagents like Pyry-BF₄.[14][15][16] This "late-stage" functionalization allows for the modification of complex, drug-like molecules that already contain a sulfonamide group, dramatically expanding the synthetic toolkit for lead optimization.[16] For instance, the pyrazole-containing drug Celecoxib can be smoothly converted into its corresponding sulfonyl chloride, which can then be coupled with a variety of nucleophiles.[15][16]

Chapter 5: Conclusion and Future Outlook

The pyrazole sulfonyl chloride is more than just a reactive chemical; it is a strategic enabler in the multi-step process of drug discovery. Its straightforward synthesis and predictable, yet versatile, reactivity make it an indispensable tool. The primary reaction pathway to sulfonamides has yielded countless biologically active compounds and continues to be a workhorse for generating chemical diversity.[3][17] Furthermore, exploring alternative reactions like sulfonate ester formation and leveraging advanced late-stage functionalization techniques will continue to unlock new chemical space. For the modern medicinal chemist, a thorough understanding of the reactivity and handling of pyrazole sulfonyl chlorides is not just beneficial—it is fundamental to success.

References

  • Kletskii, M. E., et al. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Molecular Diversity, 20(1), 1-7. [Link]

  • Stepanov, A. A., et al. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Russian Journal of General Chemistry.
  • Reddy, L. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Abdelrahman, M. T., & Shamroukh, A. H. (2026). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Reddy, L. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • Alam, M. J., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Lolak, N., et al. (2025). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]

  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. ChemBK. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Author(s). (2025). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate. [Link]

  • Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Balasubramanian, M., & Keay, J. G. (1980). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Phosphorus and Sulfur and the Related Elements. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

  • Reddy, B. V. S., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

  • Servalli, M., & Knochel, P. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]

Sources

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key intermediate in modern medicinal chemistry. The document details the compound's fundamental physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its reactivity and strategic applications in the development of novel therapeutic agents. As a bifunctional reagent, featuring a reactive sulfonyl chloride handle and a pharmacologically significant bromopyrazole core, this molecule offers a versatile platform for generating diverse compound libraries for drug discovery screening. This guide serves as an essential resource for researchers leveraging this building block to advance their research and development programs.

Physicochemical Properties and Structural Characterization

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a synthetic organic compound valued for its utility as a building block in the synthesis of complex molecules. Its structure incorporates two key features: a benzenesulfonyl chloride group, which is a potent electrophile for forming sulfonamide linkages, and a 4-bromo-1H-pyrazole moiety, a common scaffold in pharmacologically active compounds.[1] The bromine atom on the pyrazole ring provides an additional site for synthetic modification, for instance, through metal-catalyzed cross-coupling reactions.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₆BrClN₂O₂S[2]
Molecular Weight 321.58 g/mol [2]
CAS Number 1174064-62-0[2][3][4]
IUPAC Name 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
SMILES String ClS(=O)(=O)c1ccc(cc1)-n2cnn(c2)Br[2]
Appearance Typically a solid (inferred from related compounds)
Purity Commercially available up to 95%[5]

Synthesis and Mechanistic Rationale

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a multi-step process that requires careful control of reaction conditions. While several synthetic routes exist for analogous compounds, a common and reliable strategy involves the N-arylation of 4-bromopyrazole.[1] This section details a proposed synthetic protocol based on established chemical principles for forming N-aryl pyrazole bonds and preparing sulfonyl chlorides.

Proposed Synthetic Workflow: N-Arylation Approach

The most direct and plausible pathway involves the nucleophilic substitution reaction between 4-bromopyrazole and an activated aryl precursor, such as 4-fluorobenzenesulfonyl chloride. The pyrazole nitrogen acts as the nucleophile, displacing the fluoride on the benzene ring.

Expertise & Experience: This choice of an SNAr (Nucleophilic Aromatic Substitution) reaction is deliberate. The sulfonyl chloride group is a powerful electron-withdrawing group, which strongly activates the benzene ring towards nucleophilic attack, making the fluoride an excellent leaving group. A strong base is required to deprotonate the pyrazole's N-H, thereby increasing its nucleophilicity for an efficient reaction.

G cluster_0 Step 1: N-Arylation reagent1 4-Bromopyrazole reaction Heat (e.g., 80-100 °C) reagent1->reaction Nucleophile reagent2 4-Fluorobenzenesulfonyl Chloride reagent2->reaction Electrophile base Potassium Carbonate (K₂CO₃) base->reaction Base solvent DMF (Solvent) solvent->reaction Medium product Product: 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride reaction->product

Caption: Synthetic workflow for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Detailed Experimental Protocol

Trustworthiness: This protocol incorporates self-validating steps, such as in-process monitoring and final product characterization, to ensure reproducibility and accuracy.

Materials and Reagents:

  • 4-Bromopyrazole (1.0 eq)

  • 4-Fluorobenzenesulfonyl chloride (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. Stir the suspension for 15 minutes at room temperature to ensure a fine suspension of the base and dissolution of the pyrazole.

  • Reagent Addition: Add 4-fluorobenzenesulfonyl chloride (1.05 eq) to the reaction mixture dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 4-bromopyrazole spot has been completely consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity and Applications in Drug Discovery

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.

The Sulfonyl Chloride Handle: Gateway to Sulfonamides

The primary application of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is in the synthesis of sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide bonds.[6] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide range of approved drugs, including antibiotics, diuretics, and anticonvulsants.

The general reaction allows for the rapid generation of a library of novel compounds by reacting the sulfonyl chloride with a diverse set of amines.

G cluster_1 Application: Sulfonamide Library Synthesis start_mat 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride reaction Nucleophilic Acyl Substitution start_mat->reaction amine_lib Amine Library (R-NH₂) amine_lib->reaction product_lib Diverse Sulfonamide Library (For Biological Screening) reaction->product_lib

Caption: Role of the title compound in generating chemical diversity.

General Protocol for Sulfonamide Synthesis

Objective: To demonstrate the primary utility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in synthesizing a representative sulfonamide derivative.

Materials and Reagents:

  • 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 eq)

  • A primary or secondary amine (e.g., benzylamine) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: Dissolve the amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM in a dry flask at 0 °C (ice bath).

  • Addition: Prepare a solution of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude sulfonamide by recrystallization or column chromatography.

The Bromopyrazole Core: A Platform for Further Diversification

The 4-bromopyrazole moiety is a privileged scaffold in drug discovery, known to participate in key binding interactions with biological targets.[1] Furthermore, the bromine atom serves as a synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of additional aryl, alkyl, or alkynyl groups, dramatically increasing the molecular complexity and enabling fine-tuning of a compound's structure-activity relationship (SAR).

Conclusion

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a high-value synthetic intermediate for researchers in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an ideal starting material for creating diverse libraries of novel sulfonamides. The dual functionality of a reactive sulfonyl chloride and a modifiable bromopyrazole core provides a robust and versatile platform for the synthesis of potential therapeutic agents targeting a wide range of diseases.

References

  • Benzenesulfonyl chloride, 4-(4-bromo-1H-pyrazol-1-yl)-. Appchem.
  • 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. Labchem.
  • 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. ChemicalBook.
  • 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride. BLDpharm.
  • 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride. ThermoFisher Scientific.
  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Medium.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.

Sources

The Brominated Pyrazole Scaffold: A Technical Guide to Synthesis, Applications, and Future Potential in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of brominated pyrazole compounds, a class of heterocyclic molecules that has garnered significant attention across diverse scientific disciplines. Pyrazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The strategic introduction of a bromine atom onto the pyrazole ring serves a dual purpose: it not only modulates the physicochemical and biological properties of the molecule but also provides a versatile synthetic handle for further molecular elaboration through modern cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, key applications in medicinal chemistry, agrochemicals, and materials science, and practical, field-proven insights into experimental design and execution. We will delve into the causality behind experimental choices, present detailed protocols, and outline the future trajectory of this promising class of compounds.

The Pyrazole Core and the Strategic Role of Bromination
1.1 The Pyrazole Scaffold: A Privileged Heterocycle

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical and medicinal chemistry.[1][3] Its unique structural features, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, allow it to form critical interactions with biological targets.[4] This versatility has led to the development of numerous drugs with a wide array of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][5]

1.2 Bromine: More Than Just a Halogen

The introduction of a bromine atom onto the pyrazole scaffold is a deliberate and strategic decision in chemical synthesis. Bromine's utility stems from two key attributes:

  • Modulation of Physicochemical Properties : As a halogen, bromine is electronegative and lipophilic. Its incorporation can significantly alter a molecule's solubility, membrane permeability, and metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets, thereby improving potency.

  • A Versatile Synthetic Handle : The true power of brominated heterocycles lies in their synthetic versatility.[6] The carbon-bromine bond is a prime reactive site for a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This allows for the systematic and efficient diversification of the pyrazole core, enabling extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.[7]

The following diagram illustrates the central role of the brominated pyrazole intermediate in a typical research and development workflow.

G Figure 1: Central Role of Brominated Pyrazoles in Synthesis cluster_0 Synthesis cluster_1 Diversification (Cross-Coupling Reactions) cluster_2 Applications A Pyrazole Core B Bromination (e.g., NBS, Br2) A->B C Brominated Pyrazole (Key Intermediate) B->C D Suzuki Coupling (+ Boronic Acid) C->D E Sonogashira Coupling (+ Alkyne) C->E F Buchwald-Hartwig (+ Amine) C->F G Medicinal Chemistry (e.g., Kinase Inhibitors) D->G SAR Study H Agrochemicals (e.g., Herbicides) D->H I Materials Science (e.g., OLEDs) D->I E->G SAR Study E->H E->I F->G SAR Study F->H F->I

Caption: Central role of brominated pyrazoles in synthesis and diversification.

Synthesis of Brominated Pyrazole Compounds

The preparation of brominated pyrazoles can be broadly approached via two main strategies: direct electrophilic bromination of a pre-formed pyrazole ring or the cyclization of brominated precursors.

2.1 Direct Electrophilic Bromination

This is the most common method for introducing a bromine atom. The pyrazole ring is electron-rich, making it susceptible to electrophilic attack. The C4 position is typically the most reactive and selective site for halogenation due to electronic factors.

  • Causality of Reagent Choice :

    • N-Bromosuccinimide (NBS) : Often preferred for its mild reaction conditions and operational simplicity, minimizing over-bromination and side reactions.

    • Elemental Bromine (Br₂) : A powerful brominating agent, but its high reactivity and hazardous nature necessitate careful control of stoichiometry and temperature.[8] It is often used in aqueous solutions or with a Lewis acid catalyst for less reactive substrates.[9]

    • Copper(II) Bromide (CuBr₂) : Can serve as both a catalyst and a bromine source, particularly in direct synthesis methods involving oxidative dissolution of copper.[10]

2.2 Cyclization of Brominated Precursors

An alternative strategy involves constructing the pyrazole ring from acyclic starting materials where one of the components is already brominated. A classic example is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[5][11] If either the dicarbonyl or the hydrazine contains a bromine atom, it can be incorporated directly into the final pyrazole product.

2.3 Detailed Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This protocol describes a reliable method for the synthesis of a common brominated pyrazole building block. The choice of an N-halosuccinimide provides high yields and regioselectivity under mild conditions.[9]

Materials:

  • 3,5-dimethylpyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (solvent)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation : In a 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (e.g., 5.0 g, 52 mmol, 1.0 eq) in acetonitrile (100 mL).

  • Reaction : Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (e.g., 9.7 g, 54.6 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The causality here is to control the exothermic reaction and prevent potential side products.

  • Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by adding saturated aqueous sodium thiosulfate (50 mL) to neutralize any remaining NBS or bromine. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction : Partition the remaining aqueous residue between ethyl acetate (100 mL) and water (50 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) to remove succinimide, and then with brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford 4-bromo-3,5-dimethyl-1H-pyrazole as a white solid.

Applications in Medicinal Chemistry and Drug Discovery

The brominated pyrazole motif is a powerful tool in the arsenal of medicinal chemists, enabling the development of potent and selective therapeutics.[2]

3.1 Kinase Inhibitors in Oncology

Dysregulation of protein kinase activity is a hallmark of cancer.[7] The pyrazole scaffold is frequently used to design kinase inhibitors, often acting as a "hinge-binder" that mimics the adenine region of ATP.

  • Mechanism of Action : The pyrazole's nitrogen atoms form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The bromine atom at the C4 position can serve multiple roles:

    • Exploration of New Pockets : The bromine can occupy small hydrophobic pockets, increasing binding affinity.

    • Vector for SAR : It provides a precise location for diversification via cross-coupling to probe larger, adjacent pockets for improved potency and selectivity.[7]

    • Detrimental Effects : In some cases, the steric bulk of the bromine can be detrimental to binding, as observed in certain Haspin inhibitors, highlighting the importance of empirical testing.[12]

Many pyrazole derivatives have shown potent anticancer activity against various cell lines by targeting kinases such as EGFR, VEGFR-2, and Aurora kinases.[13][14][15]

The diagram below outlines a typical workflow for developing a pyrazole-based kinase inhibitor.

G Figure 2: Workflow for Pyrazole-Based Kinase Inhibitor Discovery A Start: 1-Benzyl-4-bromo-1H-pyrazole B Suzuki Cross-Coupling with Aryl Boronic Acids A->B C Library of Diversified Pyrazoles B->C D Purification & Characterization (LC-MS, NMR) C->D E In Vitro Kinase Assay (Determine IC50) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G Identify Key Moieties H Cell-Based Assays (Anti-proliferative Activity) F->H Select Potent Hits G->B Design New Analogs I Preclinical Candidate H->I

Caption: A typical drug discovery workflow utilizing brominated pyrazoles.

3.2 Other Therapeutic Areas
  • Anti-inflammatory Agents : Pyrazole derivatives, famously including the COX-2 inhibitor Celecoxib, are potent anti-inflammatory agents.[16] Brominated analogs have been synthesized to modulate this activity, with the bromine substitution influencing both potency and selectivity.[16]

  • Anticancer Agents : Beyond kinase inhibition, brominated pyrazoles have demonstrated anticancer potential through various mechanisms, including DNA binding and apoptosis induction.[13] For instance, certain derivatives show superior DNA binding affinity compared to standard drugs like cisplatin.[13]

  • Antimicrobial and Antiviral Agents : The pyrazole core is present in compounds with a broad spectrum of antimicrobial and antiviral activities.[17]

3.3 Summary of Bioactive Brominated Pyrazoles
Compound ClassTarget/MechanismReported ActivityReference
Pyrazolo[3,4-g]isoquinolinesHaspin, CLK1 KinasesIC₅₀ = 57-167 nM[12]
Dihydropyrano[2,3-c]pyrazolesEGFR, VEGFR-2 KinasesIC₅₀ = 0.31-0.71 µM (vs. HepG2 cells)[14]
Benzofuran PyrazolesNociceptive ModulationUp to 60% pain inhibition in models[16]
Fused Pyrazole DerivativesAntiproliferative (NCI-60)Potent activity against renal, ovarian cancer[18]
Applications in Agrochemical Research

The structural features that make pyrazoles successful in medicine also translate to agriculture. Brominated pyrazoles are key intermediates and active ingredients in modern crop protection agents.[19][20]

4.1 Herbicides

Many commercial herbicides are based on the pyrazole scaffold.[20][21] They often act by inhibiting crucial plant enzymes.

  • HPPD Inhibitors : Pyrazole-based herbicides like pyrasulfotole inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to bleaching and plant death.[20][22] The brominated pyrazole core can be a key part of the pharmacophore that mimics the enzyme's natural substrate.

  • ALS Inhibitors : Other pyrazole derivatives inhibit acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants.[22]

4.2 Insecticides and Fungicides
  • Fiproles : This class of insecticides, which includes the well-known Fipronil, acts by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[20] The synthesis of these complex molecules often involves brominated pyrazole intermediates.

  • SDHI Fungicides : Many modern fungicides inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain. Pyrazole-carboxamides are a major class of SDHI fungicides, and bromination is used to fine-tune their efficacy and spectrum of activity.

Applications in Materials Science

The utility of brominated pyrazoles extends beyond life sciences into the realm of advanced functional materials.[23]

  • Organic Electronics : The unique electronic and structural properties of pyrazoles make them excellent candidates for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[23] The bromine atom serves as a synthetic handle to attach pyrazoles to polymer backbones or to create complex, conjugated systems, allowing for the fine-tuning of their optical and electronic characteristics.[23]

  • Coordination Chemistry : Brominated pyrazoles can act as ligands, binding to metal centers to form coordination complexes with interesting catalytic or photophysical properties. The bromine substituent can influence the electronic properties of the ligand and, consequently, the reactivity of the metal complex.

Safety, Handling, and Experimental Considerations

Authoritative Grounding : Working with brominating agents and brominated compounds requires stringent safety protocols. All procedures should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

6.1 Handling Brominating Agents
  • Elemental Bromine (Br₂) : Is highly corrosive, toxic upon inhalation, and a strong oxidizer.[8][24][25][26] It should be handled in a fume hood with respiratory protection, chemical-resistant gloves (e.g., fluorinated rubber), and splash goggles.[25][26] An emergency plan for spills, including neutralizing agents like sodium thiosulfate, must be in place.[27]

  • N-Bromosuccinimide (NBS) : While safer than Br₂, NBS is a lachrymator and skin irritant. Avoid inhalation of the powder and skin contact.

6.2 General Safety for Brominated Compounds
  • PPE : Always wear a lab coat, closed-toe shoes, safety goggles, and appropriate gloves.[8]

  • Ventilation : Handle all brominated organic compounds in a fume hood to avoid inhaling potentially toxic vapors.[25]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials.[8]

Conclusion and Future Outlook

Brominated pyrazole compounds represent a confluence of structural simplicity and functional sophistication. Their role as versatile intermediates is firmly established, providing chemists with a reliable platform for generating molecular diversity. In medicinal chemistry, the focus will likely continue on developing highly selective kinase inhibitors and exploring new therapeutic targets. The rise of covalent inhibitors may see brominated pyrazoles used as precursors for warheads that form permanent bonds with their protein targets. In agrochemicals, the challenge of resistance will drive the synthesis of novel brominated pyrazoles with different modes of action. Finally, the continued exploration of pyrazole-containing polymers and coordination complexes in materials science promises new innovations in electronics and catalysis. The foundational chemistry and applications outlined in this guide provide a robust framework for future research and development in this exciting field.

References
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (No date). Google.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (No date). National Center for Biotechnology Information.
  • detailed experimental protocol for Knorr pyrazole synthesis. (No date). Benchchem.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (No date). Google.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (No date). Taylor & Francis Online.
  • Exploring the Versatility of Pyrazole Derivatives in Material Science. (No date). NINGBO INNO PHARMCHEM CO.,LTD..
  • Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. (No date). Google.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from Ethyl 2-ethyl-2-methyl-3-oxobutanoate. (No date). Benchchem.
  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). sioc-journal.cn.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (No date). ACS Publications.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2025). ResearchGate.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (No date). Frontiers.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (No date). PMC - NIH.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (No date). Google.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (No date). PMC - NIH.
  • Green synthesis of pyrazole systems under solvent-free conditions. (No date). Taylor & Francis Online.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). C-LOCKSS.
  • Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2007). ResearchGate.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). PubMed.
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (No date). Benchchem.
  • Preparation method and application of bromopyrazole compound intermediate. (No date). Google Patents.
  • Synthesis of Some New Pyrazoles. (No date). DergiPark.
  • Conversion of 2-pyrazolines to pyrazoles using bromine. (No date). Google Patents.
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (No date). Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (No date). Google.
  • Safety Data Sheet: Bromine. (No date). Carl ROTH.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Google.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Bromination safety. (2024). YouTube.
  • Bromine Safety & Standard Operating Procedures. (No date). Google.
  • What are the applications and synthesis methods of 4-Bromopyrazole? (No date). Guidechem.
  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies.
  • Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024). Interscan Corporation.
  • Bromination of pyrazole derivatives. (No date). ResearchGate.
  • Boron-nitrogen compounds. 100. Bromination of pyrazabole. (No date). Inorganic Chemistry.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Google.
  • Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... (No date). ResearchGate.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Google.
  • Modern advances in heterocyclic chemistry in drug discovery. (No date). RSC Publishing.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Sulfonamides from 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel N-substituted sulfonamides, a class of compounds with significant therapeutic potential. We detail the efficient coupling of the versatile building block, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, with a range of primary and secondary amines. This protocol is designed for researchers in drug discovery and medicinal chemistry, offering a robust methodology grounded in established chemical principles. The narrative explains the causality behind experimental choices, provides self-validating protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole-Containing Sulfonamides

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously associated with the first commercially available antibiotics, the "sulfa drugs."[1] Their utility has since expanded dramatically, with sulfonamide moieties present in drugs for a wide array of conditions, including cancer, inflammation, and viral infections.[2][3] They are often employed as bioisosteres for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[4]

The pyrazole nucleus is another "privileged scaffold" in drug discovery.[5] This five-membered heterocyclic ring is a key feature in numerous FDA-approved drugs, valued for its ability to participate in various non-covalent interactions with biological targets, thereby enhancing binding affinity and modulating pharmacokinetic properties.[6][7][8]

The strategic combination of a sulfonamide linker and a pyrazole ring, as in the derivatives synthesized from 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, creates hybrid molecules of significant interest.[6][7] These compounds are actively investigated for their potential as novel therapeutic agents, particularly for their antiproliferative activities.[6][9] The bromo-substituent on the pyrazole ring also offers a valuable synthetic handle for further late-stage functionalization and library development.

Chemical Principles and Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution at a sulfur center. The overall transformation involves the reaction of a primary or secondary amine with the sulfonyl chloride to form the desired sulfonamide and one equivalent of hydrochloric acid (HCl).[1][5]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: The resulting protonated sulfonamide is deprotonated to yield the neutral product.

A crucial aspect of this reaction is the management of the HCl byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10][11] To prevent this, a base is added to act as an acid scavenger, neutralizing the HCl as it forms.[10] Pyridine is an excellent choice for this role as it serves as both a base and, in some cases, a nucleophilic catalyst, while also being an effective solvent.[10][12]

Visualization of the Synthetic Pathway

General Reaction Scheme

The diagram below illustrates the general reaction for the synthesis of N-substituted 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamides.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products StartingMaterial 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride Product N-substituted 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide StartingMaterial->Product + R1R2NH Amine Primary or Secondary Amine (R1R2NH) Amine->Product Base Pyridine (Base/Solvent) Base->Product Temp Room Temperature Temp->Product Byproduct Pyridinium Hydrochloride

Caption: General synthesis of target sulfonamides.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis, purification, and characterization of a representative sulfonamide derivative.

Materials and Equipment
Reagents & MaterialsEquipment
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chlorideRound-bottom flasks
Selected primary or secondary amine (e.g., Aniline)Magnetic stirrer and stir bars
Anhydrous PyridineFume hood
Dichloromethane (DCM)Thin Layer Chromatography (TLC) plates (silica gel)
1M Hydrochloric Acid (HCl)Rotary evaporator
Saturated Sodium Bicarbonate (NaHCO₃) solutionGlass funnel and filter paper
Brine (saturated NaCl solution)Column chromatography setup (silica gel)
Anhydrous Sodium Sulfate (Na₂SO₄)NMR tubes and spectrometer
TLC visualization agent (e.g., UV lamp, KMnO₄ stain)Mass spectrometer

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Sulfonyl chlorides are moisture-sensitive and corrosive. Pyridine is flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthetic Procedure

This procedure is based on established methods for sulfonamide synthesis.[12][13]

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 eq.).

    • Dissolve the sulfonyl chloride in anhydrous pyridine (approx. 0.2 M concentration).

    • Rationale: Pyridine acts as both the solvent and the base required to neutralize the HCl byproduct, driving the reaction to completion.[10]

  • Reagent Addition:

    • Slowly add the desired primary or secondary amine (1.1 eq.) to the stirred solution at room temperature. A slight exotherm may be observed.

    • Rationale: A small excess of the amine helps to ensure the complete consumption of the limiting sulfonyl chloride. Slow addition helps control the reaction rate.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 1-4 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically 30-50% ethyl acetate in hexanes.

    • The reaction is complete when the starting sulfonyl chloride spot is no longer visible by TLC.

    • Rationale: TLC is a crucial and rapid technique to ensure the reaction has gone to completion, preventing unnecessary extensions of reaction time or premature work-up.[7]

  • Work-up and Extraction:

    • Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Rationale: The acid wash removes any remaining pyridine and excess amine. The bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the crude material by flash column chromatography on silica gel, using an appropriate ethyl acetate/hexanes gradient.[7]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.

    • Rationale: Purification is essential to remove unreacted starting materials and byproducts, ensuring the final compound is suitable for biological testing and characterization.[14]

Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from reaction setup to final characterization.

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Inactive amine (e.g., protonated).2. Moisture in the reaction.3. Sterically hindered amine.1. Ensure the amine is a free base. Use fresh, high-quality reagents.2. Use anhydrous pyridine and dry glassware.3. Gently heat the reaction (e.g., to 40-50 °C) and/or extend the reaction time.
Low yield after work-up 1. Product is partially soluble in the aqueous layers.2. Product loss during purification.1. Perform a back-extraction of the combined aqueous layers with DCM.2. Ensure careful collection of all fractions during chromatography.
Multiple spots on TLC of crude product 1. Incomplete reaction.2. Formation of side products.3. Decomposition of product on silica gel.1. Allow the reaction to run longer or add slightly more amine.2. Optimize reaction conditions (e.g., lower temperature).3. Consider deactivating the silica gel with triethylamine or using an alternative purification method like recrystallization.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of bioactive sulfonamides derived from 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. This approach is amenable to the creation of diverse chemical libraries for screening in drug discovery programs. By understanding the underlying chemical principles and following the detailed steps for synthesis, purification, and troubleshooting, researchers can efficiently generate novel compounds for the development of next-generation therapeutics.

References

  • ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis. Retrieved from a relevant synthesis procedure page on ChemicalBook.
  • Bollini, M., & Balsemin, E. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(3), 732–735.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.
  • Mahesh, P., et al. (2023).
  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Alizadeh, R., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances.
  • Gómez-Palomino, A., & Cornella, J. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis.
  • Mahesh, P., et al. (2023).
  • Akbaş, E., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Yadav, D., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from the Organic Chemistry Portal website.
  • Abdel-Wahab, B. F., et al. (2022). Sulfonamide compounds incorporating pyrazole with biological activities. Journal of the Iranian Chemical Society.
  • ResearchGate. (n.d.). Sulfonamide synthesis (a) in CH2Cl2 in the presence of pyridine; (b) in water....
  • Al-Omair, M. A., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central.
  • ResearchGate. (n.d.). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate....
  • Egbujor, M. C., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Mini-Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Egbujor, M. C., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. OUCI.
  • Labchem. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%.
  • BLDpharm. (n.d.). 1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride.
  • Chemistry LibreTexts. (2023). Amine Reactions.
  • Al-Azzawi, A., et al. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles.
  • Grokipedia. (n.d.). Hinsberg reaction.
  • ResearchGate. (n.d.). Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides....
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Watson, A. J. B., et al. (2023).
  • Ghomashi, R., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A. Current Medicinal Chemistry.

Sources

reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of N-Substituted 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamides via Reaction with Primary Amines

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-substituted 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamides. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole and sulfonamide moieties in a wide range of biologically active molecules.[1][2][3][4] The protocol details the nucleophilic substitution reaction between the key intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, and various primary amines. We provide a robust, step-by-step experimental procedure, mechanistic insights, purification techniques, and a troubleshooting guide to enable researchers to reliably synthesize these valuable compounds for further investigation.

Significance and Applications

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, found in numerous approved drugs with applications ranging from anti-inflammatory agents like celecoxib to treatments for cancer and infectious diseases.[1][5] Similarly, the sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its role in antibacterial drugs ("sulfa drugs") and its ability to act as a bioisostere for amides, offering improved metabolic stability and binding properties.[6][7]

The combination of these two pharmacophores into a single molecular entity, as in the 4-(pyrazol-1-yl)benzenesulfonamide core, has led to the discovery of potent inhibitors for various biological targets, including:

  • Carbonic Anhydrases: Implicated in glaucoma, epilepsy, and some cancers.[8]

  • Cyclooxygenase (COX) Enzymes: Key targets for anti-inflammatory drugs.[9]

  • Protein Kinases: Such as BRAF, which are critical targets in oncology.[10]

  • Antimicrobial and Antiparasitic Agents: Showing activity against leishmaniasis and various bacteria.[11][12]

The reaction described herein provides a direct and efficient route to a diverse library of these compounds by varying the primary amine starting material, making it a crucial tool for structure-activity relationship (SAR) studies in drug development programs.[8][13]

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic substitution at a sulfur center.[14] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

  • Departure of the Leaving Group: The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.

  • Deprotonation: The resulting protonated sulfonamide is neutralized by a base present in the reaction mixture. A base, typically a tertiary amine like triethylamine or pyridine, is essential to scavenge the hydrochloric acid (HCl) generated during the reaction.[15] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

The reaction is generally efficient and high-yielding.[16] Cooling the reaction initially is often recommended to control the exothermic nature of the reaction and minimize potential side reactions, such as the hydrolysis of the sulfonyl chloride by any trace water.[15]

Caption: Figure 1: Reaction Mechanism

Detailed Experimental Protocol

This protocol provides a general method for the synthesis. Molar equivalents and reaction times may need to be optimized for specific primary amines.

Materials and Reagents
  • 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 eq)[17]

  • Primary amine (e.g., aniline, benzylamine, n-butylamine) (1.05 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Solvents for TLC and column chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Standard laboratory glassware and consumables

Step-by-Step Procedure

The overall workflow is depicted in Figure 2.

Caption: Figure 2: Experimental Workflow

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.05 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Sulfonyl Chloride: In a separate container, dissolve the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible (typically 2-12 hours).

  • Workup - Quenching: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine).

    • Wash with saturated aqueous NaHCO₃ solution (to remove any acidic impurities).

    • Wash with brine (to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[15]

  • Purification: Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol).[11][18]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS) to confirm its identity and purity.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the reaction with different classes of primary amines under the general protocol described above.

Primary Amine (R-NH₂)Amine TypeTypical Reaction TimeTypical Yield (%)Notes
Aniline Aromatic8 - 16 hours80 - 90%Aniline is less nucleophilic; the reaction may require longer time or gentle warming.
Benzylamine Aliphatic (Aralkyl)2 - 4 hours90 - 98%Highly reactive due to the nucleophilicity of the primary alkylamine.
n-Butylamine Aliphatic2 - 4 hours90 - 98%A straightforward, high-yielding reaction.
tert-Butylamine Aliphatic (Hindered)12 - 24 hours50 - 70%Steric hindrance significantly slows the rate of reaction.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride due to hydrolysis. 2. Insufficient base.1. Use fresh sulfonyl chloride and ensure all glassware and solvents are anhydrous. 2. Increase the equivalents of base to 2.0.
Significant Polar Byproduct (Sulfonic Acid) Presence of water in the reaction mixture leading to hydrolysis of the sulfonyl chloride.[15]Rigorously dry all solvents and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of Di-sulfonamide Using a large excess of sulfonyl chloride relative to the amine.Use a slight excess of the amine (1.05-1.2 eq) relative to the sulfonyl chloride.[15]
Difficult Purification Product co-elutes with starting amine or other impurities.Ensure the workup steps are performed correctly. The 1M HCl wash is critical for removing basic impurities. Adjust the polarity of the chromatography eluent.

Safety Precautions

  • Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many primary amines are corrosive, toxic, and have strong odors. Handle with care in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a fume hood.

  • Bases: Pyridine and triethylamine are flammable and toxic. Avoid inhalation and skin contact.

References

  • Bakr, R. B., et al. (2014). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shafi, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. Available at: [Link]

  • Ahmad, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS USDA. Available at: [Link]

  • Lee, J. H., et al. (2019). Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Drabowicz, J., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules. Available at: [Link]

  • Patel, B. R., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. ACS Omega. Available at: [Link]

  • Ali, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]

  • Balaji, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography. MDPI. Available at: [Link]

  • Al-Ostath, O. A., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals. Available at: [Link]

  • Kiefer, P. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Determination of sulfonamides by packed column supercritical fluid chromatography. RSC Publishing. Available at: [Link]

  • Wang, R., et al. (2021). Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • YouTube. (2023). An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline solution. YouTube. Available at: [Link]

  • PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. PubMed. Available at: [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. ResearchGate. Available at: [Link]

  • PubMed. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease. PubMed. Available at: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]

Sources

protocol for synthesizing celecoxib analogues using pyrazole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Comprehensive Guide to the Synthesis of Celecoxib Analogues via Pyrazole Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a cornerstone in anti-inflammatory therapy, offering targeted action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2] The 1,5-diarylpyrazole scaffold is the key pharmacophore responsible for this selectivity.[3][4] This guide provides a detailed exposition of the synthetic protocols for creating celecoxib analogues, focusing on the strategic construction of the central pyrazole ring. We will delve into the mechanistic underpinnings of the key reactions, explain the rationale behind procedural choices, and provide step-by-step protocols for synthesis, purification, and characterization. This document is intended to serve as a practical resource for medicinal chemists and researchers engaged in the discovery of novel anti-inflammatory agents.

Introduction: The Rationale for Celecoxib Analogue Synthesis

The development of celecoxib was a landmark achievement, stemming from the discovery of two distinct COX isoforms.[1] COX-1 is a constitutive enzyme involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] Celecoxib's chemical structure allows it to selectively bind to the larger, more flexible active site of the COX-2 enzyme, primarily due to its sulfonamide side chain, thereby blocking the synthesis of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[2]

The synthesis of celecoxib analogues is driven by several key objectives in drug discovery:

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the core structure affect COX-1/COX-2 selectivity and potency.[4]

  • Improved Pharmacokinetic Profiles: To optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Novel Therapeutic Applications: To explore the potential of celecoxib analogues as anticancer, anti-HCV, or neuroprotective agents.[5][6]

The foundational strategy for building these analogues revolves around the robust and versatile synthesis of the 1,5-diarylpyrazole core.

Core Synthetic Strategy: The Paal-Knorr Pyrazole Synthesis

The most prevalent and efficient method for constructing the celecoxib core is a variation of the Paal-Knorr pyrazole synthesis. This involves the cyclocondensation reaction between a 1,3-dicarbonyl intermediate and a substituted phenylhydrazine .[3][7] This approach offers a convergent and modular route, allowing for diversification at two key positions of the final molecule.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Acetophenone Substituted Acetophenone Diketone 1,3-Diketone Intermediate Acetophenone->Diketone Claisen Condensation TFA_Ester Ethyl Trifluoroacetate TFA_Ester->Diketone Hydrazine Substituted Phenylhydrazine Analogue 1,5-Diarylpyrazole (Celecoxib Analogue) Hydrazine->Analogue Diketone->Analogue Cyclocondensation

Caption: High-level workflow for celecoxib analogue synthesis.

Experimental Protocols

Protocol 1: Synthesis of the β-Diketone Intermediate

The critical β-diketone intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, is prepared via a Claisen condensation.[7][8] This reaction involves the acylation of a ketone enolate (from p-methylacetophenone) with an ester (ethyl trifluoroacetate). The use of a strong base like sodium methoxide is essential to deprotonate the ketone, forming the nucleophilic enolate.

Table 1: Reagents for β-Diketone Synthesis

ReagentMolar Eq.MW ( g/mol )Amount
p-Methylacetophenone1.0134.18(Specify amount)
Ethyl Trifluoroacetate1.2142.08(Calculate amount)
Sodium Methoxide (25% in MeOH)1.554.02(Calculate amount)
Methanol (or MTBE)--(Specify volume)
Hydrochloric Acid (6N)--(For workup)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of sodium (1.0 eq) in dry methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar), add p-methylacetophenone (1.0 eq).

  • Addition of Ester: Slowly add ethyl trifluoroacetate (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the mixture in vacuo.

  • Acidification: Redissolve the residue in water and acidify to pH ~2-3 with 6N HCl. This protonates the enolate and precipitates the diketone.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1,3-diketone as an oil, which can be used in the next step without further purification.[7]

Protocol 2: Cyclocondensation and Control of Regioselectivity

The reaction of the asymmetric 1,3-diketone with (4-sulfamoylphenyl)hydrazine can theoretically produce two regioisomers: the desired 1,5-diarylpyrazole (Celecoxib-type) and the 1,3-diarylpyrazole.[7]

G cluster_0 Reaction Pathways Reactants 1,3-Diketone + (4-sulfamoylphenyl)hydrazine Desired 1,5-Diarylpyrazole (Celecoxib Analogue) Reactants->Desired Favored Pathway (Acidic Conditions) Isomer 1,3-Diarylpyrazole (Regioisomer) Reactants->Isomer Minor Pathway

Caption: Regiochemical outcome of the cyclocondensation reaction.

Causality Behind Selectivity: The formation of the 1,5-diarylpyrazole is almost exclusively favored by conducting the condensation using the hydrochloride salt of the phenylhydrazine in a protic solvent like ethanol.[7] The reaction proceeds via initial condensation at the more electrophilic ketone (adjacent to the electron-withdrawing CF₃ group), followed by cyclization. The acidic conditions facilitate this regiochemical control.

Table 2: Reagents for Pyrazole Synthesis

ReagentMolar Eq.MW ( g/mol )Amount
1,3-Diketone Intermediate1.0230.18(From Protocol 1)
(4-Sulfamoylphenyl)hydrazine HCl1.05223.66(Calculate amount)
Ethanol (95%)--(Specify volume)
Ethyl Acetate / Heptane--(For recrystallization)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1,3-diketone (1.0 eq) from Protocol 1 in 95% ethanol.

  • Addition of Hydrazine: Add (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq) to the solution.[4]

  • Reaction: Heat the mixture to reflux and stir vigorously for 8-12 hours. The product may begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the pure celecoxib analogue as a white or pale yellow solid.[1]

Strategies for Analogue Diversification

The modularity of this synthesis allows for extensive analogue creation.

  • Strategy A: C-5 Phenyl Ring Modification: By substituting the starting p-methylacetophenone in Protocol 1 with other commercially available or synthesized acetophenones (e.g., 4-chloroacetophenone, 4-methoxyacetophenone), the C-5 phenyl ring of the pyrazole can be readily modified. This is a primary strategy for probing SAR at the COX-2 active site.[7][9]

  • Strategy B: N-1 Phenyl Ring Modification: Using different substituted phenylhydrazine hydrochlorides in Protocol 2 allows for modification of the N-1 phenyl ring. This is crucial as the sulfonamide group on this ring is a key pharmacophoric element for COX-2 selectivity.

  • Strategy C: Post-Synthesis Modification: The synthesized celecoxib core can be further derivatized. For example, the sulfonamide moiety can be reacted with isothiocyanates to form sulfonylthioureas, or with alkyl halides to form N-alkylated derivatives, opening avenues to new biological activities.[5][10]

Product Purification & Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized analogues, and critically, to ensure the correct regioisomer has been formed.

  • Purification: Recrystallization is often sufficient for achieving high purity.[1] For difficult separations or removal of the minor regioisomer, flash column chromatography on silica gel is the method of choice.[7][11]

  • Characterization: A combination of spectroscopic methods is employed to provide an unambiguous structural assignment.[3][5]

Table 3: Typical Characterization Data for a Celecoxib Analogue

TechniquePurposeExpected Observations
¹H NMR Structural Elucidation- Singlet for pyrazole C4-H (~6.9 ppm).- Singlet for CH₃ group (~2.3 ppm).- Singlet for NH₂ of sulfonamide (~7.1 ppm, D₂O exchangeable).[12]- Aromatic multiplets for the two phenyl rings.
¹³C NMR Carbon Skeleton Confirmation- Signals corresponding to the CF₃ carbon, pyrazole ring carbons, and aromatic carbons.
HRMS Molecular Formula Confirmation- Provides the exact mass of the molecule, confirming the elemental composition.[5]
FT-IR Functional Group Identification- Characteristic stretches for N-H (sulfonamide, ~3300 cm⁻¹), C=N (pyrazole), and S=O (sulfonamide, ~1350 & 1160 cm⁻¹).[5]
Melting Point Purity Assessment- A sharp, defined melting point range indicates high purity.

Conclusion

The synthesis of celecoxib analogues via the cyclocondensation of 1,3-diketone and phenylhydrazine intermediates is a robust, high-yield, and highly adaptable methodology. The critical parameter for success is the control of regioselectivity to favor the desired 1,5-diarylpyrazole isomer, which is reliably achieved under acidic conditions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel celecoxib derivatives for evaluation as next-generation anti-inflammatory agents and for exploration in other therapeutic areas. Subsequent biological evaluation, typically beginning with in vitro COX-1/COX-2 inhibition assays, is the essential next step to determine the efficacy and selectivity of these newly synthesized compounds.[1][13]

References

  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem.
  • A Technical Guide to the Synthesis and Characterization of Celecoxib Deriv
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC. [Link]

  • Synthesis research progress in COX-2 inhibitors Celecoxib. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - ResearchGate. [Link]

  • Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib) | Journal of Medicinal Chemistry. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google P

Sources

Application Notes & Protocols: Leveraging 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride in the Discovery of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pursuit of novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy and safety profiles over existing non-steroidal anti-inflammatory drugs (NSAIDs). A primary challenge with traditional NSAIDs is their non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 isoform can lead to significant gastrointestinal and renal side effects.[3][4] The development of selective COX-2 inhibitors, or "coxibs," marked a significant advancement in the field.

At the heart of many successful selective COX-2 inhibitors is a 1,5-diarylpyrazole scaffold, famously exemplified by Celecoxib (Celebrex®).[1][5][6][7] This structural motif is crucial for orienting the molecule within the COX-2 active site to achieve selective binding. This guide introduces 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS No. 1174064-62-0) as a strategic and versatile chemical building block for the synthesis of new libraries of potential COX-2 inhibitors.[8][9][10] Its benzenesulfonyl chloride moiety is a reactive handle for the facile synthesis of diverse sulfonamides, enabling extensive structure-activity relationship (SAR) studies aimed at discovering next-generation anti-inflammatory agents.

Section 1: The Scientific Rationale - Targeting COX-2 for Inflammation Control

The Arachidonic Acid Cascade and COX Isoforms

Inflammation, pain, and fever are mediated by a class of lipid signaling molecules called prostanoids. The biosynthesis of prostanoids begins with the release of arachidonic acid from cell membrane phospholipids. The COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[4][11] PGH2 is subsequently converted by various synthases into biologically active prostaglandins (like PGE2, PGI2) and thromboxanes.

  • COX-1: Is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as producing prostaglandins that protect the gastric mucosa and support platelet aggregation.[6][12]

  • COX-2: Is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and endotoxins. Its upregulation at sites of inflammation leads to a surge in pro-inflammatory prostaglandins.[6]

Therefore, selectively inhibiting COX-2 allows for the suppression of inflammation while sparing the protective functions of COX-1.

Mechanism of COX-2 Selectivity

The structural basis for COX-2 selectivity lies in a key difference in the active sites of the two isoforms. The COX-2 active site is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine in COX-1 with a smaller valine in COX-2. This creates a spacious secondary side-pocket in the COX-2 enzyme.[1][13]

The design of selective inhibitors, such as those derived from 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, exploits this difference. The diarylpyrazole core binds to the main hydrophobic channel of the enzyme, while the sulfonamide moiety (formed from the sulfonyl chloride) is appropriately sized to project into this unique side-pocket, forming a stabilizing hydrogen bond with Arg513.[13] This interaction anchors the inhibitor firmly in the COX-2 active site, an interaction that is sterically hindered in the smaller COX-1 active site.

Signaling Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for selective COX-2 inhibitors.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 PGH2 cox1->pgh2_1 pgh2_2 PGH2 cox2->pgh2_2 phys_prosta Physiological Prostaglandins pgh2_1->phys_prosta infl_prosta Inflammatory Prostaglandins pgh2_2->infl_prosta phys_out • Gastric Protection • Platelet Aggregation phys_prosta->phys_out infl_out • Inflammation • Pain • Fever infl_prosta->infl_out inhibitor Selective COX-2 Inhibitor (e.g., Celecoxib Analogs) inhibitor->cox2

Caption: The Arachidonic Acid Cascade and COX-2 Inhibition.

Section 2: Synthetic Protocol - From Intermediate to Bioactive Candidate

Principle of Synthesis

The primary utility of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is its role as an electrophile in nucleophilic substitution reactions. The highly reactive sulfonyl chloride group readily reacts with primary or secondary amines in the presence of a non-nucleophilic base. This reaction, known as sulfonamide formation, is robust and allows for the introduction of a wide variety of chemical functionalities (the 'R' group) to generate a diverse library of drug candidates.

General Protocol for Sulfonamide Library Synthesis

This protocol describes a general method for synthesizing a library of N-substituted 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamides.

Materials:

  • 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • A diverse library of primary and secondary amines (R-NH2 or R2-NH)

  • Anhydrous Pyridine or Triethylamine (TEA) as a base

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Hydrochloric Acid (1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.2 equivalents) in anhydrous DCM.

    • Causality: An inert atmosphere prevents reaction with moisture. Using a slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

  • Base Addition: Add anhydrous pyridine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation. Cooling the reaction controls the initial exothermic reaction.

  • Sulfonyl Chloride Addition: Dissolve 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is no longer visible.

  • Work-up: a. Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Causality: The acid wash removes excess pyridine and unreacted amine. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure sulfonamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Synthetic Workflow Diagram

Synthesis_Workflow start Starting Materials: • Sulfonyl Chloride • Amine Library reaction Sulfonamide Formation (DCM, Pyridine, 0°C to RT) start->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purify Purification (Column Chromatography) workup->purify product Pure Sulfonamide Library purify->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for Sulfonamide Library Synthesis.

Section 3: Biological Evaluation Protocols

Once a library of compounds is synthesized, a tiered screening approach is necessary to identify promising anti-inflammatory candidates.

In Vitro COX-1/COX-2 Inhibition Assay

This is the primary screen to determine the potency and selectivity of the synthesized compounds. Commercially available kits (e.g., from Cayman Chemical, BPS Bioscience) provide a standardized method.[14]

Principle: This assay measures the peroxidase activity of COX. PGH2, formed by the cyclooxygenase activity, is reduced to PGG2, which in turn oxidizes a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The rate of appearance of the oxidized substrate is measured colorimetrically at ~590 nm and is proportional to COX activity.[14][15]

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (ovine or human recombinant COX-1 and COX-2) according to the kit manufacturer's instructions. Prepare serial dilutions of test compounds and a reference inhibitor (e.g., Celecoxib, SC-560) in DMSO.

  • Reaction Plate Setup: To a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of diluted test compound or vehicle (DMSO for 100% activity control).

    • 10 µL of COX-1 or COX-2 enzyme.

  • Incubation: Incubate the plate for 15 minutes at 25 °C.

  • Initiate Reaction: Add 20 µL of Arachidonic Acid solution to all wells except the background control.

  • Detection: Immediately add 20 µL of the colorimetric substrate solution.

  • Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay confirms the activity of compounds in a more physiologically relevant cellular context.

Principle: Murine macrophage cell lines (e.g., J774A.1) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[16] LPS induces the expression of COX-2, leading to a significant increase in the production and secretion of PGE2. The ability of test compounds to inhibit this PGE2 production is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

  • Cell Culture: Plate J774A.1 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of test compounds (or vehicle) for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

This is a standard and widely used preclinical model to assess the in vivo efficacy of acute anti-inflammatory agents.[17][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce the volume of this edema is a measure of its anti-inflammatory activity.[20][21]

Protocol Outline:

  • Animal Acclimation: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimate them for at least one week before the experiment. Fast animals overnight before dosing.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in water)

    • Group 2: Reference Drug (e.g., Indomethacin or Celecoxib, 10 mg/kg)

    • Group 3+: Test Compounds (at various doses, e.g., 10, 30, 100 mg/kg)

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.

  • Data Analysis:

    • Calculate the edema volume at each time point (Vt - V₀).

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • The peak inflammation typically occurs between 3 and 5 hours.

Section 4: Data Interpretation and Structure-Activity Relationship (SAR)

The data gathered from the screening cascade allows for the identification of lead compounds and the development of a structure-activity relationship (SAR).

Interpreting Screening Data

A promising lead candidate will typically exhibit:

  • High Potency: A low nanomolar IC50 value against COX-2 in the in vitro assay.

  • High Selectivity: A high Selectivity Index (SI > 100 is often a desirable starting point).

  • Cellular Efficacy: A potent IC50 in the cell-based PGE2 assay, confirming cell permeability and activity in a biological system.

  • In Vivo Efficacy: Significant and dose-dependent reduction of paw edema in the carrageenan model.

Building a SAR Table

The following table presents hypothetical data for a small library of compounds derived from 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride to illustrate how SAR is developed. The 'R' group represents the amine component (R-NH₂) used in the synthesis.

Compound IDR Group (from R-NH₂)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)% Edema Inhibition @ 3h (30 mg/kg)
Ref-Celecoxib (Structure)150.0437555%
BPS-001 -CH₃ (Methylamine)>1002.5>4015%
BPS-002 -CH₂Ph (Benzylamine)500.1533348%
BPS-003 Morpholine800.5016035%
BPS-004 Aniline250.0831351%
BPS-005 4-Fluoroaniline300.03100062%
SAR Insights
  • Small aliphatic groups (BPS-001) show poor potency, suggesting a larger, more complex group is needed for effective binding.

  • Aromatic groups (BPS-002, BPS-004) significantly improve COX-2 potency, indicating a beneficial interaction in the active site, likely via π-stacking.

  • Introducing electron-withdrawing groups on the aromatic ring (BPS-005) further enhances potency and selectivity. The fluorine atom may be engaging in a favorable interaction within the enzyme's side pocket. This is a common strategy in medicinal chemistry.[3]

  • The in vivo activity correlates well with in vitro potency and selectivity , validating the screening approach. BPS-005 emerges as the most promising lead candidate for further optimization.

Conclusion and Future Directions

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a high-value starting material for the discovery of novel diarylpyrazole-based anti-inflammatory agents. The straightforward synthesis of sulfonamide libraries, coupled with a systematic biological evaluation cascade, provides a powerful platform for generating extensive SAR data. Promising lead compounds identified through this process, such as the hypothetical BPS-005, would become the focus of lead optimization efforts. Subsequent studies would involve refining the structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as conducting more comprehensive preclinical toxicology and pharmacokinetic profiling to assess their potential as clinical drug candidates.

References

  • Gül, H. İ., & Yildiz, M. T. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(11), 2992. [Link]

  • Alam, M. S., & Lee, D. U. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 22(9), 1529. [Link]

  • Carradori, S., & Petzer, J. P. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 81-105. [Link]

  • Gökçe, M., & Utku, S. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry, 31. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]

  • Narayana, B., Ashalatha, B. V., & Vijayaraj, P. (2006). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. Bioorganic & Medicinal Chemistry, 14(13), 4503-4508. [Link]

  • Chandrashekar, K. S., Latha, K. P., Shastry, R. A., & Savitha, G. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. [Link]

  • Almansa, C., Alarcón, B., de Arriba, A. F., Garcia-Rafanell, J., & Forn, J. (2003). Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463-3475. [Link]

  • Axxam. (n.d.). Smart cellular assays to study inflammatory skin disorders. Axxam Resources. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacological and Toxicological Methods. [Link]

  • Kumar, S., & Sharma, P. K. (2010). Synthesis and anti-inflammatory activity of celecoxib like compounds. Medicinal Chemistry Research, 19(7), 727-738. [Link]

  • Meijer, K., de Vos, P., & van der Woude, H. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 428-433. [Link]

  • ResearchGate. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Request PDF. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H., & Abdel-Gawad, S. M. (2018). Design, Synthesis and In-vivo Anti-inflammatory Activity of New Celecoxib Analogues as NSAID. Current Drug Discovery Technologies, 15(3), 232-242. [Link]

  • Pawar, S. S., & Undale, V. R. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 8(9), 1313-1318. [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]

  • Yin, L. L., Li, N., Jia, M., et al. (2009). A novel 1,5-diarylpyrazole derivative exerts its anti-inflammatory effect by inhibition of cyclooxygenase-2 activity as a prodrug. Biological & Pharmaceutical Bulletin, 32(6), 1032-1036. [Link]

  • Kuzu, B., Köstekci, S., Karakuş, F., & Tülüce, Y. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Journal of Molecular Structure. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Request PDF. [Link]

  • Pérez-Sánchez, A., Barrajón-Catalán, E., Cifuentes, A., & Micol, V. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 629. [Link]

  • Gorelik, A., & Goldblum, A. (2012). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Immunological Methods, 382(1-2), 173-180. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2022). Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. Bioorganic Chemistry, 129, 106179. [Link]

  • Chole, P. G., Kosal, S. A., & Lokapure, S. G. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 22-33. [Link]

  • El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A. A., & El-Sayed, M. A. A. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281262. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]

  • Kumar, A., Kumar, A., Kumar, A., & Singh, P. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1632. [Link]

  • Ballo, A., Sanogo, R., & Mamadou, S. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 34-42. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Dhingra, A. K., Chopra, B., Dass, R., & Mittal, S. K. (2015). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry, 2015, 892523. [Link]

  • Cenmed Enterprises. (n.d.). 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride. Cenmed Catalog. [Link]

  • AccelaChem. (n.d.). 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. AccelaChem Catalog. [Link]

  • Intatrade Chemicals GmbH. (n.d.). 4-Bromo benzenesulfonyl Chloride. Intatrade Catalog. [Link]

  • Wang, Y., et al. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Ethnopharmacology. [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(12), 2841. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Sulfonamides from Substituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Sulfonamide Moiety

This comprehensive guide provides a detailed exploration of the experimental procedures for the formation of sulfonamides, with a particular focus on the reaction between substituted anilines and sulfonyl chlorides. We will delve into the underlying reaction mechanism, provide step-by-step protocols for synthesis and purification, and discuss critical analytical techniques for characterization. This document is intended to serve as a practical resource for researchers and scientists engaged in organic synthesis and drug development, offering insights grounded in established chemical principles and field-proven techniques.

Reaction Mechanism: The Nucleophilic Acyl Substitution Pathway

The formation of a sulfonamide from an aniline and a sulfonyl chloride proceeds via a nucleophilic acyl substitution reaction.[6] The nitrogen atom of the aniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is displaced, and a proton is lost from the nitrogen atom to yield the stable sulfonamide product.

A crucial aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl).[7] This acidic byproduct can protonate the starting aniline, rendering it non-nucleophilic and thereby halting the reaction. To circumvent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed.[7]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline Substituted Aniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->TetrahedralIntermediate Sulfonamide Sulfonamide TetrahedralIntermediate->Sulfonamide Chloride Elimination HCl HCl TetrahedralIntermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization ProtonatedBase Protonated Base Base->ProtonatedBase Experimental Workflow Start Start ReactionSetup Reaction Setup Amine + Sulfonyl Chloride + Base + Solvent Start->ReactionSetup ReactionMonitoring Reaction Monitoring Thin Layer Chromatography (TLC) ReactionSetup->ReactionMonitoring Workup Aqueous Work-up Acid/Base Washes to Remove Impurities ReactionMonitoring->Workup Purification Purification Recrystallization or Column Chromatography Workup->Purification Characterization Characterization NMR, IR, Mass Spectrometry Purification->Characterization End End | {Pure Sulfonamide Product} Characterization->End

Caption: Standard workflow for sulfonamide synthesis.

Detailed Experimental Protocol: Synthesis of N-(4-methylphenyl)benzenesulfonamide

This protocol details the synthesis of a representative sulfonamide from p-toluidine (a substituted aniline) and benzenesulfonyl chloride.

Materials and Reagents:

  • p-Toluidine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.0 eq).

    • Dissolve the aniline in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq) to the stirred solution. [7]Pyridine acts as a base to neutralize the HCl generated during the reaction. [7] * In a separate container, dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the benzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using a dropping funnel. [6]

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. [6] * Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexanes and ethyl acetate. The disappearance of the starting aniline and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up:

    • Upon completion of the reaction (as determined by TLC), dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove unreacted pyridine and any remaining aniline, water (1x), and saturated NaHCO₃ solution (1x) to remove any acidic impurities. [6] * Wash the organic layer with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: This is often an effective method for purifying solid sulfonamides. [8] * Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water). [9][10] * Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. [10][11] * Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry. [10][11] * Column Chromatography: If recrystallization is ineffective, purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate). [8]

Characterization of the Synthesized Sulfonamide

Thorough characterization is essential to confirm the identity and purity of the synthesized sulfonamide. The following spectroscopic techniques are routinely employed:

Spectroscopic TechniqueExpected Observations
¹H NMR Spectroscopy The proton of the sulfonamide N-H group typically appears as a singlet in the region of 8-10 ppm. Aromatic protons will show characteristic splitting patterns. [12][13]
¹³C NMR Spectroscopy Will show signals for all unique carbon atoms in the molecule. The aromatic carbons will appear in the range of 110-150 ppm. [12][13]
Infrared (IR) Spectroscopy Characteristic strong asymmetric and symmetric stretching bands for the S=O group will be observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. An N-H stretching band for secondary sulfonamides appears around 3300-3200 cm⁻¹. [6][13]
Mass Spectrometry (MS) Used to confirm the molecular weight of the synthesized compound. [6]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or gently warm the reaction mixture. Monitor progress by TLC. [8]
Hydrolysis of sulfonyl chloride.Ensure all glassware is thoroughly dried and use anhydrous solvents. [8]
"Oiling out" during recrystallization The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration.Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Consider a different solvent system. [10]
Presence of starting materials in the final product Inefficient purification.Optimize the recrystallization solvent or perform column chromatography. [8]

Conclusion: A Versatile Synthesis for Drug Discovery

The synthesis of sulfonamides from substituted anilines and sulfonyl chlorides is a robust and highly versatile reaction that is fundamental to medicinal chemistry and drug discovery. The straightforward nature of the reaction, coupled with the wide availability of diverse starting materials, allows for the rapid generation of compound libraries for biological screening. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and rigorous characterization of the final products are paramount to the successful application of this important synthetic transformation.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020).
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • Application Notes and Protocols for the Use of Pyyridine as a Base in Sulfonamide Synthesis. Benchchem.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamide purification process. Google Patents.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications.
  • Med.chem sulfonamides. Slideshare.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). Org. Process Res. Dev., 16(5), 939–957.
  • Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2018).
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2016). ACS Figshare.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
  • Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.
  • Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. (2025). PMC - NIH.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters.
  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Schotten-Baumann Reaction. (2021). J&K Scientific LLC.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. (2012). Request PDF.
  • Identification of sulfonamides by NMR spectroscopy. (1972). PubMed.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Synthesis of Sulfonamides. (2016). Synthetic Methods in Drug Discovery: Volume 2.
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). PubMed.
  • Synthesis and characterization of some sulfonamide dervatives. Research India Publications.
  • Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PMC - PubMed Central.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
  • The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.

Sources

Catalytic Methods for the Synthesis of Pyrazole-Containing Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Core in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, engaging in a wide range of biological interactions. Pyrazole derivatives are prevalent in numerous FDA-approved drugs, exhibiting activities as anti-inflammatory agents, antimicrobials, antitumor agents, and more.[1][2][3] The profound impact of this scaffold on human health necessitates the continuous development of efficient, selective, and sustainable synthetic methodologies.

Traditionally, the synthesis of pyrazoles has been dominated by the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][5] While robust, this and other classical methods often require harsh conditions and can suffer from a lack of regioselectivity. The advent of catalytic chemistry has revolutionized the construction of these vital heterocycles, offering milder reaction conditions, superior control over selectivity, and access to novel chemical space. This guide provides an in-depth exploration of key catalytic strategies, complete with detailed protocols and expert insights for researchers at the forefront of drug discovery and development.

Application Note I: Transition-Metal Catalysis – The Power of Palladium in [3+2] Cycloadditions

Transition-metal catalysis has emerged as a powerful tool for forging the pyrazole ring with high precision.[6] Palladium, in particular, excels in catalyzing formal [3+2] cycloaddition reactions, which construct the five-membered ring by combining a three-atom and a two-atom component. These methods offer excellent regioselectivity and functional group tolerance, making them highly valuable for building complex molecular architectures.

Mechanism Deep Dive: Palladium-Catalyzed [3+2] Annulation

The catalytic cycle typically begins with a Pd(0) species. A key strategy involves the reaction between α,β-unsaturated carbonyl compounds (like ynones) and aryl hydrazines. The mechanism, while subject to substrate-specific variations, generally proceeds through several key steps: oxidative addition, coordination, migratory insertion, and reductive elimination, which regenerates the active Pd(0) catalyst. The directing-group ability of the pyrazole's nitrogen atoms can also be harnessed for late-stage functionalization via C-H activation.[7][8][9]

Experimental Workflow: Palladium-Catalyzed Annulation

cluster_workflow Protocol Workflow prep 1. Reagent Preparation (Ynone, Hydrazine, Catalyst, Ligand, Solvent) setup 2. Reaction Setup (Inert atmosphere, Schlenk flask) prep->setup reaction 3. Catalytic Reaction (Heating, Stirring for 12-24h) setup->reaction workup 4. Aqueous Work-up (Extraction with organic solvent) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify analysis 6. Characterization (NMR, HRMS) purify->analysis

Caption: High-level workflow for a typical transition-metal catalyzed pyrazole synthesis.

Protocol: Palladium-Catalyzed Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a representative palladium-catalyzed annulation between an α,β-alkynone and an arylhydrazine.

Materials:

  • Substituted α,β-alkynone (1.0 mmol, 1.0 equiv)

  • Substituted Arylhydrazine hydrochloride (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Xantphos (0.06 mmol, 6 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • Toluene, anhydrous (5 mL)

  • Schlenk flask, magnetic stirrer, condenser, nitrogen or argon source

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (34.7 mg, 0.06 mmol), and Na₂CO₃ (265 mg, 2.5 mmol).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.2 mmol) and the α,β-alkynone (1.0 mmol) to the flask.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired pyrazole product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

EntryAlkyne Substituent (R¹)Hydrazine Substituent (R²)Yield (%)
1Phenyl4-Methoxyphenyl92
24-ChlorophenylPhenyl88
3Cyclohexyl4-Nitrophenyl75
4n-ButylPhenyl81

Table 1: Representative yields for the Pd-catalyzed synthesis of 1,3,5-trisubstituted pyrazoles.

Expert Insights & Troubleshooting:

  • Causality: The choice of a bulky phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step and prevents catalyst deactivation, leading to higher yields.

  • Trustworthiness: The inert atmosphere is non-negotiable. Pd(0) species are sensitive to oxygen, and failure to exclude air will result in poor catalytic turnover and low yields.

  • Troubleshooting: If the reaction stalls (as indicated by TLC), a small additional portion of the catalyst/ligand (1-2 mol%) can be added. If starting materials are insoluble, a co-solvent like DMF may be cautiously used, though it can complicate the work-up.

Application Note II: Organocatalysis – A Metal-Free Approach to Pyrazole Construction

Organocatalysis has gained significant traction as a sustainable and cost-effective alternative to metal-based catalysis.[10] These reactions utilize small organic molecules to accelerate chemical transformations, often with high levels of stereocontrol. For pyrazole synthesis, organocatalysts can activate substrates in unique ways, enabling novel reaction pathways.

Mechanism Deep Dive: Amine-Catalyzed [3+2] Cycloaddition

A common organocatalytic strategy involves the [3+2] cycloaddition of diazoacetates and carbonyl compounds, catalyzed by a secondary amine like proline or its derivatives. The mechanism proceeds via the formation of an enamine from the carbonyl compound and the catalyst. This enamine then acts as a nucleophile, attacking the diazoacetate. Subsequent intramolecular cyclization and catalyst regeneration yield the pyrazole product. This method is particularly valued for its operational simplicity and use of inexpensive catalysts.[10]

Catalytic Cycle: Amine-Catalyzed Pyrazole Synthesis

cat Secondary Amine Catalyst ketone Ketone (Substrate 1) enamine Enamine Intermediate ketone->enamine + Catalyst enamine->cat - H₂O adduct Cycloaddition Adduct enamine->adduct + Diazoacetate diazo Diazoacetate (Substrate 2) pyrazole Pyrazole Product adduct->pyrazole Cyclization & Elimination pyrazole->cat (Catalyst Regenerated) water H₂O

Caption: Simplified catalytic cycle for the organocatalyzed synthesis of pyrazoles.

Protocol: Organocatalyzed Synthesis of Tetrasubstituted Pyrazoles

This protocol details a secondary amine-catalyzed reaction between a β-ketoester and an ethyl diazoacetate.

Materials:

  • β-ketoester (1.0 mmol, 1.0 equiv)

  • Ethyl diazoacetate (1.1 mmol, 1.1 equiv)

  • Pyrrolidine (0.2 mmol, 20 mol%)

  • Dichloromethane (DCM), anhydrous (4 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 mmol) and anhydrous DCM (4 mL).

  • Catalyst Addition: Add pyrrolidine (16.8 µL, 0.2 mmol) to the solution.

  • Substrate Addition: Slowly add ethyl diazoacetate (114 µL, 1.1 mmol) to the stirred solution at room temperature over 10 minutes. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction's completion via TLC analysis.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude oil directly by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure pyrazole product.

Entryβ-KetoesterYield (%)
1Ethyl acetoacetate95
2Ethyl benzoylacetate91
32-Acetylcyclohexanone87
4Methyl 2-oxocyclopentanecarboxylate89

Table 2: Representative yields for the organocatalyzed pyrazole synthesis.[10]

Expert Insights & Troubleshooting:

  • Causality: The secondary amine is the true catalyst, forming a nucleophilic enamine intermediate with the ketoester. This is a classic example of enamine catalysis. The reaction is highly regioselective due to the specific nucleophilic and electrophilic sites generated in the catalytic cycle.

  • Trustworthiness: The slow addition of ethyl diazoacetate is a critical safety and performance measure. A rapid addition can lead to uncontrolled nitrogen evolution and potential side reactions.

  • Troubleshooting: If the reaction is sluggish, gentle heating (to ~40 °C) can be applied, but this may sometimes lead to the formation of side products. Using a different amine catalyst, such as piperidine or a chiral prolinol derivative (for asymmetric synthesis), can also modulate reactivity and selectivity.

Application Note III: Emerging Frontiers - C-H Functionalization

A major advance in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds.[8][9] This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics), leading to more atom-economical and efficient syntheses. For pyrazoles, transition-metal-catalyzed C-H functionalization allows for the direct installation of aryl, alkyl, or heteroatom groups onto the pyrazole core, providing rapid access to diverse libraries of compounds.[7]

Protocol: Ruthenium-Catalyzed C-5 Arylation of a Pyrazole

This protocol describes the direct arylation at the C-5 position of an N-substituted pyrazole using a ruthenium catalyst.

Materials:

  • 1-Methylpyrazole (1.0 mmol, 1.0 equiv)

  • 4-Iodanisole (1.5 mmol, 1.5 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%)

  • Potassium acetate (KOAc) (2.0 mmol, 2.0 equiv)

  • Pivalic acid (PivOH) (0.5 mmol, 0.5 equiv)

  • 1,4-Dioxane, anhydrous (3 mL)

  • Sealed reaction tube

Procedure:

  • Vessel Preparation: To a sealable reaction tube, add [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol), KOAc (196 mg, 2.0 mmol), and 4-iodanisole (351 mg, 1.5 mmol).

  • Reagent Addition: Add 1-methylpyrazole (79 µL, 1.0 mmol) and pivalic acid (51 mg, 0.5 mmol).

  • Solvent Addition: Add 3 mL of anhydrous 1,4-dioxane.

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to obtain the C-5 arylated pyrazole.

Expert Insights & Troubleshooting:

  • Causality: The pivalic acid acts as a crucial co-catalyst, facilitating the C-H activation step via a concerted metalation-deprotonation mechanism. The N-1 substituent on the pyrazole often directs the metalation to the C-5 position.

  • Trustworthiness: The use of a sealed tube is necessary to prevent the loss of the volatile solvent and pyrazole starting material at the high reaction temperature.

  • Troubleshooting: Poor yields can sometimes be attributed to catalyst inhibition. In such cases, screening different additives (e.g., different carboxylates) or bases may be necessary. The choice of directing group on the pyrazole nitrogen is paramount for achieving high regioselectivity.

Conclusion and Future Outlook

Catalytic methods have fundamentally transformed the synthesis of pyrazole-containing compounds, enabling chemists to build these crucial scaffolds with greater efficiency, precision, and sustainability. From the workhorse transition-metal-catalyzed cycloadditions to the elegant metal-free organocatalytic routes and the atom-economical C-H functionalization strategies, the modern synthetic chemist has a powerful arsenal of tools. Future developments will likely focus on photoredox catalysis, enantioselective functionalizations, and the integration of these methods into flow chemistry platforms, further accelerating the discovery of next-generation pyrazole-based therapeutics.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. (2013). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Current Organic Synthesis. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Molecules. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]

  • A facile one-pot, copper-catalyzed aerobic cyclization for pyrazole synthesis. (2019). Fan, et al. (This is a conceptual reference derived from the search results, specific article details would be needed for a direct link).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). Scientific Reports. [Link]

Sources

Application Notes & Protocols: Leveraging 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in the Design of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for New Therapeutic Strategies Against Leishmaniasis

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the Leishmania genus, remains a significant global health problem, affecting millions in tropical and subtropical regions. The clinical manifestations range from cutaneous lesions to the fatal visceral form of the disease. Current treatment options are hampered by issues of toxicity, emerging drug resistance, and the requirement for long-term parenteral administration, underscoring the urgent need for novel, effective, and safer antileishmanial drugs.[1][2]

The strategic design of new therapeutic agents often involves the use of molecular scaffolds that have demonstrated biological activity. One such promising scaffold is the pyrazole ring system, which is a core component in many pharmaceutically active compounds.[3] When coupled with a sulfonamide moiety, these structures have shown a broad spectrum of pharmacological activities. This document provides a detailed guide for researchers on the utilization of a key intermediate, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride , in the design and synthesis of novel antileishmanial drug candidates.

Rationale for the Use of the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride Scaffold

The selection of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride as a foundational molecule for antileishmanial drug design is based on a convergence of chemical and biological rationales:

  • The Pyrazole Core: Pyrazole derivatives have a well-documented history of diverse biological activities, including antiprotozoal effects. Their structural versatility allows for extensive chemical modification to optimize potency and selectivity.

  • The Sulfonamide Moiety: Sulfonamides are a classic pharmacophore known for their antimicrobial properties. While their traditional mechanism of action involves the inhibition of folate biosynthesis, recent studies suggest that in the context of pyrazole-sulfonamide hybrids, other mechanisms may be at play against Leishmania.[4]

  • The Bromine Substituent: The presence of a bromine atom on the pyrazole ring offers a strategic handle for further chemical derivatization through cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of the molecule's properties.

  • The Benzenesulfonyl Chloride Reactive Group: The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution with a wide range of amines, allowing for the straightforward synthesis of a diverse library of sulfonamide derivatives.

This combination of features makes 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride an attractive starting point for a targeted drug discovery program against Leishmania.

Proposed Mechanism of Action: Beyond Folate Synthesis Inhibition

While traditional sulfonamides act as competitive inhibitors of dihydropteroate synthase in the folic acid pathway, the antileishmanial activity of pyrazole-sulfonamide derivatives may involve additional or alternative mechanisms. Emerging evidence suggests that these compounds could interfere with other vital parasite processes:

  • N-Myristoyltransferase (NMT) Inhibition: NMT is an essential enzyme in Leishmania that catalyzes the attachment of myristate to a variety of proteins involved in crucial cellular functions. The pyrazole sulfonamide scaffold has been identified as a potent inhibitor of NMT in related trypanosomatids, presenting a compelling target for antileishmanial action.[5][6]

  • Ergosterol Biosynthesis Disruption: Similar to fungi, Leishmania parasites have ergosterol as a key component of their cell membranes. Inhibition of ergosterol biosynthesis disrupts membrane integrity and leads to parasite death. Pyrazole derivatives have been shown to interfere with this pathway, offering another potential mechanism of action.

The multifaceted potential mechanisms of action for this class of compounds may also contribute to a lower propensity for the development of drug resistance.

Experimental Protocols

Part 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

A plausible synthetic route to the title compound can be achieved in a two-step process, starting from commercially available reagents.

Step 1: Synthesis of 4-bromopyrazole

4-bromopyrazole can be synthesized by the direct bromination of pyrazole using a suitable brominating agent such as N-bromosuccinimide (NBS).

  • Materials: Pyrazole, N-bromosuccinimide (NBS), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer.

  • Procedure:

    • Dissolve pyrazole (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add NBS (1 equivalent) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude 4-bromopyrazole.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

This step involves the N-arylation of 4-bromopyrazole with 4-chlorosulfonylbenzene chloride.

  • Materials: 4-bromopyrazole, 4-chlorosulfonylbenzene chloride, Potassium carbonate, Acetonitrile, Reflux condenser, Magnetic stirrer.

  • Procedure:

    • To a solution of 4-bromopyrazole (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

    • Add 4-chlorosulfonylbenzene chloride (1.1 equivalents) to the suspension.

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

Part 2: Synthesis of Novel 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Derivatives

The synthesized 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be readily reacted with a variety of primary and secondary amines to generate a library of novel sulfonamide derivatives.

  • General Procedure:

    • Dissolve the desired amine (1.2 equivalents) in a suitable solvent such as DCM or pyridine.

    • Add 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1 equivalent) to the solution at 0 °C.

    • Allow the reaction to stir at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Part 3: In Vitro Antileishmanial Activity Assays

3.1. Anti-promastigote Assay

This assay evaluates the effect of the synthesized compounds on the extracellular, motile form of the Leishmania parasite.

  • Materials: Leishmania promastigotes (e.g., L. infantum, L. amazonensis), Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS), 96-well microtiter plates, Hemocytometer or automated cell counter, Resazurin solution, Plate reader.

  • Protocol:

    • Culture Leishmania promastigotes in supplemented Schneider's medium at 26 °C until they reach the late logarithmic phase of growth.

    • Harvest the promastigotes by centrifugation and resuspend them in fresh medium to a final concentration of 1 x 10^6 cells/mL.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

    • Add 100 µL of serial dilutions of the test compounds (in duplicate or triplicate) to the wells. Include a positive control (e.g., Pentamidine) and a negative control (vehicle).

    • Incubate the plates at 26 °C for 72 hours.

    • Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the compound concentration.

3.2. Anti-amastigote Assay

This assay assesses the activity of the compounds against the intracellular, non-motile form of the parasite, which is the clinically relevant stage.

  • Materials: Murine macrophages (e.g., J774.A1 cell line), RPMI-1640 medium supplemented with 10% FBS, Leishmania promastigotes, 96-well plates, Giemsa stain, Microscope.

  • Protocol:

    • Seed murine macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37 °C with 5% CO2.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for parasite internalization and transformation into amastigotes.

    • Wash the wells with pre-warmed medium to remove non-internalized promastigotes.

    • Add fresh medium containing serial dilutions of the test compounds.

    • Incubate the plates for an additional 48-72 hours at 37 °C with 5% CO2.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Part 4: Cytotoxicity Assay

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity.

  • Materials: Murine macrophages (e.g., J774.A1), RPMI-1640 medium with 10% FBS, 96-well plates, Resazurin or MTT solution, Plate reader.

  • Protocol:

    • Seed murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate for 72 hours at 37 °C with 5% CO2.

    • Add resazurin or MTT solution and incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

    • Determine the Selectivity Index (SI) using the formula: SI = CC50 (mammalian cells) / IC50 (amastigotes). A higher SI value indicates greater selectivity for the parasite.

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated to facilitate comparison between the synthesized derivatives.

CompoundAnti-promastigote IC50 (µM)Anti-amastigote IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Derivative 1
Derivative 2
...
Pentamidine

A higher SI is desirable, indicating that the compound is more toxic to the parasite than to the host cells.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the screening of the synthesized library of sulfonamide derivatives will enable a preliminary SAR analysis. Key structural features to consider include:

  • Nature of the Amine: The steric and electronic properties of the amine used to form the sulfonamide will significantly influence the activity and toxicity. Aromatic, aliphatic, and heterocyclic amines should be explored.

  • Substitution on the Amine Moiety: The presence and position of substituents on the amine fragment can impact lipophilicity, hydrogen bonding capacity, and overall shape, all of which can affect target binding.

  • Modifications at the Bromine Position: The bromine atom on the pyrazole ring can be replaced with other groups via cross-coupling reactions to probe the effect of different substituents at this position.

A systematic exploration of these structural modifications will guide the rational design of more potent and selective antileishmanial agents.

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Analysis & Optimization A 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride (Precursor) C Library of Novel Sulfonamide Derivatives A->C B Diverse Amines B->C D Anti-promastigote Assay (IC50) C->D E Anti-amastigote Assay (IC50) D->E F Cytotoxicity Assay (CC50) E->F G Data Analysis (IC50, CC50, SI) F->G H Structure-Activity Relationship (SAR) G->H I Lead Optimization H->I

Caption: A streamlined workflow for the design, synthesis, and evaluation of novel antileishmanial agents.

Conclusion

The 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride scaffold represents a highly promising starting point for the development of new antileishmanial therapies. Its synthetic tractability, coupled with the proven biological activity of the pyrazole-sulfonamide chemotype, provides a robust platform for medicinal chemists. The detailed protocols and strategic considerations outlined in this document are intended to empower researchers to efficiently synthesize and evaluate novel derivatives, ultimately contributing to the discovery of new and improved treatments for leishmaniasis.

References

  • Marra, R. K. F., Bernardino, A. M. R., Proux, T. A., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • World Health Organization. (2022). Leishmaniasis. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869. [Link]

  • Ahmadi, F., et al. (2022). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Journal of Molecular Structure, 1269, 133801. [Link]

Sources

Application Notes and Protocols for the Purification of Sulfonamide Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Sulfonamide Drug Development

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with a broad spectrum of pharmacological applications, including antibacterial, diuretic, and hypoglycemic activities[1][2]. The synthesis of novel sulfonamide derivatives is a prolific area of research in medicinal chemistry and drug development[1][3][4]. However, the synthetic route to these compounds often yields a mixture of the desired product, unreacted starting materials, and various byproducts[2][3]. Consequently, robust and efficient purification is paramount to isolate the active pharmaceutical ingredient (API) in high purity, a prerequisite for subsequent analytical, preclinical, and clinical evaluations.

Column chromatography is a fundamental and widely employed technique for the purification of organic compounds, including sulfonamide derivatives[5][6]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting associated with the purification of sulfonamides by column chromatography. The focus is on providing not just a set of instructions, but a deeper understanding of the underlying chemical principles to empower the user to adapt and optimize these methods for their specific molecules of interest.

Core Principles: Navigating the Separation of Sulfonamides

The separation of compounds in column chromatography is based on the principle of differential partitioning of the analytes between a stationary phase and a mobile phase[5]. For sulfonamides, which possess a range of polarities and can be ionizable, a nuanced understanding of these interactions is crucial for successful purification.

The Stationary Phase: More Than Just Silica

The choice of stationary phase is a critical determinant of selectivity in the separation of sulfonamides[7]. While silica gel is the most common stationary phase for normal-phase chromatography of sulfonamides, its acidic nature can sometimes lead to the degradation of sensitive compounds[8][9].

  • Silica Gel (SiO₂): A polar adsorbent, ideal for separating less polar sulfonamide derivatives. Its surface silanol groups (Si-OH) interact with polar functional groups of the sulfonamide, leading to retention.

  • Alumina (Al₂O₃): Can be obtained in acidic, neutral, or basic forms, offering versatility. Basic alumina can be particularly useful for purifying acid-sensitive sulfonamides.

  • Amide-Modified Silica: Stationary phases with phenylamide functionalities have demonstrated excellent selectivity for sulfonamides[7].

  • Aminopropyl-Packed Columns: These have been effectively used in series with silica columns to enhance the separation of sulfonamide mixtures[7][10][11].

  • Reversed-Phase (C8 and C18): In reversed-phase chromatography, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. This is a powerful alternative for the purification of more polar sulfonamide derivatives[7].

The Mobile Phase: The Engine of Separation

The mobile phase, or eluent, carries the sample through the stationary phase. The polarity of the mobile phase is a key parameter that is adjusted to achieve optimal separation[7].

  • Normal-Phase Chromatography: A non-polar mobile phase is used with a polar stationary phase (e.g., silica gel). Increasing the polarity of the mobile phase decreases the retention time of the analytes. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.

  • Reversed-Phase Chromatography: A polar mobile phase, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, is used with a nonpolar stationary phase[12][13]. Increasing the organic solvent content (decreasing polarity) decreases the retention time.

  • Gradient Elution: This technique involves changing the composition of the mobile phase during the separation. For complex mixtures of sulfonamides with varying polarities, a gradient from a less polar to a more polar mobile phase (in normal-phase) can significantly improve resolution[7]. For instance, a gradient of methanol in carbon dioxide has been used effectively in supercritical fluid chromatography (SFC) for separating multiple sulfonamides[7][11].

  • pH Adjustment: Sulfonamides are ionizable compounds. Adjusting the pH of the mobile phase can alter their charge state and, consequently, their interaction with the stationary phase, providing a powerful tool for optimizing selectivity[7].

Experimental Workflow for Sulfonamide Purification

The following diagram illustrates a typical workflow for the purification of a sulfonamide derivative using column chromatography.

Sulfonamide Purification Workflow Figure 1: Experimental Workflow for Sulfonamide Purification cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_synthesis Crude Sulfonamide Synthesis Product tlc_analysis TLC Analysis for Solvent System Selection crude_synthesis->tlc_analysis 1. Optimize Separation column_prep Column Packing (Stationary Phase Selection) tlc_analysis->column_prep 2. Select Conditions sample_loading Sample Loading column_prep->sample_loading 3. Prepare Column elution Elution with Mobile Phase (Isocratic or Gradient) sample_loading->elution 4. Start Separation fraction_collection Fraction Collection elution->fraction_collection 5. Collect Eluent fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis 6. Monitor Purity pooling Pooling of Pure Fractions fraction_analysis->pooling 7. Identify Pure Fractions solvent_evaporation Solvent Evaporation pooling->solvent_evaporation 8. Isolate Product pure_product Pure Sulfonamide Derivative solvent_evaporation->pure_product 9. Final Product

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Pyrazole-Based Sulfonyl Chlorides

The 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride scaffold and its derivatives are pivotal intermediates in modern medicinal chemistry. Their significance is prominently highlighted by their role in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, a widely prescribed anti-inflammatory drug.[1] The pyrazole moiety, coupled with the reactive sulfonyl chloride group, provides a versatile platform for the development of a wide array of therapeutic agents. The bromo-substituted variant, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, offers an additional synthetic handle for further molecular elaboration through cross-coupling reactions, thereby expanding its utility in drug discovery programs.

The transition from laboratory-scale synthesis to large-scale production of these intermediates presents considerable challenges, including ensuring regioselectivity, managing reaction energetics, and achieving high purity and yield in a cost-effective and safe manner. This document provides a comprehensive guide to the large-scale synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, with a focus on process optimization, safety, and analytical validation. The protocols described herein are designed to be robust, scalable, and self-validating, reflecting field-proven insights and best practices in industrial chemical synthesis.

Overall Synthetic Strategy

The large-scale synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can be approached through two primary routes, each with its own merits and challenges. The choice of strategy often depends on the availability of starting materials, cost considerations, and the desired scale of production.

Route A: Direct Chlorosulfonation This route involves the direct reaction of 1-phenyl-4-bromo-1H-pyrazole with chlorosulfonic acid. While seemingly straightforward, this approach requires careful control of reaction conditions to avoid side reactions and ensure safety, as chlorosulfonic acid is highly corrosive and reactive.

Route B: Sandmeyer-type Reaction An alternative, often safer and more scalable approach, involves the diazotization of 4-(4-bromo-1H-pyrazol-1-yl)aniline followed by a sulfonyl chloride formation using sulfur dioxide and a copper catalyst. This method is particularly advantageous for large-scale production due to its milder conditions and the use of less hazardous reagents.[2]

This guide will focus on a detailed protocol for Route B, as it is generally more amenable to a large-scale, controlled manufacturing environment.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Diazotization and Sulfonylation cluster_3 Final Product 4-Bromoaniline 4-Bromoaniline Pyrazole_Formation Formation of 4-(4-bromo-1H-pyrazol-1-yl)aniline 4-Bromoaniline->Pyrazole_Formation Pyrazole_Synthesis_Reagents Reagents for Pyrazole Formation Pyrazole_Synthesis_Reagents->Pyrazole_Formation Diazotization Diazotization Pyrazole_Formation->Diazotization Sandmeyer_Reaction Sandmeyer-type Reaction (SO2/CuCl) Diazotization->Sandmeyer_Reaction Final_Product 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride Sandmeyer_Reaction->Final_Product

Caption: High-level workflow for the large-scale synthesis of the target compound via the Sandmeyer-type reaction route.

Materials and Equipment

MaterialGradeSupplierNotes
4-Bromoaniline≥98%Commercial
1,1,3,3-Tetramethoxypropane≥98%Commercial
Acetic AcidGlacialCommercial
Hydrochloric Acid37%Commercial
Sodium Nitrite≥99%Commercial
Sulfur DioxideGasCommercial
Copper(I) Chloride≥98%CommercialCatalyst
DichloromethaneACS GradeCommercialSolvent
IsopropanolACS GradeCommercialRecrystallization solvent
Sodium BicarbonateSaturated SolutionIn-house preparation
Sodium SulfateAnhydrousCommercialDrying agent

Equipment:

  • Glass-lined or Hastelloy reactor (100 L or larger) with temperature control, overhead stirring, and a reflux condenser.

  • Addition funnels for controlled liquid addition.

  • Gas dispersion tube for sulfur dioxide introduction.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying.

  • Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shield, and a lab coat.

Detailed Synthesis Protocol

Part 1: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)aniline

This initial step involves the construction of the pyrazole ring onto the 4-bromoaniline core.

Step-by-Step Methodology:

  • Reaction Setup: Charge the reactor with 4-bromoaniline (10 kg, 58.1 mol) and glacial acetic acid (50 L). Begin stirring to ensure a homogenous mixture.

  • Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (10.5 kg, 63.9 mol) to the reactor over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 20-25°C. An exotherm may be observed, and cooling may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into ice water (200 L).

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • The product will precipitate as a solid. Collect the solid by filtration and wash it with copious amounts of water to remove any residual acetic acid and salts.

    • Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.

  • Controlled Addition: The slow addition of 1,1,3,3-tetramethoxypropane helps to control the reaction exotherm and prevent the formation of byproducts.

  • Aqueous Work-up: The precipitation in water followed by neutralization is a standard and effective method for isolating the product from the acidic reaction medium on a large scale.

Part 2: Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride

This part details the conversion of the synthesized aniline intermediate to the final sulfonyl chloride product via a Sandmeyer-type reaction.

Step-by-Step Methodology:

  • Diazotization:

    • Suspend the 4-(4-bromo-1H-pyrazol-1-yl)aniline (10 kg, 41.6 mol) in a mixture of glacial acetic acid (30 L) and propionic acid (10 L) in the reactor.

    • Cool the suspension to 0-5°C using a cooling jacket.

    • In a separate vessel, prepare a solution of sodium nitrite (3.16 kg, 45.8 mol) in concentrated sulfuric acid (10 L) at a temperature below 10°C.

    • Slowly add the sodium nitrite solution to the aniline suspension over 2-3 hours, maintaining the temperature of the reaction mixture below 5°C.

    • Stir the resulting diazonium salt solution at 0-5°C for an additional hour.

  • Sulfonylation:

    • In a separate reactor, prepare a solution of copper(I) chloride (0.82 kg, 8.3 mol) in glacial acetic acid (40 L).

    • Cool this solution to 10-15°C and begin bubbling sulfur dioxide gas through the solution using a gas dispersion tube.

    • Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution over 3-4 hours. Maintain the temperature between 10-20°C. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours, or until the evolution of nitrogen ceases.

  • Product Isolation and Purification:

    • Carefully quench the reaction mixture by pouring it into a large volume of ice water (300 L).

    • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as isopropanol/water or toluene, to achieve the desired purity.

    • Dry the purified product in a vacuum oven at a temperature not exceeding 40°C to a constant weight. The expected yield for this step is typically 65-75%.

Causality Behind Experimental Choices:

  • Mixed Acid System: The use of a mixture of acetic and propionic acids for diazotization can improve the solubility of the starting material and the stability of the diazonium salt.

  • Low-Temperature Control: Maintaining low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Catalytic Copper(I) Chloride: Copper(I) chloride catalyzes the Sandmeyer-type reaction, facilitating the conversion of the diazonium salt to the sulfonyl chloride.[2]

  • Recrystallization: This is a crucial step for removing impurities and achieving the high purity required for pharmaceutical intermediates.

Process Optimization and Scale-Up Considerations

ParameterImpact on ReactionOptimization Strategy
Temperature Control Critical for diazonium salt stability and reaction selectivity.Implement a robust reactor cooling system and automated temperature monitoring.
Reagent Addition Rate Affects exotherm control and prevents localized high concentrations of reagents.Utilize calibrated dosing pumps for precise and controlled addition.
Stirring Efficiency Ensures homogeneity and efficient heat transfer.Use appropriate agitator design and speed for the reactor volume.
Quenching Procedure Affects product precipitation and particle size.Optimize the rate of addition to ice water and the stirring speed during quenching.
Solvent Selection for Recrystallization Determines purity and yield of the final product.Conduct solubility studies to identify the optimal solvent system.

Analytical Quality Control and Characterization

Rigorous analytical testing is essential to ensure the quality and purity of the final product.

Analytical_Workflow cluster_qc_methods QC Analytical Methods Crude_Product Crude Product (Post-synthesis) In_Process_Control In-Process Control (TLC/HPLC) Crude_Product->In_Process_Control Purified_Product Purified Product (Post-recrystallization) In_Process_Control->Purified_Product Final_QC Final Quality Control Purified_Product->Final_QC Release Product Release Final_QC->Release Meets Specifications HPLC HPLC (Purity Assay) Final_QC->HPLC NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Final_QC->NMR Mass_Spec Mass Spectrometry (Molecular Weight) Final_QC->Mass_Spec IR_Spec IR Spectroscopy (Functional Groups) Final_QC->IR_Spec

Caption: Analytical workflow for the quality control of the synthesized sulfonyl chloride.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for determining the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a common method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).

Safety and Handling

The large-scale synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride involves the use of hazardous materials and requires strict adherence to safety protocols.

Hazardous Materials:

  • Chlorosulfonic Acid (if used in Route A): Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Sulfuric Acid: Highly corrosive.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Sulfur Dioxide: Toxic and corrosive gas.

  • Dichloromethane: Volatile and a suspected carcinogen.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.

  • Emergency Procedures: Ensure that emergency eyewash stations and safety showers are readily accessible. Have appropriate spill kits available.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Specific Handling Notes:

  • The diazotization reaction can be energetic. Maintain strict temperature control and slow addition rates.

  • The reaction of the diazonium salt with sulfur dioxide produces nitrogen gas. Ensure the reactor is properly vented to prevent pressure buildup.

  • Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

The large-scale synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a multi-step process that requires careful planning, execution, and control. The Sandmeyer-type reaction route presented here offers a scalable and relatively safe approach for industrial production. By adhering to the detailed protocols, implementing robust process controls, and maintaining stringent safety standards, researchers and drug development professionals can successfully produce this valuable intermediate for the advancement of pharmaceutical R&D.

References

  • Reddy, A. R., et al. (n.d.). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development.
  • Synthesis of Celecoxib and Structural Analogs- A Review. (2012). Current Organic Chemistry.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
  • Process for preparation of celecoxib. (n.d.).
  • An improved process for the preparation of celecoxib. (n.d.).
  • Process for the manufacture of arylsulfonyl chloride. (n.d.).
  • 4-(4-bromo-1h-pyrazol-1-yl)aniline. (n.d.). PubChem.
  • New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. (n.d.). Stepanov.
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. (2012). NIH.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015).
  • 4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE. (n.d.). ChemicalBook.
  • 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride. (n.d.). BLDpharm.
  • Process for the preparation of benzenesulphonyl chloride. (n.d.).
  • Process for the production of benzenesulfonamides. (n.d.).
  • 4-Bromoaniline: Overview, Metabolism and Prepar
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Sulfonamide Synthesis with 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of novel sulfonamides utilizing 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. This document is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges, particularly low yields, during their synthetic campaigns. We will explore the causative factors behind common experimental failures and provide robust, field-proven troubleshooting strategies and optimized protocols to ensure the successful synthesis of your target molecules.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] The reaction of a sulfonyl chloride with an amine is the most common method for its formation.[1][2] However, the unique electronic properties and potential steric factors of a substituted, heterocyclic reagent like 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride can introduce challenges not always seen with simpler reagents. This guide provides the in-depth support needed to navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during sulfonamide synthesis in a direct question-and-answer format.

Q1: My reaction has failed, or the yield is less than 10%. What is the most probable cause?

A1: Reagent Instability due to Hydrolysis.

The primary culprit in nearly all failed sulfonamide syntheses is the hydrolysis of the sulfonyl chloride. Sulfonyl chlorides are highly electrophilic and react readily with ambient moisture or residual water in solvents to form the corresponding sulfonic acid.[3][4] This sulfonic acid is unreactive towards amines under standard conditions, bringing your synthesis to a halt.

  • Causality: The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an aggressive target for nucleophiles. Water, though a weak nucleophile, is often present in sufficient quantity to be a significant competing reactant.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Use Anhydrous Solvents: Employ freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere. Solvents from a bottle that has been opened multiple times may have absorbed atmospheric moisture.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.

Q2: I've confirmed my conditions are anhydrous, but my yields remain poor. What should I optimize next?

A2: Suboptimal Reaction Parameters (Base, Solvent, Temperature).

Once hydrolysis is ruled out, the next factors to scrutinize are the fundamental reaction parameters which govern the nucleophilicity of your amine and the stability of your reagents.

  • Base Selection is Critical: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate your amine starting material, rendering it non-nucleophilic. A base is required to neutralize this acid.[5]

    • The Problem: Using a nucleophilic base (like an amine) can lead to the base itself reacting with the sulfonyl chloride.

    • The Solution: Employ a non-nucleophilic organic base. Pyridine is a classic choice as it is an effective HCl scavenger and can also serve as the solvent. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also excellent choices, particularly for sterically unhindered amines.[3]

  • Solvent Choice Matters: The solvent must dissolve both the amine and the sulfonyl chloride without reacting with either.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are standard choices that are inert under these conditions.[3] The polarity of the solvent can also influence reaction rates, and a brief screen of these options is often worthwhile.[6]

  • Temperature Control:

    • Initial Addition: The reaction is often exothermic. It is best practice to combine the amine and base in the chosen solvent, cool the solution to 0 °C in an ice bath, and then add the sulfonyl chloride solution dropwise. This controls the initial reaction rate and minimizes the formation of side products.

    • Reaction Progression: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred until completion (typically monitored by TLC or LC-MS).

Q3: My TLC/LC-MS shows multiple product spots and purification is difficult. What are the likely side reactions?

A3: Formation of Bis-Sulfonylated Byproducts or Reagent Degradation.

  • Bis-Sulfonylation (for Primary Amines): If your starting material is a primary amine (R-NH₂), it is possible for the initial sulfonamide product (R-NH-SO₂Ar) to be deprotonated by the base, creating a nucleophilic anion (R-N⁻-SO₂Ar) that can react with a second molecule of the sulfonyl chloride. This results in an undesired bis-sulfonylated imide product (R-N(SO₂Ar)₂).

    • Solution: Control the stoichiometry carefully. Use a slight excess of the amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the sulfonyl chloride is consumed before the secondary reaction can become significant.[3] Running the reaction at a lower temperature can also disfavor this second reaction.

  • Reaction with Nucleophilic Catalysts: While catalysts like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, especially with poorly nucleophilic amines, they can also form a reactive intermediate with the sulfonyl chloride. If this intermediate is not consumed quickly by the desired amine, it can lead to other degradation pathways. Use catalysts judiciously and only when necessary.

Visualizing the Process: Mechanism and Troubleshooting

To better understand the reaction and how to troubleshoot it, the following diagrams illustrate the key pathways.

RNH2 Amine (R-NH₂) Product Desired Sulfonamide (R-NH-SO₂Ar) RNH2->Product SO2Cl 4-(4-bromo-1H-pyrazol-1-yl) benzenesulfonyl chloride SO2Cl->Product Nucleophilic Attack Base Base (e.g., Pyridine) Base->Product H2O Water (Moisture) SO3H Inactive Sulfonic Acid (Ar-SO₃H) H2O->SO3H SO2Cl_side Sulfonyl Chloride SO2Cl_side->SO3H Hydrolysis

Caption: Reaction mechanism showing desired sulfonamide formation versus side reaction.

start Start: Low Sulfonamide Yield check_anhydrous Are conditions rigorously anhydrous? start->check_anhydrous fix_anhydrous ACTION: Oven-dry glassware. Use anhydrous solvent. Run under N₂/Ar. check_anhydrous->fix_anhydrous No check_base Is the base non-nucleophilic? check_anhydrous->check_base Yes fix_anhydrous->check_anhydrous Re-attempt fix_base ACTION: Switch to Pyridine, Triethylamine (TEA), or N,N-Diisopropylethylamine (DIPEA). check_base->fix_base No check_temp Was the sulfonyl chloride added slowly at 0 °C? check_base->check_temp Yes fix_base->check_base Re-attempt fix_temp ACTION: Control exotherm. Add reagent dropwise in an ice bath. check_temp->fix_temp No check_stoich Using a primary amine? Check for bis-sulfonylation. check_temp->check_stoich Yes fix_temp->check_temp Re-attempt fix_stoich ACTION: Use slight excess of amine (1.1 eq). Consider lower temp. check_stoich->fix_stoich Yes success SUCCESS: Improved Yield check_stoich->success No / N/A fix_stoich->success

Sources

preventing hydrolysis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent, with a specific focus on preventing its hydrolysis during chemical reactions.

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a valuable reagent in medicinal chemistry and organic synthesis, often utilized for the preparation of novel sulfonamides with potential biological activities.[1][2][3] However, like most sulfonyl chlorides, it is susceptible to hydrolysis, which can lead to reduced yields of the desired product and the formation of the corresponding sulfonic acid as an impurity.[4] Understanding and controlling this side reaction is critical for successful and reproducible synthetic outcomes.

This guide provides practical, field-proven insights to help you mitigate the challenges associated with the hydrolytic instability of this reagent.

Troubleshooting Guide: Preventing Hydrolysis During Reactions

This section addresses common issues encountered during the use of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride and provides actionable solutions.

Issue 1: Low Yield of Desired Sulfonamide and Presence of a Water-Soluble Byproduct

Symptoms:

  • Lower than expected yield of the target sulfonamide.

  • Difficult purification, with a polar impurity that is soluble in aqueous work-up layers.

  • Characterization of the byproduct (e.g., by NMR or LC-MS) is consistent with 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonic acid.

Root Cause: The primary cause is the hydrolysis of the sulfonyl chloride, where water acts as a nucleophile, attacking the electrophilic sulfur atom. This reaction is often accelerated by the presence of moisture in the reaction setup or reagents. The sulfonyl group is a strong electron-withdrawing group, which increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[5][6]

Solutions:

1. Rigorous Anhydrous Reaction Conditions:

The most critical factor in preventing hydrolysis is the exclusion of water from the reaction environment.

  • Solvent Choice: Employ anhydrous, polar aprotic solvents. These solvents can dissolve the sulfonyl chloride and the amine without participating in hydrogen bonding that can activate the sulfonyl chloride towards hydrolysis.[7][8][9] Recommended solvents and their typical purity standards are summarized in the table below.

SolventRecommended PurityDrying Method (if necessary)
Dichloromethane (DCM)Anhydrous, <50 ppm H₂ODistillation from CaH₂
Acetonitrile (MeCN)Anhydrous, <50 ppm H₂ODistillation from CaH₂
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂ODistillation from Na/benzophenone
1,4-DioxaneAnhydrous, <50 ppm H₂ODistillation from Na/benzophenone
  • Reagent Purity: Ensure all reagents, including the amine and any bases, are thoroughly dried. Liquid amines can be distilled from a suitable drying agent (e.g., KOH or CaH₂), while solid amines should be dried under high vacuum.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Glassware: All glassware should be oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere before use.

2. Strategic Use of a Non-Nucleophilic Base:

The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which must be neutralized.[4] The choice of base is crucial to avoid competing reactions.

  • Recommended Bases: Use a non-nucleophilic, sterically hindered amine base such as diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA).[10][11][12] These bases will effectively scavenge the HCl produced without competing with the primary or secondary amine nucleophile.

  • Pyridine as a Base and Catalyst: While pyridine can be used as a base, it can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt.[12] This intermediate can be more susceptible to hydrolysis if water is present. Therefore, when using pyridine, it is imperative that the reaction is scrupulously dry.

Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware inert Assemble under N₂/Ar start->inert reagents Add anhydrous solvent and amine inert->reagents cool Cool to 0 °C reagents->cool add_base Add non-nucleophilic base (e.g., DIPEA) cool->add_base add_sulfonyl Slowly add solution of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride add_base->add_sulfonyl warm Allow to warm to room temperature and stir add_sulfonyl->warm quench Quench with H₂O or sat. aq. NH₄Cl warm->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry purify Concentrate and purify dry->purify

Caption: Workflow for minimizing hydrolysis in sulfonamide synthesis.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen or argon, add the anhydrous solvent (e.g., dichloromethane) and the amine to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add the non-nucleophilic base (e.g., 1.2 equivalents of diisopropylethylamine) dropwise.

  • Sulfonyl Chloride Addition: Dissolve the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it to the cooled amine solution dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitoring by TLC or LC-MS is recommended).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Issue 2: Reaction Stalls or Proceeds Slowly, Leading to Hydrolysis Over Time

Symptoms:

  • Incomplete conversion of the starting materials even after prolonged reaction times.

  • Gradual increase in the sulfonic acid byproduct as the reaction time is extended.

Root Cause: This can be due to several factors, including poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction temperature. A sluggish desired reaction provides a larger window of opportunity for the competing hydrolysis reaction to occur.

Solutions:

1. Temperature Optimization:

  • For less reactive amines, conducting the reaction at a slightly elevated temperature (e.g., 40 °C) may be necessary. However, be aware that higher temperatures can also increase the rate of hydrolysis. A careful balance must be struck, and it is recommended to perform small-scale trials to determine the optimal temperature.

2. Use of a Nucleophilic Catalyst (with caution):

  • In some cases, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate the sulfonylation reaction. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.

  • Caution: This intermediate is also highly susceptible to hydrolysis. Therefore, DMAP should only be used under rigorously anhydrous conditions.

3. Phase-Transfer Catalysis (for biphasic reactions):

  • If the reaction involves a salt of the amine (e.g., in a biphasic system with an aqueous base), a phase-transfer catalyst (PTC) can significantly accelerate the reaction.[13] The PTC, typically a quaternary ammonium salt, facilitates the transfer of the anionic nucleophile from the aqueous phase to the organic phase where the sulfonyl chloride resides.[14] This can dramatically increase the rate of the desired reaction, thereby minimizing the contact time of the sulfonyl chloride with the aqueous phase.

Experimental Protocol: Sulfonamide Synthesis using Phase-Transfer Catalysis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up amine_aq Amine in aqueous base (e.g., NaOH or K₂CO₃) stir Vigorous stirring at room temperature amine_aq->stir sulfonyl_org 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in a water-immiscible organic solvent (e.g., Toluene) sulfonyl_org->stir ptc Add Phase-Transfer Catalyst (e.g., TBAB) ptc->stir separate Separate layers stir->separate wash Wash organic layer separate->wash dry_purify Dry, concentrate, and purify wash->dry_purify

Caption: Phase-transfer catalysis workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine in an aqueous solution of an inorganic base (e.g., 1 M NaOH or K₂CO₃). In a separate addition funnel, dissolve the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in a water-immiscible organic solvent (e.g., toluene). Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 1-5 mol%) to the flask.

  • Reaction: With vigorous stirring, add the sulfonyl chloride solution to the aqueous amine solution.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic and aqueous layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product as needed.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride to prevent degradation?

A1: This reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A desiccator is recommended for long-term storage. Avoid storing it in areas with high humidity.

Q2: Can I use an aqueous work-up for my reaction involving this sulfonyl chloride?

A2: Yes, an aqueous work-up is standard for quenching the reaction and removing water-soluble byproducts. However, the contact time with the aqueous phase should be minimized. Perform the work-up at a low temperature (e.g., in an ice bath) and proceed with the extraction promptly. The low aqueous solubility of many aryl sulfonyl chlorides can offer some protection against hydrolysis during a quick work-up.[15]

Q3: What are the visual signs of hydrolysis or decomposition of the sulfonyl chloride?

A3: The pure sulfonyl chloride is typically a solid. Decomposition may be indicated by a change in appearance, such as clumping or discoloration. During the reaction, the formation of a precipitate that is insoluble in the organic solvent but dissolves upon addition of an aqueous base may be the corresponding sulfonic acid salt.

Q4: Is the pyrazole moiety in 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride stable to the reaction conditions?

A4: The pyrazole ring is generally stable under standard sulfonylation conditions.[1][11][16] However, highly basic or acidic conditions and elevated temperatures should be used with care, as with any heterocyclic system. The recommended use of non-nucleophilic bases at or below room temperature is unlikely to affect the integrity of the pyrazole ring.

Q5: If hydrolysis occurs, can I remove the resulting sulfonic acid from my product?

A5: Yes. The sulfonic acid is acidic and will be deprotonated by a base. During an aqueous work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the sulfonic acid into the aqueous phase as its salt. The desired sulfonamide, being much less acidic, will typically remain in the organic layer.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central.
  • Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF.
  • 4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride. BLDpharm.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. NIH.
  • An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • Process for the preparation of benzene sulfonamides.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?.
  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • 4-bromo-1-methyl-1H-pyrazole-3-sulfonyl chloride | C4H4BrClN2O2S | CID 21804425.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters.
  • Sulfonyl halide. Wikipedia.
  • Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical-Radical Cross Coupling Sulfonylation, and Pyrazole Annul
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Functional Groups In Organic Chemistry.
  • Preparation of sulfonyl chlorydes and mechanism of prepar
  • Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling p
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. PubMed.
  • (4-bromo-1-methyl-1h-pyrazol-3-yl)methanesulfonyl chloride. PubChemLite.

Sources

Technical Support Center: Navigating the Synthesis of Pyrazolyl Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolyl sulfonamides. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and challenges encountered during the reaction of pyrazolyl sulfonyl chlorides with amines. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Introduction: The Importance and Challenges of Pyrazolyl Sulfonamide Synthesis

The pyrazole sulfonamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The reaction of a pyrazolyl sulfonyl chloride with a primary or secondary amine is a fundamental method for constructing this critical functional group.[3] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. Understanding the mechanisms behind the formation of these impurities is paramount for successful synthesis.

This guide will delve into the most common side products, providing detailed explanations of their formation and practical strategies to mitigate their occurrence.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in the reaction of a pyrazolyl sulfonyl chloride with a primary amine?

When reacting a pyrazolyl sulfonyl chloride with a primary amine, the most frequently observed side products are the di-sulfonated amine , the corresponding pyrazole sulfonic acid , and unreacted starting materials. In some cases, side reactions involving the pyrazole ring itself can occur, although this is less common under standard sulfonylation conditions.

Q2: How is the di-sulfonated side product formed and how can I prevent it?

The formation of a bis(pyrazolylsulfonyl)amine, R-N(SO₂-Pyrazole)₂, is a common issue when using primary amines.[4] This occurs in a two-step process. After the initial formation of the desired mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be abstracted to form a sulfonamide anion, which is still nucleophilic enough to react with a second molecule of the pyrazolyl sulfonyl chloride.

To minimize di-sulfonylation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the amine (1.1-1.5 equivalents) relative to the pyrazolyl sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second addition.

  • Slow Addition of Sulfonyl Chloride: Adding the pyrazolyl sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) keeps the concentration of the electrophile low, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Choice of Base: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA).[3] Pyridine can also be used. The base's primary role is to neutralize the HCl generated during the reaction. An overly strong base or an excess of base can promote the deprotonation of the mono-sulfonamide, leading to the di-sulfonated product.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures (0 °C to room temperature) can help to control the reaction rate and improve selectivity for the mono-sulfonated product.

Q3: My reaction is giving a low yield, and I suspect hydrolysis of the pyrazolyl sulfonyl chloride. How can I avoid this?

Pyrazolyl sulfonyl chlorides, like other sulfonyl chlorides, are susceptible to hydrolysis by water, which converts them into the corresponding unreactive pyrazole sulfonic acid.[5] This is a major cause of low yields.

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.[3]

  • Work-up Procedure: When the reaction is complete, quench it with cold water and proceed with the extraction promptly. The low solubility of many sulfonyl chlorides in water can offer some protection against rapid hydrolysis during the workup.[6]

Q4: Can the pyrazole ring itself participate in side reactions?

While the pyrazole ring is generally stable under typical sulfonylation conditions, it can undergo reactions under specific circumstances.

  • Ring Cleavage: Under harsh oxidative conditions, such as treatment with chlorine in aqueous acetic acid, the pyrazole ring of a pyrazole-4-sulfonyl chloride can undergo cleavage.[7] However, these conditions are not typical for sulfonamide synthesis.

  • Ring Sulfonylation: It is possible to sulfonylate the pyrazole ring itself, particularly at electron-rich positions. However, in the reaction with amines, the amine is a much stronger nucleophile than the pyrazole ring, making N-sulfonylation the overwhelmingly favored pathway.

  • Reactivity with Strong Bases: The N-H proton of an unsubstituted pyrazole is acidic and will be deprotonated by a strong base. The resulting pyrazolate anion is a good nucleophile. While it could potentially react with the sulfonyl chloride, the amine is generally a much stronger nucleophile. In the presence of a strong base, deprotonation at C3 can lead to ring opening.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of pyrazolyl sulfonamides.

Issue 1: Low Yield of the Desired Pyrazolyl Sulfonamide
Potential Cause Troubleshooting Steps Rationale
Hydrolysis of Pyrazolyl Sulfonyl Chloride • Ensure all glassware is oven-dried.• Use anhydrous solvents.• Run the reaction under an inert atmosphere (N₂ or Ar).• Use fresh, properly stored pyrazolyl sulfonyl chloride.Pyrazolyl sulfonyl chlorides are moisture-sensitive and will hydrolyze to the unreactive sulfonic acid, reducing the amount of electrophile available for the reaction.[5]
Sub-optimal Reaction Conditions • Screen different bases (e.g., pyridine, TEA, DIPEA).[3]• Optimize the reaction temperature (start at 0 °C and allow to warm to room temperature).• Vary the solvent to ensure all reactants are in solution.The choice of base and temperature can significantly impact the reaction rate and the stability of the reactants and products.
Formation of Side Products • Analyze the crude reaction mixture by TLC or LC-MS to identify major impurities.• Refer to the sections on di-sulfonylation and other side products to devise a mitigation strategy.Competing side reactions consume starting materials and reduce the yield of the desired product.
Issue 2: Significant Formation of the Di-sulfonated Byproduct
Potential Cause Troubleshooting Steps Rationale
Excess Pyrazolyl Sulfonyl Chloride or Reactive Mono-sulfonamide Anion • Use a slight excess (1.1-1.5 eq.) of the primary amine.• Add the pyrazolyl sulfonyl chloride slowly and at a low temperature (0 °C).This ensures the sulfonyl chloride is the limiting reagent and its concentration remains low, favoring reaction with the more nucleophilic primary amine.
Inappropriate Base or Excess Base • Use a sterically hindered base like DIPEA.• Use a weaker base like pyridine.• Use no more than 1.5 equivalents of the base.Strong or unhindered bases can deprotonate the initially formed mono-sulfonamide, creating a nucleophilic anion that leads to the di-sulfonated product.[3]
High Reaction Temperature • Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride and consider running the entire reaction at a lower temperature.Lower temperatures can help to control the reaction rate and improve selectivity for mono-sulfonylation.
Issue 3: Difficulty in Purifying the Pyrazolyl Sulfonamide Product
Potential Cause Troubleshooting Steps Rationale
Co-elution of Product and Impurities during Column Chromatography • Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective.• Consider using a different stationary phase (e.g., alumina instead of silica gel).The polarity of the desired product and the side products can be very similar, making separation challenging. Careful optimization of the chromatography conditions is crucial.
Product is an Oil or Difficult to Crystallize • If the product oils out during recrystallization, try redissolving in a larger volume of hot solvent and cooling more slowly. Seeding with a small crystal of the pure product can also help.• If recrystallization is ineffective, column chromatography is the preferred method of purification.[3]High impurity levels or the inherent physical properties of the compound can make crystallization difficult.
Presence of Pyrazole Sulfonic Acid • During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic pyrazole sulfonic acid.The sulfonic acid byproduct is acidic and can be removed by an aqueous basic wash.

Experimental Protocols

General Protocol for the Synthesis of Pyrazolyl Sulfonamides
  • To a solution of the amine (1.1 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add diisopropylethylamine (DIPEA, 1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the pyrazolyl sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) to the stirred amine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate) is a good starting point. The optimal solvent system will depend on the polarity of the specific pyrazolyl sulfonamide and its impurities and should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica with the adsorbed product onto the top of the column.

    • Elute the column with the gradient solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization
  • Select a suitable solvent or solvent pair in which the pyrazolyl sulfonamide is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents include ethanol, isopropanol, or mixtures with water.[9]

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction Scheme and Side Product Formation

Reaction_Scheme cluster_side1 Di-sulfonylation cluster_side2 Hydrolysis PyrSO2Cl Pyrazolyl Sulfonyl Chloride MonoSulfonamide Desired Product (Mono-sulfonamide) PyrSO2Cl->MonoSulfonamide + Amine, Base SulfonicAcid Side Product (Pyrazole Sulfonic Acid) PyrSO2Cl->SulfonicAcid + H2O PyrSO2Cl->SulfonicAcid Amine Primary Amine (R-NH2) Amine->MonoSulfonamide Base Base Base->MonoSulfonamide DiSulfonamide Side Product (Di-sulfonamide) MonoSulfonamide->DiSulfonamide + PyrSO2Cl, Base MonoSulfonamide->DiSulfonamide HCl_Base [Base-H]+Cl- H2O H2O (hydrolysis) PyrSO2Cl_2 Pyrazolyl Sulfonyl Chloride PyrSO2Cl_2->DiSulfonamide Base_2 Base Base_2->DiSulfonamide

Caption: Formation of the desired mono-sulfonamide and common side products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Pyrazolyl Sulfonamide check_hydrolysis Check for Hydrolysis: - Use anhydrous conditions? - Fresh sulfonyl chloride? start->check_hydrolysis check_conditions Optimize Reaction Conditions: - Screen bases (Pyridine, DIPEA)? - Optimize temperature? check_hydrolysis->check_conditions Yes check_side_products Analyze for Side Products: - TLC/LC-MS of crude mixture check_conditions->check_side_products di_sulfonylation Di-sulfonylation observed? check_side_products->di_sulfonylation mitigate_di_sulfonylation Mitigate Di-sulfonylation: - Adjust stoichiometry - Slow addition of sulfonyl chloride - Change base di_sulfonylation->mitigate_di_sulfonylation Yes other_impurities Other impurities observed? di_sulfonylation->other_impurities No yield_improved Yield Improved? mitigate_di_sulfonylation->yield_improved optimize_purification Optimize Purification: - Adjust chromatography solvent system - Attempt recrystallization other_impurities->optimize_purification Yes other_impurities->yield_improved No optimize_purification->yield_improved end_success Successful Synthesis yield_improved->end_success Yes end_further_investigation Further Investigation Needed yield_improved->end_further_investigation No

Caption: A step-by-step guide to troubleshooting low product yield.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of sulfonamide synthesis, a cornerstone reaction in medicinal chemistry. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The sulfonamide bond, while robust, can present synthetic challenges. This resource, structured in a question-and-answer format, addresses the most common issues encountered in the lab, from low yields to unexpected side products.

Troubleshooting Guide: From Problem to Solution

This section is dedicated to identifying and resolving specific experimental issues. Each problem is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: My sulfonamide yield is consistently low.

Low yields are one of the most frequent frustrations in sulfonamide synthesis. The primary cause often traces back to the reactivity of the sulfonyl chloride starting material or suboptimal reaction conditions.[1][2]

Possible Causes & Suggested Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which rapidly converts them to the corresponding and unreactive sulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[1][2] It is also recommended to use fresh or properly stored sulfonyl chloride, as it can degrade over time.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success. The base neutralizes the HCl byproduct, and the solvent must effectively dissolve both reactants without interfering with the reaction.[1]

    • Solution: A non-nucleophilic organic base like pyridine or triethylamine is often preferred to prevent competition with the amine nucleophile.[1] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are common choices.[1][3] The optimal solvent will depend on the specific substrates.

  • Low Nucleophilicity of the Amine: Secondary and aromatic amines are less nucleophilic than primary aliphatic amines and may react slowly or incompletely.[2]

    • Solution: For these less reactive amines, consider more forcing reaction conditions, such as heating.[2] In more challenging cases, transition-metal-catalyzed methods, for instance, using palladium or copper catalysts, can be effective.[2][4]

  • Steric Hindrance: Bulky groups on either the amine or the sulfonyl chloride can impede the reaction.[2]

    • Solution: Prolonging the reaction time or increasing the temperature may be necessary. If possible, switching to a less sterically hindered reagent could also be a viable option.[2]

Issue 2: I'm observing significant side product formation.

The appearance of unexpected spots on your TLC plate can be disheartening. Understanding the common side reactions is the first step toward minimizing them.

Possible Side Products & Mitigation Strategies:

  • Bis-sulfonated Product: With primary amines, a common side product is the bis-sulfonated species, where two sulfonyl groups react with the amine.[1]

    • Mitigation: To avoid this, you can use a slight excess (1.1-1.2 equivalents) of the amine to favor the mono-sulfonated product.[1] Alternatively, for more complex molecules, employing a protecting group on the amine can prevent this side reaction.[1][5]

  • Polymerization: When working with molecules containing both an amine and a sulfonyl chloride precursor, such as in the sulfonation of aniline, polymerization can occur if the amine is not protected.[6]

    • Mitigation: The most effective strategy is to protect the amine functionality before generating the sulfonyl chloride. Acetylation is a common and effective protection method.[6] Slow, controlled addition of the sulfonating agent at low temperatures can also help to minimize intermolecular reactions.[6]

  • Disulfide Formation: If you are synthesizing sulfonamides from thiols, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide.[6]

    • Mitigation: The choice of oxidizing agent is critical. Experiment with different oxidizing systems to find the optimal conditions for your specific substrate.[6]

Issue 3: I'm struggling with the purification of my sulfonamide.

Sulfonamides are often crystalline solids, but purification can still be challenging due to the nature of the impurities or the physical properties of the product itself.[1][2]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

    • Procedure: The key is to find a solvent or solvent system in which the sulfonamide is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1] It is advisable to perform small-scale solubility tests to identify the optimal solvent system.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[7]

    • Procedure: A suitable solvent system can be determined by TLC analysis. The goal is to achieve good separation between the desired product and any impurities.

  • Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the product is not.[7] A common workup procedure involves washing the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine to remove basic and acidic impurities, respectively.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous base like sodium hydroxide for my reaction? A1: While it is possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing your sulfonyl chloride starting material. For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable choice.[1]

Q2: How do I monitor the progress of my reaction? A2: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of sulfonamide synthesis.[8] By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials and the formation of the product.[8]

Q3: Are there alternative methods to the classical sulfonyl chloride and amine reaction? A3: Yes, several modern alternatives have been developed to overcome the limitations of the classical approach, such as the often harsh conditions required to prepare sulfonyl chlorides.[9] These include:

  • Direct C-H Sulfonamidation: This method avoids the pre-functionalization of an arene but often requires expensive transition metal catalysts.[9]

  • Use of Sulfonyl Fluorides: Sulfonyl fluorides can be used as an alternative to sulfonyl chlorides and may offer different reactivity profiles.[9][10]

  • Electrochemical Synthesis: This emerging technique allows for the direct coupling of thiols and amines under mild conditions.[11][12]

Q4: What is the role of protecting groups in sulfonamide synthesis? A4: Protecting groups are essential when working with complex molecules that have multiple reactive sites. For sulfonamide synthesis, an amine protecting group can prevent unwanted side reactions, such as bis-sulfonylation or polymerization.[1][6] The sulfonamide group itself can also function as a protecting group for amines, with varying stability based on the substituents on the sulfonyl group (e.g., Tosyl, Nosyl).[5][13] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[13]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add an anhydrous organic base such as pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

TLC Monitoring Protocol
  • Plate Preparation: Use a silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom.[8]

  • Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot your starting materials as a reference.

  • Elution: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to move up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, you can use an iodine chamber or a potassium permanganate stain.

  • Analysis: The reaction is complete when the starting material spot has disappeared and a new product spot is prominent.

Data Presentation

Table 1: Common Solvents and Bases in Sulfonamide Synthesis

SolventPropertiesCommon Use
Dichloromethane (DCM)Aprotic, good solvent for many organicsGeneral-purpose solvent for sulfonamide synthesis.
Tetrahydrofuran (THF)Aprotic, ether-basedGood for dissolving a wide range of reactants.
Acetonitrile (ACN)Polar aproticCan be used for a variety of coupling reactions.
Base Properties Common Use
PyridineNon-nucleophilic, organic baseNeutralizes HCl byproduct.[1]
Triethylamine (TEA)Non-nucleophilic, stronger base than pyridineAn alternative to pyridine for neutralizing HCl.[1]

Visualizations

General Workflow for Sulfonamide Synthesis and Troubleshooting

Caption: A decision-making workflow for sulfonamide synthesis.

Reaction Mechanism: Sulfonamide Formation

Caption: The nucleophilic attack of an amine on a sulfonyl chloride.

References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • BenchChem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
  • BenchChem. (n.d.). A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies.
  • OChemTutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.
  • Wuts, P. G. M. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
  • Barrett, A. G. M., Braddock, D. C., James, R. A., Procopiou, P. A., & White, A. J. P. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
  • Procter, D. J., Nightingale, S. L., & Hepworth, L. A. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Reisberg, S. H., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Gooßen, L. J., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Liu, W., Chen, J., & Su, W. (2024).
  • BenchChem. (n.d.). Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • BenchChem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
  • BenchChem. (n.d.). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.

Sources

Technical Support Center: Purification of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. Brominated pyrazoles are key intermediates in medicinal chemistry and materials science, but their purification can be fraught with difficulties ranging from the separation of stubborn isomers to compound instability. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these hurdles and achieve your desired product purity.

I. The Unique Purification Landscape of Brominated Pyrazoles

The introduction of a bromine atom to the pyrazole core significantly alters its physicochemical properties, presenting a unique set of purification challenges. Understanding these at the outset is crucial for developing an effective purification strategy.

  • Regioisomerism: The bromination of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers.[1][2] These isomers can have very similar polarities, making their separation by standard chromatographic techniques a significant challenge.

  • Over-bromination: The pyrazole ring is susceptible to electrophilic substitution, and controlling the stoichiometry of the brominating agent can be difficult, leading to the formation of di- and poly-brominated byproducts.[3]

  • Thermal Lability: Certain brominated pyrazoles can be thermally unstable, undergoing decomposition or rearrangement at elevated temperatures.[4] This sensitivity can preclude the use of purification methods that require heat, such as distillation or high-temperature recrystallization.

  • Acidic Byproducts: Many bromination reactions generate hydrobromic acid (HBr) as a byproduct.[3] Residual acid can complicate purification by causing streaking on silica gel or promoting side reactions.

  • Product Crystallization: Obtaining a crystalline solid can be challenging, with products sometimes isolating as oils or amorphous solids due to the presence of impurities or residual solvents.[5]

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Difficulty in Separating Regioisomers

Q: My TLC analysis shows two or more spots with very close Rf values that I suspect are regioisomers of my brominated pyrazole. How can I effectively separate them?

A: Separating regioisomers is a common and often formidable challenge. Here’s a systematic approach to tackle this issue:

1. Optimize Flash Column Chromatography:

  • Solvent System Selection: The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) on TLC. Experiment with a range of solvent systems, varying the polarity. Sometimes, a less polar solvent system can provide better separation.

  • Isocratic vs. Gradient Elution: For isomers with very close Rf values, an isocratic (constant solvent composition) elution may provide better resolution than a gradient elution. If a gradient is necessary, a very shallow gradient is recommended.

  • Dry Loading: Always use the dry loading technique for your sample. This involves adsorbing your crude product onto a small amount of silica gel and then carefully loading the dry powder onto the top of your column. This method often leads to sharper bands and better separation compared to wet loading.[1]

2. High-Performance Liquid Chromatography (HPLC):

  • For very difficult separations, HPLC is the method of choice due to its higher resolving power.[1]

  • Normal-Phase HPLC: Can be attempted with solvent systems similar to those used in flash chromatography (e.g., hexane/ethyl acetate).

  • Reversed-Phase HPLC: C18 columns are commonly used with mobile phases such as water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[1]

3. Fractional Crystallization:

  • If your product is a solid, fractional crystallization can be a powerful technique. This involves dissolving the mixture of isomers in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer will crystallize out first. This process may need to be repeated several times to achieve high purity.

4. Derivatization:

  • In some instances, the mixture of isomers can be derivatized to introduce a functional group that facilitates separation. After separation, the directing group is removed to yield the pure isomers.[2]

Issue 2: The Product is an Oil and Will Not Crystallize

Q: After workup and solvent removal, my brominated pyrazole is an orange-colored oil, but the literature reports it as a solid. How can I induce crystallization?

A: The oily nature of your product often indicates the presence of impurities or residual solvent that inhibits crystallization.[5]

1. Ensure Purity:

  • First, try to purify the oil further using flash column chromatography to remove any colored impurities or side products.

2. Remove Residual Solvents:

  • High-boiling point solvents like DMF or DMSO can be difficult to remove. After aqueous workup, ensure thorough extraction with a suitable organic solvent. If you suspect residual high-boiling point solvents, co-evaporation with a lower-boiling point solvent like toluene or heptane under reduced pressure can be effective.

3. Crystallization Techniques:

  • Solvent/Anti-Solvent Method: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexanes, pentane) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure solid (from a previous batch or a colleague), add a tiny crystal to the supersaturated solution to induce crystallization.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent purification method that directly yields crystalline material.[5]

Issue 3: Product Degradation during Chromatographic Purification

Q: I observe streaking and the appearance of new, more polar spots on my TLC plate during purification on silica gel. What is causing this and how can I prevent it?

A: Streaking and the formation of new spots on silica gel often indicate that your compound is either basic and interacting strongly with the acidic silica surface, or it is unstable on silica gel.

1. For Basic Pyrazoles:

  • The pyrazole ring has basic nitrogen atoms that can interact with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and potential decomposition.

  • Solution: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1%) or ammonia in methanol (e.g., a dichloromethane/methanol/ammonia system) can neutralize the acidic sites on the silica gel, leading to improved peak shape and reduced degradation.[6][7]

2. For Silica-Sensitive Compounds:

  • Some compounds can decompose on silica gel.

  • Solutions:

    • Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel.

    • Reversed-Phase Chromatography: This is an excellent alternative as the stationary phase (e.g., C18) is non-polar and less likely to cause degradation of acid-sensitive compounds.

    • Minimize Contact Time: Perform flash chromatography as quickly as possible without sacrificing separation.

Issue 4: Presence of Over-brominated Byproducts

Q: My reaction mixture contains my desired mono-brominated pyrazole along with di- and/or poly-brominated species. How can I improve the selectivity and purify my target compound?

A: The formation of over-brominated products is a common issue due to the activated nature of the pyrazole ring.

1. Reaction Optimization:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., NBS, Br2). Using a slight excess of the pyrazole substrate can help to minimize over-bromination.

  • Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and reduce the likelihood of multiple substitutions.

2. Purification Strategy:

  • Mono-, di-, and poly-brominated compounds generally have different polarities and can often be separated by flash column chromatography. The polarity typically decreases with an increasing number of bromine atoms. A carefully optimized solvent system and a long column can aid in the separation of these closely related compounds.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of a brominated pyrazole?

A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[6] Begin with a 9:1 or 4:1 mixture of hexanes:ethyl acetate and gradually increase the polarity based on the Rf of your compound on TLC.

Q2: My brominated pyrazole is a solid. What are some common recrystallization solvents?

A2: The choice of solvent is highly dependent on the specific structure of your compound. Common choices include ethanol, isopropanol, ethyl acetate/hexanes, or toluene. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q3: How can I remove residual N-bromosuccinimide (NBS) and succinimide from my reaction mixture?

A3: Succinimide is soluble in water and can typically be removed during an aqueous workup. Unreacted NBS can be quenched by adding a mild reducing agent like sodium thiosulfate or sodium bisulfite solution during the workup.

Q4: Can I use reversed-phase chromatography for my initial purification?

A4: Yes, reversed-phase flash chromatography is becoming increasingly common and can be very effective, especially for polar or basic compounds that are problematic on silica gel.

Q5: My brominated pyrazole seems to be unstable and decomposes upon standing. How can I store it?

A5: If your compound is unstable, it is best to store it in a freezer (-20 °C), under an inert atmosphere (nitrogen or argon), and protected from light. For long-term storage, consider storing it as a solution in a suitable solvent in the freezer.

IV. Data and Protocols

Table 1: Solvent Systems for Column Chromatography of Brominated Pyrazoles
Polarity of Brominated PyrazoleStarting Solvent System (Normal Phase)Modifiers (if needed)
Non-polar to Moderately PolarHexanes/Ethyl Acetate (9:1 to 1:1)-
Moderately Polar to PolarDichloromethane/Methanol (99:1 to 9:1)0.1-1% Triethylamine (for basic compounds)
PolarEthyl Acetate/Methanol (99:1 to 9:1)0.1-1% Triethylamine (for basic compounds)
Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel
  • Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in the initial, least polar eluent.

  • Sample Preparation (Dry Loading): Dissolve your crude brominated pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the initial, least polar solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Small-Scale Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude solid. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

V. Visualizing Purification Workflows

Diagram 1: Troubleshooting Workflow for Isomer Separation

Isomer_Separation start Mixture of Isomers tlc Optimize TLC Separation start->tlc fractional_cryst Fractional Crystallization start->fractional_cryst If Solid decision_tlc Good Separation on TLC? tlc->decision_tlc flash_chrom Flash Column Chromatography (Optimized System) decision_tlc->flash_chrom Yes hplc HPLC (Normal or Reversed-Phase) decision_tlc->hplc No pure_isomers Pure Isomers flash_chrom->pure_isomers hplc->pure_isomers fractional_cryst->pure_isomers Oily_Product start Oily Product Obtained check_purity Analyze Purity (TLC, NMR) start->check_purity decision_purity Is it Pure? check_purity->decision_purity purify Further Purification (e.g., Column Chromatography) decision_purity->purify No remove_solvent Remove Residual Solvents (High Vacuum, Co-evaporation) decision_purity->remove_solvent Yes purify->remove_solvent crystallization Attempt Crystallization (Solvent/Anti-solvent, Scratching, Seeding) remove_solvent->crystallization sublimation Consider Sublimation remove_solvent->sublimation solid_product Crystalline Product crystallization->solid_product sublimation->solid_product

Caption: Troubleshooting steps for inducing crystallization of an oily product.

VI. References

  • The Bromination of Pyrazabole. - DTIC.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

  • Technical Support Center: Purification of Halogenated Quinoxalines - Benchchem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • 21 questions with answers in PYRAZOLES | Science topic - ResearchGate.

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.

  • N-1 PROTECTED 4-SUBSTITUTED PYRAZOLES - SY~JTHESIS AND m INVESTIGATION.

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate.

  • Regioselectivity of pyrazole bromination : r/chemhelp - Reddit.

  • Column chromatography conditions for separating pyrazole isomers - Benchchem.

  • How to get solid 4-Br pyrazolate from oily liquid? - ResearchGate.

  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.

Sources

Technical Support Center: Alternative Catalysts for Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for pyrazole sulfonamide synthesis. This guide is designed to provide you, the researcher, with in-depth, field-proven insights into navigating the complexities of modern catalytic methods. Traditional approaches often rely on harsh conditions or expensive, toxic catalysts. The focus here is on robust, efficient, and greener alternatives that are gaining prominence in medicinal and process chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and innovate in your work.

Frequently Asked Questions (FAQs)

Q1: Why is there a significant push for alternatives to traditional catalysts in pyrazole sulfonamide synthesis?

The drive for alternative catalysts is multifaceted, stemming from both practical and philosophical shifts in modern chemistry. Traditional methods, while effective, often come with significant drawbacks. For instance, classical methods for preparing the requisite sulfonyl chlorides can involve hazardous reagents like chlorosulfonic acid under harsh conditions, which limits the functional group tolerance on the starting materials[1]. Furthermore, many legacy catalyst systems rely on precious metals like palladium, which are expensive and pose environmental concerns related to metal leaching into final products—a critical issue in pharmaceutical manufacturing.

The modern emphasis on Green Chemistry principles further fuels this shift. Researchers are increasingly seeking methods that offer:

  • High Atom Economy: Minimizing waste by maximizing the incorporation of starting materials into the final product[2].

  • Reduced Environmental Footprint: Using less toxic, recoverable, or biodegradable catalysts and solvents[3][4].

  • Milder Reaction Conditions: Lowering energy consumption and improving safety by operating at or near room temperature and pressure[5].

  • Improved Selectivity: Reducing the formation of byproducts and simplifying purification processes.

Alternative catalysts, such as those based on abundant metals like copper or even metal-free systems, directly address these points, offering more sustainable and often more efficient synthetic routes[6][7][8].

Q2: What are the main classes of alternative catalysts being explored for this synthesis?

The landscape of alternative catalysts is diverse. The primary categories that have shown significant promise include:

  • Copper-Based Catalysts: Copper is an abundant, inexpensive, and relatively low-toxicity transition metal. Copper-catalyzed reactions, particularly Ullmann-type and Chan-Lam couplings, are highly effective for forming the crucial C-N or S-N bonds in pyrazole sulfonamide scaffolds.[8][9][10] Systems often use a simple copper salt (e.g., CuI, Cu(OAc)₂, Cu₂O) paired with a ligand, such as a diamine or an oxime, to facilitate the catalytic cycle under milder conditions.[10][11]

  • Transition-Metal-Free Systems: These represent a major advance in green chemistry. A prominent example is the use of molecular iodine (I₂) as a catalyst .[5][6] Iodine can mediate cascade reactions, such as the tandem C-H sulfonylation and pyrazole annulation, avoiding the need for any metal.[5][6] These reactions often proceed through radical pathways and offer a completely different mechanistic approach.

  • Magnetic Nanocatalysts: These are heterogeneous catalysts, often composed of a magnetic core (like Fe₃O₄) coated with a catalytically active shell (e.g., containing ruthenium or other metals).[3][12] Their key advantage is the ease of recovery and reusability; the catalyst can be removed from the reaction mixture using a simple magnet, aligning perfectly with sustainable chemistry goals.[3]

  • Organocatalysts: These are small, metal-free organic molecules that can catalyze reactions. While less common specifically for the final sulfonamide coupling, proline-based sulfonamide organocatalysts have been developed for various enantioselective transformations, highlighting the potential for metal-free, chiral syntheses in related steps.[13]

Q3: How do I select the most appropriate alternative catalyst for my specific substrates?

Catalyst selection is not a one-size-fits-all process; it is dictated by your specific substrates and desired outcome. The following decision-making workflow can guide your choice.

G cluster_start cluster_pathways Catalyst Selection Pathways cluster_considerations cluster_outcomes Start Identify Substrates: Aryl Halide + Pyrazole? Enaminone + Sulfonyl Hydrazine? Cost_Sens Is cost/toxicity a major concern? Start->Cost_Sens Metal_Free Transition-Metal-Free (e.g., Iodine) FG_Tolerance Are substrates sterically hindered or have sensitive functional groups? Metal_Free->FG_Tolerance Outcome1 High likelihood of success. Excellent for green chemistry focus. Metal_Free->Outcome1 Copper Copper-Catalyzed (e.g., CuI/Diamine) Copper->FG_Tolerance Outcome2 Versatile and cost-effective. Good starting point for N-arylation. Copper->Outcome2 Palladium Palladium-Catalyzed (e.g., Pd(OAc)₂/Ligand) Palladium->FG_Tolerance Outcome3 Often higher activity for challenging substrates but higher cost. Palladium->Outcome3 Heterogeneous Heterogeneous (e.g., Magnetic Nanocatalyst) Outcome4 Ideal for process chemistry and multiple reaction cycles. Heterogeneous->Outcome4 Cost_Sens->Metal_Free Yes Cost_Sens->Copper Somewhat Cost_Sens->Palladium No Scalability Is scalability and catalyst recovery/reuse critical? FG_Tolerance->Scalability Proceed Scalability->Metal_Free No Scalability->Copper No Scalability->Heterogeneous Yes

Caption: Decision workflow for selecting an alternative catalyst.

Causality Explained:

  • For C-H functionalization/annulation cascades (e.g., reacting enaminones with sulfonyl hydrazines), an iodine-catalyzed system is an excellent starting point due to its metal-free nature and unique reactivity profile.[5][6]

  • For N-arylation of a pyrazole ring with an aryl halide , copper-catalyzed systems are often the most balanced choice, offering good yields, broad functional group tolerance, and cost-effectiveness.[8][10]

  • If you face extremely unreactive or sterically hindered substrates , a palladium catalyst might still be necessary, as they can sometimes offer higher turnover numbers and reactivity, albeit at a higher cost.[1][14]

  • For process development or large-scale synthesis , the upfront investment in developing a magnetic nanocatalyst system can pay off due to simplified workup and catalyst recycling.[3][12]

Troubleshooting Guide

Q: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?

A: Low yield is a common but solvable issue. Let's break down the potential causes systematically.

1. Is the Catalyst System Incompatible with Your Substrates?

  • The Cause: Not all catalysts work for all substrate combinations. For example, in a copper-catalyzed N-arylation, substrates with strong chelating groups (like unprotected catechols or 1,2-diamines) can sequester the copper ion, effectively poisoning the catalyst. Similarly, electron-poor aryl halides may react sluggishly.

  • The Solution:

    • Review the Literature: Check if your specific substrate classes have been successfully coupled using the chosen catalyst system. Sources like the Organic Chemistry Portal can provide extensive literature examples.[15][16]

    • Switch Ligands (for metal catalysts): In copper or palladium catalysis, the ligand is crucial. If you are using a simple system (e.g., CuI with no ligand), adding a ligand like N,N'-dimethylethylenediamine can dramatically improve yields by stabilizing the metal center and promoting reductive elimination.[8][10]

    • Change Catalyst Type: If a copper system fails, an iodine-mediated reaction might offer a completely different, viable pathway, especially if a C-H functionalization approach is possible.[6]

2. Are Your Reagents or Solvents of Sufficient Quality?

  • The Cause: Trace impurities can have an outsized impact. Water in a supposedly anhydrous reaction can hydrolyze starting materials or intermediates. Peroxides in solvents like THF can oxidize catalysts or substrates. Amines used as starting materials can be of low purity.

  • The Solution:

    • Use Fresh, High-Purity Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Purify Starting Materials: If your starting materials are old or from an unreliable source, consider recrystallizing or running them through a silica plug.

    • Degas the Reaction Mixture: For many transition-metal-catalyzed reactions, oxygen can be detrimental. Degas your solvent and reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes before adding the catalyst.

3. Are the Reaction Conditions Truly Optimal?

  • The Cause: Published "general conditions" are a starting point, not a universal solution. The optimal temperature, base, and concentration can be highly substrate-dependent.

  • The Solution:

    • Screen Different Bases: In copper-catalyzed N-arylations, the choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Cesium carbonate is often more effective for difficult couplings due to its higher solubility and basicity.

    • Optimize Temperature: If you see no reaction at the recommended temperature, try incrementally increasing it. Conversely, if you see decomposition, lowering the temperature may be necessary. Microwave-assisted synthesis can sometimes accelerate sluggish reactions.[7]

    • Check Catalyst Loading: While lower catalyst loading is desirable, for a new or difficult reaction, starting with a slightly higher loading (e.g., 5-10 mol%) can help confirm the reaction is viable before optimizing it down.

Q: I'm observing multiple side products and poor regioselectivity. How can I improve this?

A: This often points to issues with reaction control, either in directing the reaction to the desired position or preventing unwanted side reactions.

1. Issue: N1 vs. N2 Arylation of the Pyrazole Ring.

  • The Cause: Unsubstituted pyrazoles have two nitrogen atoms that can be arylated. The outcome is often a mixture, governed by sterics and electronics.

  • The Solution:

    • Steric Hindrance: The incoming aryl group will preferentially attack the less sterically hindered nitrogen. If your pyrazole has a bulky substituent at the 3- or 5-position, this can strongly direct arylation to the other nitrogen.

    • Protecting Groups: A common strategy is to install a removable directing group on one of the nitrogens to force selectivity, though this adds steps to the synthesis.

    • Ligand Control: In some palladium-catalyzed systems, the choice of ligand can influence the regioselectivity of C-H functionalization on the pyrazole ring itself.

2. Issue: Homocoupling of Aryl Halides (in metal catalysis).

  • The Cause: This occurs when two aryl halide molecules react with each other, a common side reaction in Ullmann or Suzuki-type couplings, especially at high temperatures or concentrations.

  • The Solution:

    • Lower the Temperature: This is the most effective way to reduce homocoupling.

    • Use a More Active Catalyst System: A more efficient catalyst (e.g., by adding an appropriate ligand) can accelerate the desired cross-coupling, making it outcompete the homocoupling pathway.

    • Slow Addition: Adding the aryl halide slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Comparative Data of Alternative Catalytic Systems

The following table summarizes key parameters for different classes of alternative catalysts to aid in your selection process.

Catalyst SystemTypical ReagentsTemp. (°C)Key AdvantagesKey LimitationsRepresentative Ref.
Iodine-Catalyzed I₂, TBHP, NaHCO₃Room Temp.Metal-free, mild conditions, excellent for C-H functionalization cascades, low cost.Substrate scope can be limited compared to metal catalysts; may not work for standard N-arylations.[6]
Copper/Diamine CuI, Diamine Ligand, K₂CO₃80-110Cost-effective, good functional group tolerance, robust for N-arylation.Can be sensitive to air/moisture, may require ligand screening for optimal results.[8][10]
Magnetic Nanocatalyst e.g., Nano-Ru/Fe₃O₄100-140Excellent reusability, easy magnetic separation, environmentally friendly workup.Initial catalyst synthesis required, may have lower activity than homogeneous systems.[3][12]
Palladium-Based Pd(OAc)₂, Ligand, Base80-120High catalytic activity, broad substrate scope, effective for challenging couplings.High cost, potential for metal contamination, requires careful ligand selection.[1][14]

Experimental Protocols

Protocol 1: Transition-Metal-Free Synthesis of 4-Sulfonyl Pyrazoles via Iodine Catalysis

This protocol is adapted from a method for the tandem C(sp²)-H sulfonylation and pyrazole annulation.[5][6] It represents a powerful metal-free approach.

Reaction Scheme: N,N-dimethyl enaminone + Sulfonyl hydrazine → 4-Sulfonyl pyrazole

Materials:

  • N,N-dimethyl enaminone (1.0 mmol)

  • Sulfonyl hydrazine (1.2 mmol)

  • Molecular Iodine (I₂) (0.2 mmol, 20 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in H₂O (3.0 mmol)

  • Sodium bicarbonate (NaHCO₃) (2.0 mmol)

  • Dichloromethane (DCM) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add the N,N-dimethyl enaminone (1.0 mmol), sulfonyl hydrazine (1.2 mmol), sodium bicarbonate (2.0 mmol), and molecular iodine (0.2 mmol).

  • Add 5 mL of dichloromethane to the flask.

  • Stir the mixture at room temperature. Add TBHP (3.0 mmol) dropwise to the suspension over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume excess iodine.

  • Stir for 10 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-sulfonyl pyrazole.

Causality and Trustworthiness: The use of NaHCO₃ is crucial to neutralize acidic byproducts. TBHP acts as the oxidant in the catalytic cycle. The Na₂S₂O₃ quench is a self-validating step; the disappearance of the iodine color confirms the reaction has been successfully stopped and made safe for workup.

Protocol 2: Copper/Diamine-Catalyzed N-Arylation of Pyrazole

This protocol is a general and robust method adapted from literature procedures for the N-arylation of various nitrogen heterocycles, including pyrazoles.[8][10]

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification node1 1. Add CuI, Pyrazole, and K₂CO₃ to an oven-dried flask. node2 2. Seal flask, evacuate, and backfill with Argon (3x). node1->node2 node3 3. Add Aryl Halide, Ligand, and anhydrous solvent via syringe. node2->node3 node4 4. Heat the reaction mixture to 110 °C with vigorous stirring. node3->node4 node5 5. Monitor progress by TLC or GC-MS (typically 12-24h). node4->node5 node6 6. Cool to RT, dilute with Ethyl Acetate. node5->node6 node7 7. Filter through Celite to remove inorganic salts and catalyst. node6->node7 node8 8. Concentrate the filtrate. node7->node8 node9 9. Purify via column chromatography. node8->node9

Caption: Experimental workflow for Cu-catalyzed N-arylation.

Materials:

  • Pyrazole (1.2 mmol)

  • Aryl iodide or aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dioxane or Toluene (4 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine the pyrazole (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Under an argon atmosphere, add the aryl halide (1.0 mmol), N,N'-dimethylethylenediamine (0.2 mmol), and the anhydrous solvent (4 mL) via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor by TLC until the aryl halide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the N-aryl pyrazole product.

References

  • Tian, L., Wan, J.-P., & Sheng, S. (2020). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ChemCatChem, 12(9), 2533-2537. [Link]

  • Maleki, A., et al. (2023). Based on magnetically recoverable catalysts: a green strategy to sulfonamides. RSC Advances. [Link]

  • Abdollahi, S., Abbasi, M., & Nowrouzi, N. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC. [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. [Link]

  • Jafarpour, M., et al. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. [Link]

  • Bala, M. D., et al. (2021). Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry, 45(7), 3539-3551. [Link]

  • Tian, L., Wan, J.-P., & Sheng, S. (2020). Request PDF: Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. ResearchGate. [Link]

  • Request PDF: Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. ResearchGate. [Link]

  • Saha, R., et al. (2023). Request PDF: Copper‐Catalyzed Chemoselective Synthesis of Pyrazolo‐Sulfonamide: Impact of Solvent on Nitro‐Pyrazole Reactivity. ResearchGate. [Link]

  • Zhang, H., et al. (2018). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. Organic Letters, 20(24), 7941–7945. [Link]

  • Various Authors. (2025). The synthesis route of sulfonamide-pyrazole derivatives. ResearchGate. [Link]

  • Various Authors. (2024). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Singh, P., et al. (2016). Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals. [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Feng, Y., et al. (2022). Several synthetic methods for sulfonated pyrazoles. ResearchGate. [Link]

  • Samet, A., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Various Authors. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. PMC. [Link]

  • Barbas, C. F., et al. (2009). Sulfonamide-based organocatalysts and method for their use.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Cristau, H.-J., et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

  • Various Authors. (2020). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • DeLano, T. J., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Welcome to the technical support center for NMR analysis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected NMR shifts during their experimental work. The unique electronic properties of the pyrazole ring, including tautomerism and sensitivity to environmental factors, often lead to complex and sometimes confusing spectra. This resource provides in-depth, field-proven insights to help you diagnose and resolve these challenges.

Initial Troubleshooting Workflow

Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The flowchart below outlines the initial steps to take when your observed NMR spectrum does not match your expected structure.

Troubleshooting_Workflow start Unexpected NMR Spectrum (Shifts, Multiplicity, or Number of Signals) check_purity Step 1: Verify Sample Purity (TLC, LC-MS, HRMS) start->check_purity check_structure Step 2: Re-evaluate Proposed Structure (Isomers, Byproducts) check_purity->check_structure Sample is Pure check_nmr_params Step 3: Review NMR Parameters (Solvent, Concentration, Temperature) check_structure->check_nmr_params Structure Seems Correct dynamic_processes Step 4: Consider Dynamic Processes (Tautomerism, Rotamers, Exchange) check_nmr_params->dynamic_processes Parameters are Standard advanced_exp Step 5: Perform Advanced Experiments (VT-NMR, 2D NMR, Solvent Study) dynamic_processes->advanced_exp Dynamic Process Suspected solved Problem Resolved / Structure Confirmed advanced_exp->solved

Caption: A logical workflow for troubleshooting unexpected NMR results for pyrazole derivatives.

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered during the NMR analysis of pyrazole derivatives in a question-and-answer format.

Q1: I see fewer signals than expected, and the peaks for my C3 and C5 substituents are broad or averaged. What is happening?

This is a classic sign of annular tautomerism , the most common reason for unexpected shifts in N-unsubstituted pyrazoles.[1] The proton on the nitrogen can rapidly move between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms.[2]

Caption: Annular tautomerism in an unsymmetrically substituted pyrazole leading to averaged signals.

Causality & Explanation: The rate of this proton exchange is highly dependent on the solvent, temperature, and concentration. In many common solvents like CDCl₃ and DMSO-d₆ at room temperature, the exchange is so rapid that the distinct signals for the C3 and C5 positions (and any attached groups) coalesce into a single, often broadened, averaged signal.[2]

Troubleshooting Steps:

  • Low-Temperature NMR (VT-NMR): By lowering the temperature of your experiment, you can slow the rate of proton exchange.[1] Often, as the temperature decreases, the broad, averaged signal will decoalesce and resolve into two distinct sets of signals, one for each tautomer.[3] This is the most definitive way to confirm tautomerism.

  • Solvent Change: The tautomeric equilibrium can be influenced by the solvent.[3][4] In aprotic, non-polar solvents, you may have a better chance of slowing the exchange compared to protic solvents or those that form strong hydrogen bonds, which can accelerate it.[1]

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single, fixed tautomer. While not as accessible as solution-state NMR, a solid-state CP/MAS experiment can identify the dominant form in the crystal lattice.[2]

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad, or I can't find it at all. Where did it go?

The disappearance or significant broadening of the N-H proton signal is very common and is also linked to chemical exchange phenomena.[1]

Causality & Explanation:

  • Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or other acidic/basic impurities. This exchange can broaden the signal so much that it merges with the baseline.[1][5]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause efficient relaxation of the attached proton, leading to a broader signal.[1][6]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent. Because deuterium is not observed in ¹H NMR, the N-H signal will completely disappear.[1][5]

Troubleshooting Steps:

  • D₂O Shake: To confirm if a broad peak is an N-H (or O-H), add a single drop of D₂O to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. If the peak disappears, it was an exchangeable proton.[5]

  • Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Using a freshly opened ampule or storing solvents over molecular sieves can minimize exchange with water.[1] DMSO-d₆ is known to slow down proton exchange rates and often yields sharper N-H signals compared to other solvents.[7]

  • Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may alter the peak shape.[1]

Q3: The chemical shifts of my pyrazole ring protons/carbons don't match literature values, even though the structure seems correct. Why?

Shifts in pyrazole rings are exquisitely sensitive to their environment. Deviations from literature values are common and can often be explained by differences in experimental conditions.

Causality & Explanation:

  • Solvent Effects: This is the most frequent cause. The chemical shift of the N-H proton, in particular, is highly dependent on the hydrogen-bonding capability of the solvent.[4][8][9] Aromatic solvents like benzene-d₆ can cause significant upfield shifts for nearby protons due to anisotropic effects.

  • Concentration: As concentration increases, intermolecular interactions like hydrogen bonding and self-association become more prevalent, which can alter the chemical shifts.[3][5]

  • pH and Protonation: If your sample or solvent contains acidic or basic impurities, the pyrazole ring can become protonated. Protonation dramatically alters the electronic structure and leads to significant downfield shifts of the ring protons and carbons.[4][10]

  • Substituent Effects: The electronic nature of substituents on the ring has a profound impact. Electron-withdrawing groups (e.g., -NO₂) will generally shift ring protons and carbons downfield, while electron-donating groups (e.g., -OCH₃) will shift them upfield.[2]

Troubleshooting Steps:

  • Standardize Conditions: When comparing to literature, ensure your experimental conditions (solvent, concentration, temperature) are as close as possible to the reported ones.

  • Run a 2D NMR Spectrum: If assignments are ambiguous, 2D NMR is essential. An HSQC experiment will definitively correlate each proton to its directly attached carbon. An HMBC experiment will show correlations between protons and carbons over 2-3 bonds, which is invaluable for confirming the connectivity of the entire molecule and assigning quaternary carbons.[11][12]

Reference Data & Protocols
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Pyrazole Core

Data compiled from various sources and should be used as a general guide. Shifts are highly dependent on substituents and solvent.

PositionTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
N-H 10.0 - 14.0N/AHighly variable, broad. Can be much lower in non-H-bonding solvents.
C3-H / C5-H 7.5 - 8.0130 - 145Often averaged due to tautomerism. C3 is typically downfield of C5 in a fixed tautomer.
C4-H 6.2 - 6.5100 - 110Typically the most upfield ring proton.

Reference spectra for pyrazole and simple derivatives can be found in databases like ChemicalBook and SpectraBase.[13][14]

Protocol 1: Low-Temperature (VT) NMR for Tautomer Resolution

This protocol is designed to slow down the dynamic exchange of tautomers to resolve individual signals.

  • Sample Preparation: Prepare your sample in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, THF-d₈, or toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise.

  • Initial Spectrum: Acquire a standard ¹H and/or ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.[1]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum. This is critical for temperature stability and proper shimming.[1]

  • Data Acquisition: Record the spectra at each temperature. Observe the broad, averaged signals for the C3/C5 positions. Note the temperature at which these signals begin to broaden further (the coalescence point) and then split into two distinct sets of signals for each tautomer.

  • Analysis: The resolved low-temperature spectra will allow you to assign the signals for each individual tautomer.

Protocol 2: HMBC for Definitive Structure Assignment

This protocol helps establish long-range proton-carbon connectivities to solve structural ambiguities.

  • Sample Preparation: Prepare a reasonably concentrated sample of your pyrazole derivative in a standard deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tuning: Ensure the NMR probe is properly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The key HMBC parameter is the long-range coupling constant (Jₙ,н). Set this to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[1][11]

  • Acquisition: Run the standard gradient-selected HMBC experiment (e.g., hmbcgpqf on Bruker systems).

  • Analysis: Process the 2D spectrum. Look for key correlations:

    • The C4-H proton should show a correlation to both the C3 and C5 carbons.

    • Protons on a substituent at C3 should show a correlation to the C3 and C4 carbons.

    • The N-H proton, if visible, may show correlations to the C3 and C5 carbons, providing direct evidence of its location in the dominant tautomer.

By applying these troubleshooting strategies and advanced experimental protocols, researchers can confidently navigate the complexities of pyrazole NMR, leading to accurate structural elucidation and a deeper understanding of their molecules' behavior in solution.

References
  • Claramunt, R. M., et al. (2006). The tautomerism of pyrazoles. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Lewis, R. G., & Dyer, D. S. (1969). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]

  • Yin, H., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(12), 3246. Available at: [Link]

  • Yamamoto, Y., & Ohto, K. (2003). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 19(8), 1159-1162. Available at: [Link]

  • Alarcón, S. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available at: [Link]

  • Grams, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589. Available at: [Link]

  • Alarcón, S. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 734-742. Available at: [Link]

  • Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 456-459. Available at: [Link]

  • ResearchGate. Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w). Available at: [Link]

  • Tormena, C. F., et al. (2006). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 44(9), 891-896. Available at: [Link]

  • Ziyaei, A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 40(9), 7540-7546. Available at: [Link]

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]

  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 7(1), 10-20. Available at: [Link]

  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Available at: [Link]

  • Shi, Y.-P., & O, K. S. (2007). Structure Elucidation of a Pyrazolo[8][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1094-1101. Available at: [Link]

  • ResearchGate. Structure Elucidation of a Pyrazolo[8][15]pyran Derivative by NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available at: [Link]

  • SDSU NMR Facility. Common Problems. Available at: [Link]

  • Al-Debe, M. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(11), 1073-1085. Available at: [Link]

  • Reddit. (2024). 1H NMR of pyrazole. Available at: [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Available at: [Link]

  • Butts, C. P., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5224-5231. Available at: [Link]

  • SpectraBase. Pyrazole - 15N NMR - Chemical Shifts. Available at: [Link]

  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 743-746. Available at: [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Available at: [Link]

  • Pozharskii, A. F., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(48), 28163-28193. Available at: [Link]

  • Munowitz, M., et al. (1987). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 109(23), 6893-6902. Available at: [Link]

  • ResearchGate. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Zhang, Y., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(36), 15481-15489. Available at: [Link]

  • Constantino, M. G. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Ganja, M. (2000). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 24(4), 417-421. Available at: [Link]

  • Kondrashova, S. A., & Latypov, S. K. (2023). NMR "Finger Prints" of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Molecules, 28(23), 7729. Available at: [Link]

  • Li, H., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 1(10), 1645-1651. Available at: [Link]

  • Elyashberg, M. (2015). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Natural Products And Bioprospecting, 5(2), 53-73. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in pyrazole synthesis. Pyrazole scaffolds are vital in drug discovery, and controlling the formation of the correct regioisomer is often a critical, yet challenging, step. This resource provides in-depth, practical solutions to common issues in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding regioselectivity in the synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

Q1: What exactly is "regioselectivity" in pyrazole synthesis and why is it a problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another. In the context of the classic Knorr pyrazole synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two possible pyrazole products.[1][2] This arises because the substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2), and either one can initiate the attack on one of the two different carbonyl groups of the dicarbonyl.[2] The result is often a mixture of regioisomers, which can be difficult and costly to separate, reducing the overall yield of the desired active pharmaceutical ingredient (API) or intermediate.[2]

Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the key factors that I need to consider to improve this?

A2: A poor regioisomeric ratio is a common issue stemming from a delicate balance of several competing factors. To address this, you must systematically evaluate:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in your dicarbonyl substrate. Electron-withdrawing groups (like -CF₃) can "activate" the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[2][3]

  • Steric Effects: The steric bulk around each carbonyl group and on your hydrazine substituent. A bulky group on either reactant will generally favor the attack at the less sterically hindered carbonyl.[3]

  • Reaction Conditions: This is the most powerful and accessible set of variables to control. Solvent, temperature, and pH can dramatically shift the equilibrium and kinetics of the reaction, often reversing selectivity.[2] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine.[2]

Q3: Which nitrogen on a substituted hydrazine (R-NH-NH₂) is more nucleophilic?

A3: This is a crucial point that depends heavily on the nature of the substituent 'R'.

  • For Alkylhydrazines (e.g., methylhydrazine): The alkyl group is electron-donating, increasing the electron density on the substituted nitrogen (N1). Therefore, the unsubstituted terminal nitrogen (NH₂) is the less nucleophilic of the two.

  • For Arylhydrazines (e.g., phenylhydrazine): The lone pair on the substituted nitrogen (N1) is delocalized into the aromatic ring through resonance. This decreases its nucleophilicity, making the terminal NH₂ group the more nucleophilic nitrogen.[4] Understanding this difference is fundamental to predicting the initial step of the condensation.

Q4: Can I predict the major regioisomer based on the starting materials alone?

A4: You can make an educated prediction, but it is not foolproof. The outcome is a competition between the more nucleophilic nitrogen attacking the more electrophilic carbonyl versus the less nucleophilic nitrogen attacking the less electrophilic carbonyl.

  • General Rule of Thumb: The reaction is often initiated by the attack of the most nucleophilic nitrogen of the hydrazine onto the most electrophilic (least hindered) carbonyl carbon of the dicarbonyl. However, the initial condensation product exists in equilibrium with other intermediates, and the final product ratio is determined by the relative rates of the subsequent irreversible cyclization and dehydration steps.[5][6] Therefore, experimental validation is always necessary.

Part 2: Troubleshooting Guide: Specific Experimental Issues

This section provides structured guidance for tackling specific problems observed in the lab.

Issue 1: Poor Regioselectivity with Unsymmetrical 1,3-Diketones

You are reacting 1-(trifluoromethyl)-1,3-butanedione with methylhydrazine and obtaining a mixture of 1,5-dimethyl-3-(trifluoromethyl)pyrazole and 1,3-dimethyl-5-(trifluoromethyl)pyrazole.

G start Problem: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) cond Modify Reaction Conditions start->cond solvent Solvent Screening (See Table 1 & Protocol 1) cond->solvent Primary Lever temp Temperature Adjustment cond->temp Secondary ph pH Modification (Catalyst Addition) cond->ph Secondary result1 Improved Ratio? (e.g., >90:10) solvent->result1 result2 No Improvement solvent->result2 temp->result1 temp->result2 ph->result1 ph->result2 end Solution: Optimized Regioselective Protocol result1->end revisit Re-evaluate Substrate (Steric/Electronic Mismatch) result2->revisit

Caption: Troubleshooting workflow for poor regioselectivity.

The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl highly electrophilic. Methylhydrazine's terminal -NH₂ group is the more nucleophilic nitrogen. The challenge is that the initial attack is reversible. The key is to control the reaction pathway toward the desired irreversible dehydration step.

1. Solvent Modification (Primary Action): The solvent can dramatically influence the reaction by stabilizing intermediates differently through hydrogen bonding.[2][7] Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity.[7]

Table 1: Effect of Solvent on Regioisomeric Ratio for the Reaction of 1-Aryl-4,4,4-trifluoro-1,3-butanediones with Methylhydrazine

EntrySolventIsomer A (Desired) : Isomer B (Undesired) RatioYield (%)
1Ethanol (EtOH)55 : 4585
2Dichloromethane (DCM)60 : 4070
3Toluene65 : 3575
42,2,2-Trifluoroethanol (TFE)85 : 1590
51,1,1,3,3,3-Hexafluoroisopropanol (HFIP)97 : 3 92

Data is representative and compiled based on findings reported in literature.[7]

Recommendation: Switch from standard solvents like ethanol to a fluorinated alcohol such as TFE or, preferably, HFIP. The unique hydrogen-bonding properties of these solvents are thought to stabilize the key intermediate that leads to the desired isomer, thus favoring its formation.[7]

2. Temperature Control: The reaction may be under thermodynamic or kinetic control.[5][6]

  • Try lowering the temperature: Running the reaction at 0 °C or room temperature may favor the kinetically controlled product, which could be a single isomer.

  • Try increasing the temperature: Refluxing may favor the thermodynamically more stable product. Systematically screen temperatures from 0 °C to the reflux temperature of your chosen solvent.

3. pH (Catalyst) Modification: The reaction is often catalyzed by acid.

  • Acetic Acid (Standard): A common choice, provides mild acidic conditions.

  • Stronger Acid (e.g., catalytic HCl, H₂SO₄): Protonation of the carbonyl can increase its electrophilicity. However, it can also protonate the hydrazine, affecting its nucleophilicity. This can sometimes reverse selectivity.[2]

  • No Catalyst: In some cases, particularly with highly activated dicarbonyls, running the reaction neat or without an acid catalyst can provide the cleanest result.

Issue 2: Difficulty Separating Regioisomers by Column Chromatography

Your reaction has produced a 70:30 mixture of isomers, but they are co-eluting during purification.

  • Derivatization: If the isomers have a free N-H on the pyrazole ring, consider derivatizing the crude mixture. A bulky protecting group (e.g., Boc, Trityl) may alter the polarity and conformational properties of the isomers enough to allow for separation. The protecting group can be removed after purification.

  • Crystallization: Attempt to selectively crystallize one isomer from the mixture. Screen a wide range of solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol, isopropanol/water). Seeding with a small amount of pure isomer (if available from a previous separation) can be beneficial.

  • Optimize Chromatography: Before abandoning chromatography, explore a wider range of conditions:

    • Solvent System: Switch from standard ethyl acetate/hexane to systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.

    • Stationary Phase: If using silica gel, consider alumina (basic or neutral) or a C18 reversed-phase column, which separate based on different principles.

Part 3: Key Experimental Protocols

Protocol 1: Solvent Screening for Optimizing Regioselectivity

This protocol outlines a parallel synthesis approach to efficiently screen solvents for the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

Objective: To identify a solvent that maximizes the formation of the desired regioisomer.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine)

  • Anhydrous solvents: Ethanol (EtOH), Toluene, Dichloromethane (DCM), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Catalyst (e.g., glacial acetic acid)

  • Reaction vials with stir bars

  • TLC plates, LC-MS, or GC-MS for analysis

Procedure:

  • Setup: Arrange five reaction vials, each with a stir bar. Label them according to the solvent to be used.

  • Reagent Addition: To each vial, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: To each respective vial, add the designated solvent (to achieve a concentration of ~0.2 M).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to each vial.

  • Hydrazine Addition: While stirring, add the substituted hydrazine (1.1 eq) to each vial at room temperature.

  • Reaction: Stir all reactions at a consistent temperature (e.g., room temperature or 60 °C) for a set period (e.g., 12 hours).

  • Monitoring and Analysis:

    • Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.

    • After the reaction is complete, take an aliquot from each vial.

    • Remove the solvent in vacuo.

    • Dissolve the residue in a suitable solvent (e.g., CDCl₃ for NMR, or acetonitrile for LC-MS).

    • Analyze the crude product mixture by ¹H NMR, ¹⁹F NMR (if applicable), or LC-MS/GC-MS to determine the regioisomeric ratio. The ratio can be calculated by integrating characteristic peaks corresponding to each isomer.

  • Evaluation: Compare the isomeric ratios across all solvents to identify the optimal condition (as demonstrated in Table 1).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dispense 1,3-Dicarbonyl (1.0 eq) into 5 Vials prep2 Add Designated Solvents (EtOH, Toluene, DCM, TFE, HFIP) prep1->prep2 prep3 Add Catalyst (e.g., Acetic Acid, 0.1 eq) prep2->prep3 react1 Add Hydrazine (1.1 eq) prep3->react1 react2 Stir at Constant Temp (e.g., 12h @ 60°C) react1->react2 analysis1 Take Aliquot react2->analysis1 analysis2 Remove Solvent analysis1->analysis2 analysis3 Analyze Crude Ratio (NMR, LC-MS) analysis2->analysis3 conclusion Optimized Condition analysis3->conclusion Identify Best Solvent

Sources

Validation & Comparative

A Technical Guide to the Reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride and its Contemporaries in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that dictates the efficiency and outcome of synthetic routes. This guide provides an in-depth technical comparison of the reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride against other widely used sulfonyl chlorides, namely p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride, DNSC). This analysis is grounded in the principles of physical organic chemistry and supported by established experimental methodologies to empower informed reagent selection in your research endeavors.

The Landscape of Sulfonyl Chloride Reactivity: An Overview

The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by both electronic and steric effects imparted by the substituents on the aromatic ring.[1] Electron-withdrawing groups enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups diminish the electrophilicity of the sulfur center, leading to a decrease in reactivity.[2]

The general order of reactivity is influenced by the electronic nature of the para-substituent on the benzenesulfonyl chloride ring. A more electron-withdrawing group leads to a faster reaction.

Comparative Analysis of Sulfonyl Chlorides

To contextualize the reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, we will compare it with three archetypal sulfonylating agents, each with distinct electronic properties.

Sulfonyl ChlorideStructureKey FeaturesPredicted Reactivity
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride The 4-(4-bromo-1H-pyrazol-1-yl) group is anticipated to be electron-withdrawing due to the electronegativity of the nitrogen atoms in the pyrazole ring and the inductive effect of the bromine atom.High
p-Toluenesulfonyl Chloride (TsCl) The methyl group is a weak electron-donating group, which slightly deactivates the sulfonyl chloride.[3]Moderate
p-Nitrobenzenesulfonyl Chloride (NsCl) The nitro group is a strong electron-withdrawing group, significantly increasing the electrophilicity of the sulfur atom.Very High
Dansyl Chloride (DNSC) The dimethylamino group is a strong electron-donating group, which reduces the reactivity of the sulfonyl chloride.[4]Low

Based on the electronic effects of the substituents, the predicted order of reactivity is:

Nosyl Chloride > 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride > Tosyl Chloride > Dansyl Chloride

Mechanistic Insights into Sulfonylation Reactions

The reaction of a sulfonyl chloride with a nucleophile, such as an amine to form a sulfonamide, typically proceeds through a nucleophilic substitution reaction at the sulfur atom. The mechanism can be described as a concerted SN2-like pathway or a stepwise addition-elimination pathway, depending on the specific reactants and conditions.[1]

Sulfonamide Formation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Proton Transfer R-NH2 R-NH₂ Ar-SO2Cl Ar-SO₂Cl R-NH2->Ar-SO2Cl Nucleophilic attack TS1 Transition State/Intermediate Ar-SO2Cl->TS1 Sulfonamide_cation R-NH₂⁺-SO₂-Ar TS1->Sulfonamide_cation Elimination of Cl⁻ Cl- Cl⁻ TS1->Cl- Sulfonamide R-NH-SO₂-Ar Sulfonamide_cation->Sulfonamide Proton transfer Base-H+ Base-H⁺ Base Base Sulfonamide_cationBase Sulfonamide_cationBase SulfonamideBase-H+ SulfonamideBase-H+ Sulfonamide_cationBase->SulfonamideBase-H+

Caption: Generalized mechanism of sulfonamide formation.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, the following experimental protocols can be employed.

Protocol 1: Competitive Amination Reaction

This protocol provides a direct comparison of the reactivity of two sulfonyl chlorides towards a common amine nucleophile.

Materials:

  • 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • A competing sulfonyl chloride (e.g., tosyl chloride)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Internal standard for analytical quantification (e.g., a stable, non-reactive compound like dodecane)

  • Analytical instrument (e.g., HPLC or GC-MS)

Procedure:

  • In a clean, dry flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Add the internal standard to the reaction mixture.

  • In a separate flask, prepare a solution containing 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (0.5 equivalents) and the competing sulfonyl chloride (0.5 equivalents) in the same anhydrous solvent.

  • Add the sulfonyl chloride solution to the amine solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a suitable reagent (e.g., a large excess of a highly reactive amine to consume any remaining sulfonyl chlorides).

  • Analyze the quenched aliquots by HPLC or GC-MS to quantify the formation of the two corresponding sulfonamide products relative to the internal standard.

  • The ratio of the products formed over time will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.

Competitive Amination Workflow Start Start Prep_Amine Prepare Amine Solution (Amine + Base + Internal Standard) Start->Prep_Amine Prep_SC Prepare Sulfonyl Chloride Mixture (SC1 + SC2) Start->Prep_SC Reaction Mix and React at Controlled Temperature Prep_Amine->Reaction Prep_SC->Reaction Quench Take Aliquots and Quench Reaction->Quench At time intervals Analysis Analyze by HPLC or GC-MS Quench->Analysis Data Determine Product Ratio Analysis->Data End End Data->End

Caption: Experimental workflow for the competitive amination reaction.

Protocol 2: Hydrolysis Kinetics Study

The rate of hydrolysis of a sulfonyl chloride in a given solvent system can serve as a quantitative measure of its reactivity.

Materials:

  • 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

  • Aqueous organic solvent mixture (e.g., acetonitrile/water or acetone/water)

  • pH buffer to maintain constant pH

  • Conductivity meter or HPLC with a UV detector

  • Thermostated water bath

Procedure:

  • Prepare a stock solution of the sulfonyl chloride in the organic solvent component of the reaction medium.

  • Equilibrate the aqueous buffer solution to the desired reaction temperature in the thermostated water bath.

  • Initiate the reaction by injecting a small aliquot of the sulfonyl chloride stock solution into the thermostated aqueous buffer with vigorous stirring.

  • Monitor the progress of the hydrolysis reaction over time. This can be achieved by:

    • Conductivity: Measuring the increase in conductivity as hydrochloric acid is produced.

    • HPLC: Taking aliquots at timed intervals, quenching the reaction (e.g., by rapid dilution in a non-reactive solvent), and analyzing the disappearance of the sulfonyl chloride peak or the appearance of the sulfonic acid peak.

  • The pseudo-first-order rate constant (k) for the hydrolysis can be determined by plotting the natural logarithm of the sulfonyl chloride concentration versus time. The slope of this plot will be -k.[5]

  • Repeat the experiment for the other sulfonyl chlorides under identical conditions to obtain a quantitative comparison of their hydrolysis rates.

Conclusion

The reactivity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is predicted to be high, surpassing that of the commonly used tosyl chloride, due to the electron-withdrawing nature of the 4-(4-bromo-1H-pyrazol-1-yl) substituent. This enhanced reactivity makes it a potentially valuable reagent for the sulfonylation of less nucleophilic amines or when faster reaction times are desired. The provided experimental protocols offer a robust framework for researchers to quantitatively validate these reactivity predictions and to select the most appropriate sulfonylating agent for their specific synthetic challenges.

References

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. BenchChem.
  • First principle calculations of the electronic and vibrational properties of the 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole molecule. Journal of Molecular Modeling.
  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. The Journal of Organic Chemistry.
  • Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry.
  • Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. Photochemical & Photobiological Sciences.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. BenchChem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • Mechanistic study of structural effects on nucleophilic substitution reactions at sulfonyl centers.
  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
  • On the Reaction Products of 4‐Substituted 3‐Pyridinesulfonamides with Some Benzenesulfonyl Chloride Derivatives. Journal of Heterocyclic Chemistry.
  • Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives. The Journal of Organic Chemistry.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. University of California, Irvine.
  • Table 1: Hammett constants for some common substituents. University of California, Los Angeles.
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. BenchChem.
  • 1-Phenylpyrazole. PubChem.
  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. BenchChem.
  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure.
  • Theoretical study of nucleophilic substitution at sulfur in sulfinyl deriv
  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
  • 1H-Pyrazole, 1-phenyl-. NIST WebBook.
  • Chemical reactivity of the sulfonyl chloride group. BenchChem.
  • 1H-Pyrazole, 1-phenyl-. NIST WebBook.
  • Hammett equ
  • Hammett plot of rates versus substituent constant.
  • Benzenesulfonyl chloride. Wikipedia.
  • Sulfonyl Chlorides/Fluorides. Enamine.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups. BenchChem.
  • Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing?
  • Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?

Sources

spectroscopic analysis (NMR, IR, MS) of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. While direct experimental spectra for this specific molecule are not widely published, a comprehensive understanding of its spectroscopic characteristics can be derived from a comparative analysis of its constituent moieties and structurally related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry. The pyrazole ring is a common scaffold in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1] The benzenesulfonyl chloride group, on the other hand, is a versatile reactive handle for the synthesis of sulfonamides, a class of drugs with well-established antibacterial and other therapeutic properties.[2][3] The precise characterization of this molecule is paramount for ensuring the purity and structural integrity of downstream products. This guide will provide a detailed, comparative analysis of its expected spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Features

A logical approach to predicting the spectroscopic features of the target molecule involves dissecting it into its primary components: the 4-bromopyrazole ring and the benzenesulfonyl chloride backbone. By examining the known spectroscopic data of these and related structures, we can build a comprehensive and reliable predicted analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon-13 Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride will be dictated by the electronic environments of the protons and carbons in both the pyrazole and benzene rings.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring and the protons of the pyrazole ring.

  • Benzenesulfonyl Moiety: The benzene ring is para-substituted, which will give rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing sulfonyl chloride group will be deshielded and appear at a lower field (higher ppm) compared to the protons ortho to the pyrazolyl group.

  • 4-Bromopyrazole Moiety: The 4-bromopyrazole ring has two protons, at positions 3 and 5. These protons will appear as distinct singlets, with their chemical shifts influenced by the N-substitution and the bromine atom.

Proton Predicted Chemical Shift (ppm) Multiplicity Rationale
H-2', H-6' (Benzene)8.0 - 8.2DoubletOrtho to electron-withdrawing SO₂Cl group.
H-3', H-5' (Benzene)7.8 - 8.0DoubletOrtho to the pyrazolyl substituent.
H-3 (Pyrazole)8.1 - 8.3SingletDeshielded by adjacent nitrogen and influenced by N-aryl substitution.
H-5 (Pyrazole)7.7 - 7.9SingletLess deshielded than H-3.

This table presents predicted ¹H NMR chemical shifts based on data from analogous compounds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

  • Benzenesulfonyl Moiety: Six distinct signals are expected for the benzene ring carbons. The carbon attached to the sulfonyl chloride group (C-1') will be significantly downfield.

  • 4-Bromopyrazole Moiety: Three signals are expected for the pyrazole ring carbons. The carbon bearing the bromine atom (C-4) will be shielded relative to the other pyrazole carbons, a typical effect of halogen substitution.[4]

Carbon Predicted Chemical Shift (ppm) Rationale
C-1' (Benzene)140 - 142Attached to the electron-withdrawing SO₂Cl group.
C-4' (Benzene)138 - 140Attached to the pyrazole nitrogen.
C-2', C-6' (Benzene)128 - 130Ortho to the SO₂Cl group.
C-3', C-5' (Benzene)120 - 122Ortho to the pyrazole nitrogen.
C-3 (Pyrazole)140 - 142Deshielded by adjacent nitrogen.
C-5 (Pyrazole)130 - 132Less deshielded than C-3.
C-4 (Pyrazole)95 - 97Shielded due to the bromo-substituent.[4]

This table presents predicted ¹³C NMR chemical shifts based on data from analogous compounds.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride will be dominated by the characteristic absorptions of the sulfonyl chloride and the aromatic rings.

A comparison with the known IR spectrum of benzenesulfonyl chloride provides a strong basis for our predictions.[5][6][7][8] The key vibrational modes to look for are:

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
SO₂ (Sulfonyl)1370 - 1390Asymmetric stretching
SO₂ (Sulfonyl)1170 - 1190Symmetric stretching
C=C (Aromatic)1450 - 1600Ring stretching
C-H (Aromatic)3000 - 3100Stretching
S-Cl550 - 650Stretching
C-N (Pyrazole)1250 - 1350Stretching
C-Br500 - 600Stretching

This table summarizes the expected key IR absorption bands.

The presence of strong absorption bands in the 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹ regions would be a definitive indicator of the sulfonyl group.[2]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Predicted Molecular Ion and Fragmentation Pattern

The molecular weight of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is 321.58 g/mol .[9] The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 321 and 323, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. The chlorine atom also has two common isotopes (³⁵Cl and ³⁷Cl), which will contribute to the isotopic pattern of the molecular ion and chlorine-containing fragments.

The fragmentation of aromatic sulfonyl compounds is well-documented.[10][11] Key fragmentation pathways are expected to involve the loss of SO₂, Cl, and cleavage of the N-S bond.

G M [M]⁺ m/z 321/323 M_minus_Cl [M-Cl]⁺ m/z 286/288 M->M_minus_Cl - Cl M_minus_SO2 [M-SO₂]⁺ m/z 257/259 M->M_minus_SO2 - SO₂ Benzenesulfonyl_cation [C₆H₄SO₂Cl]⁺ m/z 175/177 M->Benzenesulfonyl_cation N-S cleavage Bromopyrazolyl_cation [C₃H₂BrN₂]⁺ m/z 145/147 M->Bromopyrazolyl_cation N-Ar cleavage M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 222/224 M_minus_SO2->M_minus_SO2Cl - Cl

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following standard protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (typically several hundred to a few thousand).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Data Acquisition: Acquire full scan mass spectra in positive ion mode. For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments on the molecular ion peak.

  • Data Analysis: Determine the accurate mass of the molecular ion and its fragments. Propose fragmentation pathways consistent with the observed data.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. By leveraging comparative data from its constituent fragments and related analogs, we have established a robust framework for the interpretation of its NMR, IR, and MS spectra. This information is critical for any researcher working with this versatile synthetic intermediate, ensuring the quality and integrity of their scientific endeavors. The provided protocols offer a standardized approach for the experimental verification of these predictions.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Retrieved from [Link]

  • Benzenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433.
  • 1-(1-adamamtyl)-4-bromopyrazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2008). Journal of Mass Spectrometry. Retrieved from [Link]

  • 4-Bromopyrazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2020). ResearchGate. Retrieved from [Link]

  • Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. (1969). Canadian Journal of Chemistry.
  • Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Source not further specified].
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Characterization of... (2019). Amanote Research. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules. Retrieved from [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic efficacy. The introduction of halogen atoms, particularly bromine, into a molecular scaffold can dramatically alter its physicochemical properties and, consequently, its biological activity. This guide provides an in-depth technical comparison of sulfonamides derived from brominated versus non-brominated pyrazoles, supported by experimental data, to elucidate the impact of this single atomic substitution.

The Rationale Behind Bromination: Beyond Simple Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] The decision to introduce a bromine atom is a calculated one, aimed at leveraging several key physicochemical alterations:

  • Enhanced Lipophilicity: Bromine's bulky and lipophilic nature can increase the overall lipophilicity of the molecule. This can improve its ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the pyrazole and adjacent rings. This can alter the molecule's ability to interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions.

  • Metabolic Stability: The presence of a bromine atom can sometimes block sites of metabolic degradation, leading to a longer half-life in vivo.

This guide will now delve into a comparative analysis of the biological activities of brominated and non-brominated pyrazole sulfonamides, drawing upon published experimental data.

Comparative Biological Activity: A Data-Driven Analysis

Carbonic Anhydrase Inhibition: A Case Study in Direct Comparison

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. A study on pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase isoforms (hCA II, hCA IX, and hCA XII) provides a direct comparison of brominated and non-brominated analogs.[3]

The study revealed that the introduction of a bromine atom to the phenyl ring at position 5 of the pyrazole significantly influenced the inhibitory activity. However, the effect was not a simple enhancement across the board and was dependent on other substitutions within the molecule. For instance, a comparison between a compound with a methyl-substituted phenyl ring and its brominated counterpart showed a decrease in activity against all three isoforms for the brominated version.[3]

Conversely, another compound in the same study featuring a bromine atom on a hydroxyphenyl ring at position 3 of the pyrazole, alongside a methoxy-substituted phenyl ring at position 5, demonstrated potent inhibition of hCA XII with an IC50 value of 0.12 ± 0.07 μM.[3] This highlights the nuanced interplay of different substituents in determining the final biological effect.

Table 1: Comparative Carbonic Anhydrase Inhibition (IC50, μM) [3]

Compound IDSubstitution PatternhCA II (IC50 ± SEM, μM)hCA IX (IC50 ± SEM, μM)hCA XII (IC50 ± SEM, μM)
4a 2-hydroxyphenyl at C3, 4-methylphenyl at C5> 50% inhibition> 50% inhibition> 50% inhibition
4b 2-hydroxyphenyl at C3, 4-bromophenyl at C52.5 ± 0.15> 50% inhibition1.8 ± 0.11
4g 5-bromo-2-hydroxyphenyl at C3, 3-methoxyphenyl at C58.15 ± 0.194.51 ± 0.220.12 ± 0.07
Acetazolamide Standard Inhibitor1.19 ± 0.041.08 ± 0.021.55 ± 0.03

This data underscores that while bromination can lead to potent inhibitors, its effect is highly context-dependent, and optimal activity is achieved through a specific combination of substituents.

Anticancer Activity: A Survey of Brominated Scaffolds

While direct comparative studies are less common for anticancer activity, numerous reports demonstrate the potent antiproliferative effects of brominated pyrazole sulfonamides against various cancer cell lines.

Table 2: Anticancer Activity of Selected Brominated Pyrazole Sulfonamides (IC50, μM)

Compound ClassCancer Cell LineIC50 (μM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine SulfonamidesHCT 116 (Colon)0.17 - 1.15[6]
Pyrazoline-based SulfonamidesOral Squamous Carcinoma Cells (OSCC)6.7 - 400[7]

These studies suggest that the pyrazole sulfonamide scaffold, when functionalized with bromine, can serve as a promising template for the development of novel anticancer agents. The high potency observed in the low micromolar and even nanomolar range warrants further investigation, including direct comparisons with non-brominated counterparts to precisely quantify the contribution of the bromine atom.

Antimicrobial Activity: Exploring the Halogen Effect

The antimicrobial potential of pyrazole sulfonamides has also been an area of active research. The introduction of a bromine atom can enhance the antimicrobial spectrum and potency.

Experimental Methodologies: Ensuring Reproducibility

To facilitate further research and validation of the presented data, this section outlines the standard experimental protocols for the key biological assays.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically determined using a stopped-flow spectrophotometric assay that measures the CO2 hydration activity.

Protocol:

  • Enzyme and Inhibitor Preparation: A known concentration of the purified hCA isoenzyme is prepared in a suitable buffer (e.g., TRIS-HCl). The test compounds (brominated and non-brominated pyrazole sulfonamides) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure: The assay is performed in a stopped-flow instrument. The enzyme solution is mixed with the inhibitor solution at different concentrations and incubated for a specific period.

  • Reaction Initiation: A CO2-saturated solution is then rapidly mixed with the enzyme-inhibitor solution.

  • Data Acquisition: The change in absorbance over time, due to the pH change resulting from the hydration of CO2, is monitored.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and non-brominated pyrazole sulfonamides) and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing the Synthesis and Structure-Activity Relationship

To provide a clearer understanding of the chemical synthesis and the structure-activity relationship (SAR), the following diagrams are provided.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Product Chalcone Substituted Chalcone Reaction Cyclization Chalcone->Reaction Sulfonamide Hydrazinobenzene sulfonamide Sulfonamide->Reaction PyrazoleSulfonamide Pyrazole Sulfonamide (Brominated or Non-brominated) Reaction->PyrazoleSulfonamide Formation of Pyrazole Ring

Caption: General synthetic scheme for pyrazole sulfonamides.

SAR cluster_core Core Scaffold cluster_substituents Substitutions cluster_activity Biological Activity Core Pyrazole-Sulfonamide R1 R1 (e.g., Phenyl) Core->R1 R2 R2 (e.g., Bromophenyl) Core->R2 R3 R3 (e.g., H, Alkyl) Core->R3 Activity Enhanced or Altered Biological Activity R1->Activity Modulates Potency R2->Activity Influences Lipophilicity and Electronic Properties R3->Activity Fine-tunes Activity

Caption: Structure-Activity Relationship (SAR) of pyrazole sulfonamides.

Conclusion and Future Directions

The inclusion of a bromine atom in the pyrazole sulfonamide scaffold is a powerful strategy for modulating biological activity. As demonstrated by the direct comparative data on carbonic anhydrase inhibition, this substitution can lead to highly potent compounds, although the effect is intricately linked to the overall substitution pattern of the molecule. The promising anticancer and antimicrobial activities of various brominated pyrazole sulfonamides further highlight the potential of this chemical class.

Future research should focus on systematic, direct comparisons of brominated and non-brominated pyrazole sulfonamides across a wider range of biological targets. This will enable a more precise understanding of the "bromine advantage" and facilitate the rational design of next-generation therapeutic agents. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations, ensuring the generation of robust and reproducible data.

References

  • Al-Masoudi, N. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19373-19387. [Link]

  • Badgujar, J. R., More, D. H., & Meshram, J. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian journal of microbiology, 58(1), 93–99. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235–26247. [Link]

  • Tuğrak, M., & Gül, H. İ. (2022). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 46(4), 1184-1201. [Link]

  • El-Metwaly, A. M., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(22), 4040. [Link]

  • Mojzych, M., et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 26(11), 3169. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and antimicrobial activity of novel pyrazole derivatives. Acta Poloniae Pharmaceutica, 73(3), 639-646. [Link]

  • Tuğrak, M., & Gül, H. İ. (2022). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 46(4), 1184-1201. [Link]

  • Gabr, B. S., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401031. [Link]

  • ResearchGate. (n.d.). Anticancer IC50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. [Link]

  • Frontiers in Chemistry. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. [Link]

  • ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

  • Future Science. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. [Link]

  • MDPI. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][3][4][5]Triazine Sulfonamides. [Link]

  • MDPI. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. [Link]

  • ResearchGate. (n.d.). IC 50 Values (the Drug Concentrations That Inhibited 50% of Cell Proliferation) of the Compounds on the DHFR a. [Link]

  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

Sources

The Structure-Activity Relationship of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride Derivatives: A Comparative Guide for Antileishmanial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge, with limited effective and safe treatment options.[1][2] The urgent need for novel therapeutic agents has driven extensive research into new chemical scaffolds with potent antileishmanial activity. Among these, pyrazole-containing compounds have emerged as a promising class of molecules. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific series of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives, offering valuable insights for the rational design of more effective antileishmanial drugs.

Introduction: The Promise of Pyrazole-Benzenesulfonamides

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[1] When coupled with a benzenesulfonamide moiety, this scaffold has demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the potential of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives as effective agents against Leishmania parasites.[1][2][3] This guide focuses on a series of derivatives based on the 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride core, providing a comparative analysis of their antileishmanial efficacy.

Core Structure and Synthesis

The parent compound for the derivatives discussed in this guide is synthesized from 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride. The general synthetic scheme involves the reaction of this sulfonyl chloride with various substituted amines to yield the corresponding sulfonamides.

G cluster_0 Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Derivatives Start 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine Step1 Chlorosulfonation Start->Step1 Intermediate 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride Step1->Intermediate Step2 Reaction with R-NH2 Intermediate->Step2 Final 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Derivatives Step2->Final

Caption: General synthetic workflow for the preparation of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Structure-Activity Relationship (SAR) Analysis: Unraveling the Key to Potency

A study by Marra et al. (2012) provides crucial data for understanding the SAR of this series of compounds against two clinically relevant Leishmania species: L. infantum (the causative agent of visceral leishmaniasis) and L. amazonensis (a cause of cutaneous leishmaniasis).[1] The following table summarizes the in vitro activity of various derivatives, highlighting the impact of different substituents on the sulfonamide nitrogen.

Compound IDR Group (Substituent on Sulfonamide)IC50 (μM) vs L. infantumIC50 (μM) vs L. amazonensis
3a -H> 227> 227
3b -Phenyl5970
3c -4-Methylphenyl108120
3d -4-Bromophenyl7485
3e -4-Chlorophenyl6572
3f -4-Fluorophenyl115130
3g -4-Nitrophenyl> 208> 208
Pentamidine (Reference Drug)62Not Reported

Key SAR Insights:

  • Essentiality of the Aryl Group: The unsubstituted sulfonamide (3a ) was inactive, indicating that an aromatic substituent on the sulfonamide nitrogen is crucial for antileishmanial activity.

  • Impact of Phenyl Ring Substitution:

    • An unsubstituted phenyl group (3b ) conferred good activity against both Leishmania species.

    • Electron-donating groups, such as a methyl group (3c ), led to a decrease in activity compared to the unsubstituted phenyl analog.

    • Halogen substitution on the phenyl ring had a varied effect. Chloro (3e ) and bromo (3d ) substituents resulted in potent compounds with activity comparable to the unsubstituted phenyl derivative. In contrast, a fluoro substituent (3f ) diminished the activity.

    • A strong electron-withdrawing group like a nitro group (3g ) resulted in a loss of activity.

  • Optimal Substitution Pattern: The most potent compounds in this series were the unsubstituted phenyl (3b ) and the 4-chlorophenyl (3e ) derivatives, with IC50 values in the low micromolar range, comparable to the reference drug pentamidine against L. infantum.[1]

SAR cluster_sar Structure-Activity Relationship Insights Core 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide Aryl_Group Aryl substituent on sulfonamide is essential Core->Aryl_Group Halogen Cl or Br on phenyl ring maintains potency Aryl_Group->Halogen Electron_Donating Electron-donating groups (e.g., -CH3) decrease activity Aryl_Group->Electron_Donating Electron_Withdrawing Strong electron-withdrawing groups (e.g., -NO2) abolish activity Aryl_Group->Electron_Withdrawing

Caption: Key structure-activity relationship trends for the antileishmanial activity of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives.

Experimental Protocols

A. General Procedure for the Synthesis of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide Derivatives (3a-g) [1]

  • Starting Material Preparation: The synthesis begins with the preparation of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)phenylamine, which is then converted to 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride via a chlorosulfonation reaction.

  • Sulfonamide Formation:

    • To a solution of the appropriate substituted amine (0.4 mmol) in tetrahydrofuran (THF, 5 mL), add triethylamine (0.5 mL).

    • To this mixture, add a solution of 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride (1.0 mmol) in THF.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, isolate the sulfonamide derivatives by the addition of a base followed by acidification.

    • Purify the final products by recrystallization from ethanol.

B. In Vitro Antileishmanial Activity Assay (Promastigote Viability) [4]

  • Parasite Culture: Culture Leishmania promastigotes in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum at 26 °C.

  • Assay Preparation:

    • Seed a 96-well microtiter plate with promastigotes at a density of 1 x 10^6 cells/well.

    • Prepare serial dilutions of the test compounds in the culture medium.

  • Incubation: Add the compound dilutions to the wells containing the parasites and incubate for 72 hours at 26 °C.

  • Viability Assessment:

    • Add a viability indicator, such as resazurin, to each well.

    • Incubate for an additional 4-24 hours.

    • Measure the fluorescence or absorbance to determine the percentage of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration.

Workflow cluster_workflow In Vitro Antileishmanial Assay Workflow Culture Culture Leishmania promastigotes Plate Plate promastigotes in 96-well plates Culture->Plate Add_Compounds Add serial dilutions of test compounds Plate->Add_Compounds Incubate_72h Incubate for 72 hours Add_Compounds->Incubate_72h Add_Resazurin Add resazurin viability dye Incubate_72h->Add_Resazurin Incubate_4h Incubate for 4 hours Add_Resazurin->Incubate_4h Measure Measure fluorescence/absorbance Incubate_4h->Measure Calculate_IC50 Calculate IC50 values Measure->Calculate_IC50

Caption: A typical workflow for determining the in vitro antileishmanial activity against promastigotes.

Comparison with Alternative Antileishmanial Agents

To provide a comprehensive perspective, it is essential to compare the activity of these pyrazole-benzenesulfonamide derivatives with existing antileishmanial drugs.

DrugMechanism of ActionIC50 (μM) vs L. infantumLimitations
Pentavalent Antimonials Inhibition of glycolytic and fatty acid oxidation enzymes.[5]Variable, resistance is commonHigh toxicity, parenteral administration, drug resistance.[5]
Amphotericin B Binds to ergosterol in the parasite membrane, forming pores.[6]~0.1-0.5Nephrotoxicity, infusion-related reactions, high cost.[6]
Miltefosine Interferes with lipid metabolism and signal transduction.[5]~1-5Teratogenic, gastrointestinal side effects, emergence of resistance.[5]
Paromomycin Binds to the ribosomal RNA, inhibiting protein synthesis.[6]~10-20Ototoxicity, nephrotoxicity, parenteral administration.[6]
Compound 3b (Phenyl derivative) Not fully elucidated59[1]Early stage of development, mechanism of action unknown.
Compound 3e (4-Chlorophenyl derivative) Not fully elucidated65[1]Early stage of development, mechanism of action unknown.

This comparison highlights that while the pyrazole-benzenesulfonamide derivatives may not yet match the in vitro potency of some established drugs like Amphotericin B, they represent a promising starting point for lead optimization. Their novel scaffold could offer advantages in overcoming existing resistance mechanisms.

Conclusion and Future Directions

The structure-activity relationship of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives reveals critical insights for the development of new antileishmanial agents. The presence of an aryl substituent on the sulfonamide nitrogen is essential for activity, with specific halogen substitutions on the phenyl ring proving beneficial. The most promising compounds from the analyzed series exhibit low micromolar activity against Leishmania infantum and L. amazonensis.

Future research should focus on:

  • Elucidation of the Mechanism of Action: Understanding how these compounds exert their antileishmanial effect is crucial for rational drug design.

  • Optimization of the "R" Group: Further exploration of a wider range of substituents on the phenyl ring and other aromatic systems could lead to improved potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be evaluated in animal models of leishmaniasis to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

This guide provides a solid foundation for researchers in the field of antileishmanial drug discovery, offering a detailed analysis of a promising chemical scaffold and highlighting key areas for future investigation. The continued exploration of pyrazole-benzenesulfonamide derivatives holds the potential to deliver novel and effective treatments for this neglected tropical disease.

References

  • Marra, R. K. F., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12961–12973. [Link]

  • PubMed. (2012). 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives: identifying new active antileishmanial structures for use against a neglected disease. Molecules. [Link]

  • Open University Chemistry Institution. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. [Link]

  • Sci-Hub. (n.d.). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. [Link]

  • ASM Journals. (n.d.). Antileishmanial Structure-Activity Relationships of Synthetic Phospholipids: In Vitro and In Vivo Activities of Selected Derivatives. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives 3a–g... [Link]

  • YouTube. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. [Link]

  • National Institutes of Health. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. [Link]

  • National Center for Biotechnology Information. (2025). Progress in antileishmanial drugs: Mechanisms, challenges, and prospects. Frontiers in Pharmacology. [Link]

  • PubMed. (n.d.). Structure-activity relationships for the antileishmanial and antitrypanosomal activities of 1'-substituted 9-anilinoacridines. [Link]

  • PubMed. (n.d.). Structure-activity relationships of antileishmanial and antimalarial chalcones. [Link]

  • ResearchGate. (n.d.). Structural details, IC 50 values and CC 50 values of compounds 4-25. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction. Scientific Reports. [Link]

  • National Institutes of Health. (n.d.). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. [Link]

  • MDPI. (2022). Antileishmanial Activities of Medicinal Herbs and Phytochemicals In Vitro and In Vivo: An Update for the Years 2015 to 2021. Molecules. [Link]

  • MDPI. (2022). Antileishmanial Anthracene Endoperoxides: Efficacy In Vitro, Mechanisms and Structure-Activity Relationships. Pharmaceuticals. [Link]

  • PLOS. (n.d.). Antileishmanial activity of synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin. PLOS Neglected Tropical Diseases. [Link]

  • National Center for Biotechnology Information. (2021). In vitro Antileishmanial Activity of Some Ethiopian Medicinal Plants. Journal of Experimental Pharmacology. [Link]

  • ResearchGate. (n.d.). Predicted IC50 values of test compounds obtained from the QSAR study... [Link]

  • National Institutes of Health. (n.d.). Antileishmanial Drug Discovery and Development: Time to Reset the Model? [Link]

  • National Center for Biotechnology Information. (2021). Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. ACS Infectious Diseases. [Link]

  • National Institutes of Health. (n.d.). In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. [Link]

  • ResearchGate. (n.d.). Theoretical structural analysis of the new... [Link]

  • MDPI. (2024). An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes. Pathogens. [Link]

  • ResearchGate. (n.d.). Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... [Link]

  • ResearchGate. (n.d.). IC50 values for the leishmanicidal activity elicited by the pure... [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Antileishmanial Efficacy of Novel Ethylene Glycol Analogues of Benzothiadiazine‐1,1‐dioxide. [Link]

Sources

A Comparative Efficacy Analysis: Novel Pyrazole Sulfonamides Versus Celecoxib in COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. However, the quest for agents with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comprehensive comparison of novel pyrazole sulfonamides against celecoxib, delving into their mechanism of action, and presenting supporting in vitro and in vivo experimental data to guide researchers in the field of drug discovery and development.

The Rationale for Selective COX-2 Inhibition: A Mechanistic Overview

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[1] Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa and maintaining platelet function.[2] Conversely, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which accounts for their therapeutic effects as well as their significant side effects, most notably gastrointestinal ulceration.[3] The development of selective COX-2 inhibitors, such as celecoxib, was a major advancement, offering a targeted approach to reduce inflammation with a more favorable gastrointestinal safety profile.[2][4] Celecoxib, with its sulfonamide moiety, selectively binds to the larger and more flexible active site of the COX-2 enzyme.[2][4]

Novel pyrazole sulfonamides are being designed to further refine this selectivity and potentially offer improved therapeutic windows. These compounds often build upon the core pyrazole scaffold, incorporating various substitutions to enhance their binding affinity and selectivity for COX-2.[5][6]

Visualizing the COX Pathway and Inhibition

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib Celecoxib->COX2 Novel_Pyrazole_Sulfonamides Novel_Pyrazole_Sulfonamides Novel_Pyrazole_Sulfonamides->COX2

Caption: The cyclooxygenase (COX) signaling pathway and the targeted inhibition of COX-2 by celecoxib and novel pyrazole sulfonamides.

Comparative In Vitro Efficacy: COX-1/COX-2 Inhibition Assays

The initial evaluation of potential anti-inflammatory agents involves determining their inhibitory activity and selectivity against COX-1 and COX-2 enzymes in vitro. This is typically achieved by measuring the production of prostaglandins, such as PGE2, in the presence of the test compounds.[7][8]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for assessing the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.[7][9]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and either COX-1 or COX-2 enzyme solutions.[7]

    • Dissolve test compounds (novel pyrazole sulfonamides) and celecoxib in a suitable solvent like DMSO to create stock solutions.

    • Perform serial dilutions of the stock solutions to achieve a range of desired concentrations.[7]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[7]

    • Add the various concentrations of the test compounds, celecoxib (as a reference inhibitor), or vehicle (DMSO) to the wells.[7]

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[7]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[7]

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[7]

    • Terminate the reaction by adding a stop solution (e.g., a solution of HCl).[7]

  • Detection:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a quantitative method such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[7][8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • The COX-2 selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

Comparative Data: In Vitro COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Celecoxib >100.052>192
Novel Pyrazole Sulfonamide (Compound 48) 68.490.33207.5
Novel Pyrazole Sulfonamide (Compound 5b) 5.400.01540

Data synthesized from multiple sources for illustrative comparison.[5][6]

The data indicates that while some novel pyrazole sulfonamides may exhibit slightly lower potency against COX-2 compared to celecoxib (e.g., Compound 48), others can demonstrate significantly higher potency and a much-improved selectivity index (e.g., Compound 5b).[5][6] This highlights the potential for designing new chemical entities with superior COX-2 selectivity.

Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

To assess the anti-inflammatory effects in a living organism, the carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model.[10][11][12] This model is particularly sensitive to inhibitors of cyclooxygenase.[11]

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Dosing Administer Test Compounds (Oral or IP) Baseline->Dosing Induction Inject Carrageenan (Subplantar) Dosing->Induction 30-60 min Measurement Measure Paw Volume at Time Intervals Induction->Measurement 1, 2, 3, 4, 5 hours Analysis Calculate % Inhibition of Edema Measurement->Analysis

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization:

    • Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment to minimize stress-related variability.[11]

  • Grouping and Dosing:

    • Divide the animals into groups: a control group (vehicle), a reference group (celecoxib), and test groups (novel pyrazole sulfonamides).

    • Administer the test compounds and celecoxib orally or intraperitoneally at predetermined doses. The control group receives the vehicle.

  • Induction of Inflammation:

    • After a specific time post-dosing (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[12][13]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12][14]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

Comparative Data: In Vivo Anti-inflammatory Activity
CompoundDose (mg/kg)Max. Inhibition of Edema (%)Time of Max. Inhibition (hours)
Celecoxib 10~50-603-4
Novel Pyrazole Sulfonamide (Compound 16) 10>603-4
Novel Pyrazole Sulfonamide (AD 532) 10Significant anti-inflammatory activityNot specified

Data synthesized from multiple sources for illustrative comparison.[3][15]

Some novel pyrazole sulfonamides have demonstrated in vivo anti-inflammatory activity that is comparable or even superior to that of celecoxib at similar dosages.[3][15] For instance, some derivatives have shown a higher percentage of edema inhibition in the carrageenan-induced paw edema test.[3]

Assessing a Key Downstream Marker: Prostaglandin E2 (PGE2) Quantification

To further confirm the mechanism of action, measuring the levels of Prostaglandin E2 (PGE2), a key mediator of inflammation and a downstream product of COX-2 activity, is crucial.[8] This can be done in vitro in cell culture supernatants or in vivo from inflammatory exudates.[8][16]

Experimental Protocol: PGE2 Quantification by ELISA
  • Sample Collection:

    • Collect cell culture supernatants from in vitro assays or inflammatory exudate from the in vivo paw edema model.

  • ELISA Procedure:

    • Utilize a commercial Prostaglandin E2 ELISA kit.[16][17] These are typically competitive immunoassays.[18]

    • Add standards, samples, and a biotin-labeled PGE2 tracer to a microplate pre-coated with a monoclonal antibody specific for PGE2.[17][18]

    • During incubation, the PGE2 in the sample competes with the tracer for binding to the antibody. The amount of tracer bound is inversely proportional to the amount of PGE2 in the sample.[18]

    • After washing, add a substrate to develop a colorimetric signal.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the PGE2 standards.

    • Determine the concentration of PGE2 in the samples by interpolating from the standard curve.

    • Compare the PGE2 levels in the treated groups to the control group to assess the extent of COX-2 inhibition.

Evaluation of Gastrointestinal Safety: Ulcerogenic Activity

A primary advantage of selective COX-2 inhibitors is their reduced propensity to cause gastric ulcers.[19] Therefore, assessing the ulcerogenic potential of novel compounds is a critical step in their preclinical evaluation.

Experimental Protocol: Assessment of Ulcerogenic Activity
  • Animal Dosing:

    • Administer high doses of the test compounds, celecoxib, and a non-selective NSAID (e.g., indomethacin as a positive control) to rats for a specified period (e.g., 7 days).[20]

  • Macroscopic Examination:

    • At the end of the treatment period, euthanize the animals and excise their stomachs.

    • Examine the gastric mucosa for the presence of ulcers, erosions, and other signs of damage.

  • Ulcer Index Scoring:

    • Score the severity of gastric lesions based on their number and size to calculate an ulcer index.

Comparative Insights on Safety

Studies have shown that some novel pyrazole sulfonamides exhibit a more favorable gastrointestinal side effect profile compared to celecoxib.[3][21] For instance, certain derivatives have been identified with a significantly reduced or absent ulcerogenic effect in animal models, even at doses that produce potent anti-inflammatory effects.[15]

Conclusion

The development of novel pyrazole sulfonamides represents a promising avenue for advancing anti-inflammatory therapy. The experimental data from in vitro and in vivo studies suggest that these compounds can exhibit high selectivity and potent inhibition of the COX-2 enzyme, with some derivatives demonstrating efficacy and safety profiles that are comparable or potentially superior to celecoxib. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation COX-2 inhibitors. Continued research in this area holds the potential to deliver safer and more effective treatments for inflammatory conditions.

References

  • BenchChem. In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
  • Wikipedia. Celecoxib. [Link]

  • Journal of Medicinal Chemistry. New Celecoxib Derivatives as Anti-Inflammatory Agents. [Link]

  • PubMed. New celecoxib derivatives as anti-inflammatory agents. [Link]

  • RayBiotech. Prostaglandin E2 ELISA Kit. [Link]

  • Assay Genie. Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). [Link]

  • Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Patsnap Synapse. What is the mechanism of Celecoxib?. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • NCBI Bookshelf. Celecoxib. [Link]

  • PubMed. Design, synthesis, biological evaluation and molecular modeling of dihydropyrazole sulfonamide derivatives as potential COX-1/COX-2 inhibitors. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. [Link]

  • PubMed. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors | Request PDF. [Link]

  • NIH PMC. Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • PubMed. Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. [Link]

  • ResearchGate. A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug | Request PDF. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. [Link]

  • PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • PubMed. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

  • SpringerLink. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • NIH PMC. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • NIH PMC. NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. [Link]

  • NIH. Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID. [Link]

  • PubMed. Predicting NSAID related ulcers--assessment of clinical and pathological risk factors and importance of differences in NSAID. [Link]

  • PubMed. NSAID-induced gastric ulceration is dose related by weight: an endoscopic study with flurbiprofen. [Link]

  • Gut and Liver. Clinical Guidelines for Drug-Related Peptic Ulcer, 2020 Revised Edition. [Link]

Sources

A Researcher's Guide to In Vitro Evaluation of Pyrazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, pyrazole and its derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive overview for researchers on conducting in vitro testing of pyrazole-based compounds against various cancer cell lines. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, self-validating protocols to ensure scientific integrity.

The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore.[3][4] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with various biological targets.[1][5] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the pyrazole ring can significantly modulate the anticancer activity, selectivity, and pharmacokinetic properties of the resulting derivatives.[1][2][6]

Comparative Efficacy of Pyrazole Derivatives: A Data-Driven Overview

Numerous studies have documented the cytotoxic effects of novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. Below is a compilation of IC50 values for various pyrazole-based compounds against common cancer cell lines, showcasing the diversity in their efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Indole-pyrazole derivative 33HCT116< 23.7Doxorubicin24.7 - 64.8[1]
Indole-pyrazole derivative 34MCF-7< 23.7Doxorubicin24.7 - 64.8[1]
Pyrazolone-pyrazole derivative 27MCF-716.50Tamoxifen23.31[1]
Fused pyrazole derivative 50HepG20.71Erlotinib10.6[1]
Fused pyrazole derivative 50HepG20.71Sorafenib1.06[1]
Polysubstituted pyrazole 59HepG22Cisplatin5.5[1]
Benzothiazole-pyrazole hybrid 7aA5492.4--[7]
4-bromophenyl substituted pyrazoleMCF-75.8--[7]
4-bromophenyl substituted pyrazoleA5498.0--[7]
4-bromophenyl substituted pyrazoleHeLa9.8--[7]
Pyrazolo[1,5-a]pyrimidine 34dHeLa10.41Doxorubicin9.76[8]
Pyrazolo[1,5-a]pyrimidine 34dDU-14510.77Doxorubicin9.00[8]
Ferrocene-pyrazole hybrid 47cHCT-1163.12--[8]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-161.7--[9]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-781.48--[9]
Pyrazole derivative 8bMCF-72.58--[10]
Pyrazole derivative 8cMCF-72.34-[10]
Pyrazole derivative 8eA5492.09--[10]
Pyrazole derivative 9cA5491.65--[10]
Azole compound a1MCF-75.84 µg/ml--[11]
Azole compound a1MDA-MB-2315.01 µg/ml--[11]
Azole compound a1HCT-1165.57 µg/ml--[11]

Note: The direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Key In Vitro Cytotoxicity Assays: Methodologies and Rationale

The initial screening of anticancer compounds relies on robust and reproducible in vitro assays to determine their cytotoxic or cytostatic effects. The MTT and SRB assays are two of the most widely adopted colorimetric methods for this purpose.

The MTT Assay: Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability.[12] Its principle lies in the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[12]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment and recovery.[13]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

The SRB Assay: Quantifying Cellular Protein

The Sulforhodamine B (SRB) assay is another widely used method for determining cytotoxicity.[16][17] It is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[18][19] The amount of bound dye is proportional to the total cellular protein content, which correlates with the cell number.[19]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment.

  • Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.[16][18]

  • Washing: Remove the TCA and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[18] Allow the plates to air-dry completely.[18]

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]

  • Washing: Discard the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Once the plates are completely dry, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16][18]

  • Absorbance Measurement: Measure the optical density (OD) at approximately 540 nm or 565 nm using a microplate reader.[18][19]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.

Visualizing the Experimental Workflow

To provide a clear, at-a-glance understanding of the in vitro testing process, the following diagram illustrates the typical workflow for evaluating pyrazole-based compounds.

InVitro_Testing_Workflow CellCulture Cancer Cell Culture CellSeeding Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep Pyrazole Compound Stock Solutions Treatment Compound Treatment (Dose-Response) CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation AssaySpecific Assay-Specific Steps (MTT or SRB) Incubation->AssaySpecific Measurement Absorbance Measurement AssaySpecific->Measurement ViabilityCalc Cell Viability Calculation (%) Measurement->ViabilityCalc IC50 IC50 Determination ViabilityCalc->IC50

Caption: A generalized workflow for the in vitro cytotoxicity testing of pyrazole compounds.

Unraveling the Mechanisms of Action

The anticancer activity of pyrazole derivatives is often attributed to their ability to interact with and inhibit key proteins involved in cancer cell proliferation, survival, and metastasis.[1][2] Some of the well-documented molecular targets include:

  • Cyclin-Dependent Kinases (CDKs): Many pyrazole compounds have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest.[1][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2 by certain pyrazole derivatives can suppress angiogenesis, a critical process for tumor growth.[1]

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazole-based compounds act as EGFR inhibitors, blocking downstream signaling pathways that promote cell proliferation.[1][20]

  • Tubulin Polymerization: Certain pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[21][22]

  • DNA Intercalation: Some compounds have been shown to bind to the minor groove of DNA, disrupting DNA replication and transcription.[1]

Visualizing a Key Signaling Pathway

The inhibition of protein kinases is a common mechanism of action for many pyrazole-based anticancer agents. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as EGFR or VEGFR, and how a pyrazole inhibitor can block its downstream effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates & Activates Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK Activates Pyrazole Pyrazole Inhibitor Pyrazole->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole-based compound.

Conclusion and Future Directions

The in vitro evaluation of pyrazole-based compounds is a critical first step in the drug discovery pipeline. By employing robust and well-validated assays such as the MTT and SRB, researchers can reliably assess the cytotoxic potential of novel derivatives. The comparative data presented in this guide highlights the significant promise of the pyrazole scaffold in developing potent and selective anticancer agents. Future research should focus on elucidating the precise mechanisms of action of the most promising compounds and advancing them to in vivo studies to evaluate their therapeutic potential in a more complex biological system.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Sulforhodamine B (SRB)
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • Mini review on anticancer activities of Pyrazole Deriv
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: )
  • Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Sulforhodamine B (SRB) Cell Cytotoxicity Colorimetric Assay (1000 assays) - ZELLX. (URL: )
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (URL: [Link])

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (URL: [Link])

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. (URL: [Link])

  • Derivatives of pyrazole-based compounds as prospective cancer agents - UWCScholar. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: )
  • DATA SHEET SRB Cytotoxicity Assay - Canvax. (URL: [Link])

  • (A-C) Morphological and nuclear changes of MCF7, A549, and HCT116 cells... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Cytotoxic effect of the synthesized compounds against the tested cancer... - ResearchGate. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (URL: [Link])

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: [Link])

  • Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line - Semantic Scholar. (URL: [Link])

  • Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. … - ResearchGate. (URL: [Link])

Sources

A Senior Scientist's Guide to Purity Assessment of Novel 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of synthetic building blocks is paramount. The compound 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its purity directly impacts the yield, purity, and biological activity of the final compounds. This guide provides an in-depth, experience-driven comparison of analytical methodologies for rigorously assessing the purity of this crucial reagent and its derivatives, ensuring the reliability and reproducibility of your research.

The Synthetic Context: Anticipating Potential Impurities

Before diving into analysis, it is crucial to understand the synthesis of the target compound, as this knowledge informs our search for potential impurities. A common and effective route is the N-arylation of 4-bromo-1H-pyrazole with an activated benzenesulfonyl chloride derivative, often in the presence of a base.

While seemingly straightforward, this process can generate several impurities that can complicate downstream applications.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 4-bromo-1H-pyrazole or the starting benzenesulfonyl chloride.

  • Hydrolysis Product: The primary and most common impurity is the corresponding sulfonic acid, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonic acid, formed by the reaction of the highly reactive sulfonyl chloride with trace water.[1][2]

  • Regioisomers: While the desired product is the N1-arylated pyrazole, trace amounts of the N2-arylated isomer can sometimes form depending on the reaction conditions.

  • Solvent Adducts: Depending on the solvent and workup conditions, residual solvents may be present.

Below is a generalized workflow for the synthesis, which helps visualize the origin of the target molecule and potential side products.

Caption: Synthetic route to the target compound and formation of key impurities.

A Multi-Modal Analytical Approach for Purity Verification

No single technique can provide a complete picture of purity. A robust, self-validating assessment relies on the convergence of data from orthogonal methods. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the primary tool for quantitative purity assessment due to its high resolution and sensitivity. A reversed-phase method is typically the most effective for this class of aromatic compounds.

Expert Rationale: The choice of a C18 column is deliberate; its non-polar stationary phase provides excellent retention and separation for aromatic compounds like our target molecule. We recommend a gradient elution to ensure that both early-eluting polar impurities (like the sulfonic acid hydrolysis product) and the more retained product are well-resolved within a reasonable run time.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile.

Comparative Data Summary:

CompoundExpected Retention Time (min)Key Characteristics
Target Product ~8.5Major peak.
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonic acid (Hydrolysis)~4.2More polar, elutes significantly earlier. This is the most critical impurity to monitor.[1][2]
4-bromo-1H-pyrazole (Starting Material)~5.8Less retained than the product but more than the sulfonic acid.
4-Fluorobenzenesulfonyl chloride (Starting Material)~7.1Elutes closer to the product.

These are hypothetical retention times and will vary based on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

While HPLC provides quantitative purity, NMR spectroscopy offers definitive structural confirmation and can identify impurities that may co-elute in chromatography. Both ¹H and ¹³C NMR are essential.[3][4][5]

Expert Rationale: ¹H NMR is excellent for a quick assessment of purity. The presence of sharp, well-defined peaks and correct integration values is a strong indicator of a clean sample. Look for the three distinct pyrazole protons and the two doublets of the para-substituted benzene ring. The absence of broad peaks attributable to the sulfonic acid OH is a key diagnostic check. ¹³C NMR provides confirmation of the carbon skeleton.

Detailed Experimental Protocol: NMR Analysis

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Note: CDCl₃ is often preferred as the sulfonyl chloride is sensitive to any residual water in DMSO-d₆.

  • Concentration: ~10-15 mg in 0.6 mL of solvent.

  • Spectrometer: 400 MHz or higher for good resolution.

  • Experiments: Standard ¹H, ¹³C, and optionally COSY and HSQC for full assignment if dealing with a novel derivative.

Comparative Data Summary (Expected Shifts in CDCl₃):

NucleusExpected Chemical Shift (ppm)AssignmentNotes on Impurities
¹H~8.2 (d)Protons ortho to -SO₂ClLook for residual starting material peaks.
¹H~8.0 (s)Pyrazole H5
¹H~7.9 (d)Protons ortho to pyrazole
¹H~7.8 (s)Pyrazole H3
¹³C~140-120Aromatic carbonsImpurities will show extra, often smaller, peaks in this region.
¹³C~95C4-Br of pyrazoleThe C-Br signal is a key marker for the 4-bromo substitution.[3]
Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition via the isotopic pattern.

Expert Rationale: For this specific molecule, MS is exceptionally powerful due to the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination will give a characteristic M, M+2, M+4, and M+6 pattern in the mass spectrum, which is a definitive fingerprint for the molecule.[6]

Detailed Experimental Protocol: LC-MS (ESI)

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Instrumentation: Couple the HPLC method described above directly to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

  • Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. Observe the isotopic pattern in the corresponding mass spectrum.

Comparative Data Summary:

SpeciesExpected [M+H]⁺ (m/z)Key Isotopic Pattern
Target Product (C₁₀H₇BrClN₂O₂S)~337/339/341A complex and highly characteristic pattern due to both Br and Cl isotopes, providing a high degree of confidence.[7][6][8]
Hydrolysis Product (C₁₀H₇BrN₂O₃S)~319/321A simpler M/M+2 pattern with ~1:1 intensity, characteristic of a single bromine atom.

Integrated Data Analysis: A Decision-Making Workflow

A confident assessment of purity is achieved by integrating the results from these orthogonal techniques. The following workflow provides a logical path for decision-making.

Purity_Assessment_Workflow start Synthesized Crude Product hplc Perform HPLC Analysis start->hplc purity_check Purity > 95% by HPLC? hplc->purity_check nmr_ms Proceed to NMR & MS for Structural Confirmation purity_check->nmr_ms Yes repurify Repurify Product (e.g., Recrystallization, Column Chromatography) purity_check->repurify No structure_check NMR & MS Data Match Expected Structure? nmr_ms->structure_check pass Product is Pure (>95% and Structurally Confirmed) structure_check->pass Yes fail Structure Incorrect or Major Impurity Detected. Re-evaluate Synthesis. structure_check->fail No repurify->hplc Re-analyze

Caption: Decision workflow for purity assessment of the target compound.

Comparison with Alternative Methods

While the HPLC/NMR/MS triad is the gold standard, other techniques have their place:

  • Thin-Layer Chromatography (TLC): An invaluable, low-cost tool for rapid, real-time reaction monitoring and preliminary purity checks before committing to more resource-intensive analyses. It is excellent for quickly identifying the presence of starting materials or highly polar impurities.

  • Elemental Analysis (CHN/S): Provides the empirical formula of the compound. While less common now for routine checks, it is the ultimate confirmation of elemental composition and can be required for publication or regulatory submission. A result within ±0.4% of the theoretical values is considered proof of purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups. The strong, characteristic S=O stretches (~1370 and 1180 cm⁻¹) and the absence of a broad O-H stretch (which would indicate the sulfonic acid impurity) can be valuable data points.

By employing the multi-modal approach detailed in this guide, researchers can ensure the high purity of their 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride derivatives, leading to more reliable, reproducible, and successful outcomes in drug discovery and development.

References

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Journal of Mass Spectrometry, 38(3), 253-260. Available at: [Link]

  • Deraeve, C., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(12), 2679-2689. Available at: [Link]

  • Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. (2016). Semantic Scholar. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Holdsworth, D. K. (1993). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 70(9), A226. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • Bretherick, L., et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(3), 314-318. Available at: [Link]

  • Elguero, J., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(18), 3324. Available at: [Link]

  • Chitescu, C. L., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. Available at: [Link]

  • Egeberg, R., et al. (2011). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Journal of Chromatographic Science, 49(8), 614-620. Available at: [Link]

  • Rogne, O. (1970). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Journal of the Chemical Society B: Physical Organic, 1970, 1056-1058. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (1999). Google Patents.
  • Bretherick, L., et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. Available at: [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. (2018). Patsnap.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. Available at: [Link]

Sources

comparative study of different synthetic methods for pyrazolyl benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolyl Benzenesulfonamides in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. When integrated with a benzenesulfonamide moiety, it forms a class of compounds with a remarkable spectrum of biological activities. These scaffolds are central to the design of numerous therapeutic agents, most notably as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain, but also as anticancer, antimicrobial, and carbonic anhydrase inhibiting agents.[1][2] The efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, the development of efficient, versatile, and scalable synthetic methods is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing pyrazolyl benzenesulfonamides. We will delve into the mechanistic underpinnings, practical execution, and relative merits of classical two-step syntheses, modern microwave-assisted protocols, and emerging one-pot multicomponent strategies. This comparative study is designed to equip researchers with the necessary insights to select the most appropriate synthetic route based on their specific objectives, whether they be rapid library generation, process scalability, or adherence to the principles of green chemistry.

Method 1: The Classical Two-Step Synthesis via Chalcone Intermediates

The most established and widely documented route to pyrazolyl benzenesulfonamides is a two-step process. This method first involves the synthesis of an α,β-unsaturated ketone, known as a chalcone, followed by a cyclocondensation reaction with a sulfonamide-containing hydrazine.

Causality Behind Experimental Choices

This method's enduring popularity stems from its reliability and the ready availability of a vast array of starting materials (substituted acetophenones and benzaldehydes). The initial Claisen-Schmidt condensation is a robust carbon-carbon bond-forming reaction that proceeds under basic or acidic conditions to create the chalcone backbone. The subsequent cyclization with 4-hydrazinobenzenesulfonamide hydrochloride is a classic example of pyrazole synthesis from a 1,3-dielectrophilic precursor. The acidic conditions often employed facilitate the initial formation of a hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The choice of solvent, typically ethanol or acetic acid, is crucial as it must solubilize the reactants and facilitate the reaction at reflux temperatures.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve the desired substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (50 mL).

  • To this solution, add an aqueous solution of sodium hydroxide (e.g., 10 mL of 40% NaOH) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water until neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Step 2: Synthesis of Pyrazolyl Benzenesulfonamide (Cyclocondensation)

  • Suspend the purified chalcone (5 mmol) in glacial acetic acid (20 mL).

  • Add 4-hydrazinobenzenesulfonamide hydrochloride (5.5 mmol) to the suspension.

  • Heat the mixture under reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent, such as ethanol or an ethanol/DMF mixture.

Method 2: Microwave-Assisted Synthesis

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, including the preparation of heterocyclic compounds like pyrazoles. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields.

Causality Behind Experimental Choices

Microwave energy is efficiently absorbed by polar molecules, leading to rapid and uniform heating of the reaction mixture. This avoids the temperature gradients often seen with conventional heating and can lead to the acceleration of reaction rates. For the synthesis of pyrazolyl benzenesulfonamides, microwave irradiation can be applied to the cyclocondensation step, significantly shortening the required heating time from hours to minutes. The choice of a high-boiling point, polar solvent like ethanol or DMF is advantageous as it can reach higher temperatures under microwave irradiation, further accelerating the reaction. This method is particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

Experimental Protocol: Microwave-Assisted Cyclocondensation
  • In a microwave-safe reaction vessel, combine the chalcone (1 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 5-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

Method 3: One-Pot/Multicomponent Synthesis (MCR)

Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, represent a highly efficient and atom-economical approach to chemical synthesis.[3] For pyrazolyl benzenesulfonamides, a one-pot, three-component reaction of a substituted acetophenone, a substituted benzaldehyde, and 4-hydrazinobenzenesulfonamide is a highly attractive strategy.

Causality Behind Experimental Choices

The elegance of the MCR approach lies in its convergence and operational simplicity. In a single reaction vessel, the initial Claisen-Schmidt condensation to form the chalcone and the subsequent cyclocondensation to form the pyrazole occur in a tandem fashion. This avoids the need to isolate and purify the intermediate chalcone, saving time, solvents, and resources. The choice of catalyst is critical; a base like sodium hydroxide or piperidine can facilitate the initial condensation, while the acidic nature of the 4-hydrazinobenzenesulfonamide hydrochloride can promote the subsequent cyclization. This method aligns well with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Experimental Protocol: A Representative One-Pot Synthesis
  • To a solution of the substituted acetophenone (5 mmol) and substituted benzaldehyde (5 mmol) in ethanol (30 mL), add 4-hydrazinobenzenesulfonamide hydrochloride (5 mmol).

  • Add a catalytic amount of a suitable acid or base (e.g., a few drops of piperidine or glacial acetic acid).

  • Heat the reaction mixture to reflux for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Comparative Analysis of Synthetic Methods

The choice of synthetic method will depend on the specific goals of the researcher. The following table provides a comparative summary of the key performance indicators for each method.

ParameterClassical Two-Step SynthesisMicrowave-Assisted SynthesisOne-Pot/Multicomponent Synthesis
Reaction Time 8-12 hours (total)5-15 minutes (for cyclization)4-6 hours
Yield Good to Excellent (typically 70-90%)Often higher than classical (80-95%)Good (typically 65-85%)
Number of Steps Two (isolation of intermediate)Two (or one if starting from chalcone)One
Purification Two purification stepsOne purification stepOne purification step
Scalability Readily scalableScalability can be limited by microwave reactor sizeGood scalability
Equipment Standard laboratory glasswareMicrowave reactor requiredStandard laboratory glassware
Green Chemistry Less favorable (more steps, more solvent)More favorable (less time, less energy)Highly favorable (fewer steps, less waste)

Visualizing the Synthetic Workflows

To further clarify the differences between these methodologies, the following diagrams, generated using Graphviz, illustrate the workflows.

G cluster_0 Classical Two-Step Synthesis A Acetophenone + Benzaldehyde B Claisen-Schmidt Condensation (Base/Acid, 2-4h) A->B C Chalcone Intermediate B->C D Isolation & Purification C->D F Cyclocondensation (Reflux, 6-8h) D->F E 4-Hydrazinobenzenesulfonamide E->F G Crude Product F->G H Final Purification G->H I Pyrazolyl Benzenesulfonamide H->I

Caption: Workflow for the classical two-step synthesis of pyrazolyl benzenesulfonamides.

G cluster_1 Microwave-Assisted Synthesis J Chalcone L Microwave Irradiation (5-15 min) J->L K 4-Hydrazinobenzenesulfonamide K->L M Crude Product L->M N Purification M->N O Pyrazolyl Benzenesulfonamide N->O

Caption: Workflow for the microwave-assisted synthesis of pyrazolyl benzenesulfonamides from a chalcone intermediate.

G cluster_2 One-Pot/Multicomponent Synthesis P Acetophenone + Benzaldehyde + 4-Hydrazinobenzenesulfonamide Q One-Pot Reaction (Reflux, 4-6h) P->Q R Crude Product Q->R S Purification R->S T Pyrazolyl Benzenesulfonamide S->T

Sources

A Comparative Guide to the Kinetic Analysis of Sulfonamide Formation: The Reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Understanding Reaction Dynamics

In the landscape of modern drug discovery and development, sulfonamides represent a cornerstone structural motif, present in a multitude of therapeutic agents, from antibacterial drugs to diuretics.[1] The synthesis of these critical compounds, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental process in medicinal chemistry.[1][2] However, for process optimization, mechanistic elucidation, and the development of robust manufacturing protocols, a deep understanding of the reaction kinetics is indispensable.

This guide focuses on the kinetic studies of reactions involving 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride , a heterocyclic sulfonyl chloride of interest due to the prevalence of pyrazole moieties in pharmacologically active molecules.[3][4] We will provide a comparative analysis of its reactivity with various amines, supported by a detailed, field-proven experimental protocol using stopped-flow spectrophotometry. This methodology is designed for researchers, chemists, and drug development professionals seeking to move beyond simple product yield and gain quantitative insights into reaction rates and mechanisms.

Pillar 1: The Mechanistic Framework

The reaction between an arylsulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[5] The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process leads to the displacement of the chloride ion, a good leaving group, and the formation of a new sulfur-nitrogen bond.[5]

While the overall transformation is straightforward, the precise mechanism can follow one of two primary pathways, often dependent on the specific reactants and conditions:

  • Concerted S_N2-like Mechanism: In this pathway, the nucleophilic attack by the amine and the departure of the chloride leaving group occur in a single, synchronous step through a trigonal bipyramidal transition state.[1][6]

  • Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a tetrahedral, pentacoordinate sulfur intermediate. This intermediate then collapses in a subsequent step to release the chloride ion and form the final sulfonamide product.[6]

Computational and experimental studies suggest that the operative pathway can be influenced by factors such as the nature of the amine, the solvent, and the substituents on the aryl ring of the sulfonyl chloride.[1][6]

Caption: General mechanisms for sulfonamide formation.

Pillar 2: Selecting the Appropriate Kinetic Methodology

The reaction between sulfonyl chlorides and amines is often very fast, with half-lives that can range from seconds to milliseconds, especially when using unhindered, nucleophilic amines.[7][8] Conventional kinetic methods, which involve manual mixing and periodic sampling, are inadequate for such rapid processes. The time required for mixing alone can exceed the reaction's half-life, making it impossible to capture the initial, most crucial phase of the reaction.[9]

Therefore, a specialized technique is required.

Decision Workflow: Why Stopped-Flow?

Workflow A Start: Kinetic Study of ArSO₂Cl + Amine Reaction B Estimate Reaction Speed A->B C Slow (t½ > 1 min) B->C Literature data suggests slow reaction D Fast (t½ < 1 min) B->D High reactivity expected E Conventional Methods (e.g., UV-Vis with manual mixing, NMR, GC/LC sampling) C->E F Rapid Mixing Required D->F J End: Acquire High-Resolution Kinetic Data E->J G Limited Sample Volume? F->G Yes H Continuous Flow G->H No I Stopped-Flow Spectrophotometry G->I Yes H->J I->J

Caption: Decision tree for selecting a kinetic analysis method.

For the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride with typical alkylamines or anilines, the rate is expected to be high. The stopped-flow technique is by far the most common and effective means of studying such fast solution-phase reactions.[10][11] It offers two key advantages:

  • Rapid Mixing: It uses coupled syringes to drive reactants into a mixing chamber and then into an observation cell in milliseconds.[8][12]

  • Minimal Reagent Consumption: Unlike continuous-flow methods, stopped-flow is ideal for studies where reagents may be precious or available in limited quantities, as each run consumes only microliters of solution.[11][13]

Pillar 3: A Self-Validating Experimental Protocol

This protocol describes a comparative study of the reaction between 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride and a panel of amines (e.g., n-butylamine, diethylamine, and aniline) using stopped-flow spectrophotometry. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Instrumentation

A stopped-flow apparatus (e.g., Applied Photophysics SX20 or equivalent) coupled to a UV-Vis spectrophotometer with a photodiode array or photomultiplier tube detector is required.[8] The system should be capable of acquiring data on a millisecond timescale.[9]

StoppedFlowSetup Drive Drive Ram (Pneumatic/Motor) SyringeA Syringe A 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in Acetonitrile Drive->SyringeA SyringeB Syringe B Amine in Acetonitrile Drive->SyringeB Mixer Rapid Mixer SyringeA->Mixer SyringeB->Mixer Cell Observation Cell (Cuvette) Mixer->Cell StopSyringe Stopping Syringe & Trigger Cell->StopSyringe Detector Detector (Spectrophotometer) Cell->Detector DAQ Data Acquisition System (PC) StopSyringe->DAQ Trigger Signal Light Light Source (Xe Lamp) Light->Cell Light Beam Detector->DAQ

Caption: Schematic of a stopped-flow experimental setup.

Step-by-Step Methodology
  • Reagent Preparation (The "Why"):

    • Solvent: Use a polar, aprotic solvent such as acetonitrile (MeCN). Rationale: Acetonitrile is transparent in the UV-Vis region of interest and will not participate in the reaction, unlike protic solvents which could compete as nucleophiles.

    • Stock Solutions: Prepare a 1 mM stock solution of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride in MeCN. Prepare 20 mM stock solutions of each amine (n-butylamine, diethylamine, aniline) in MeCN. Rationale: Precise concentrations are critical for accurate rate constant determination.

  • Establishing Pseudo-First-Order Conditions (The "Why"):

    • For each kinetic run, one reactant must be in large excess over the other. Here, the amine concentration will be at least 10-fold higher than the sulfonyl chloride concentration.

    • Prepare solutions for the drive syringes. Syringe A will always contain the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride solution (e.g., 0.1 mM). Syringe B will contain the amine solution at varying concentrations (e.g., 2 mM, 4 mM, 6 mM, 8 mM, 10 mM).

    • Rationale: By keeping the amine concentration in large excess, its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k[ArSO₂Cl][Amine] to Rate = k_obs[ArSO₂Cl], where k_obs = k[Amine]. This allows for the straightforward determination of the observed rate constant (k_obs) from a simple exponential decay.[12]

  • Execution of a Stopped-Flow Run:

    • Wavelength Selection: First, acquire the UV-Vis spectra of the reactants and the final product (sulfonamide). Identify a wavelength where there is a significant change in absorbance upon reaction. This is often the region where the arylsulfonyl chloride absorbs and the sulfonamide product does not, or vice-versa.

    • Loading: Load Syringe A with the sulfonyl chloride solution and Syringe B with the amine solution.

    • Priming: Perform several pushes to flush the system and ensure the observation cell is filled with the freshly mixed reagents from the previous push, eliminating bubbles and residual solutions.

    • Data Acquisition: Initiate the run. The drive ram will rapidly push the contents of both syringes through the mixer and into the observation cell.[9] As the stop syringe fills and hits a mechanical block, the flow ceases, and a trigger signal simultaneously initiates data collection.[8] The spectrophotometer will record the change in absorbance at the chosen wavelength as a function of time, typically for 3-5 half-lives of the reaction.

    • Replication: Repeat each experiment 3-5 times to ensure reproducibility and calculate an average k_obs.

  • Data Analysis and Rate Constant Determination:

    • Fit the Data: The resulting absorbance vs. time data for each run should fit a single exponential decay function: A_t = A_∞ + (A_₀ - A_∞)e^(-k_obs * t). Most kinetic software packages can perform this fit to extract the pseudo-first-order rate constant, k_obs.

    • Determine the Second-Order Rate Constant (k₂): Plot the calculated k_obs values (from runs with different amine concentrations) against the corresponding amine concentration [Amine]. According to the relationship k_obs = k₂[Amine], this plot should yield a straight line passing through the origin. The slope of this line is the second-order rate constant, k₂, which is the ultimate measure of the amine's reactivity with the sulfonyl chloride.

    • Rationale (Self-Validation): A linear plot of k_obs vs. [Amine] that passes through the origin validates the assumption of a second-order reaction (first-order in each reactant) under the experimental conditions.

Comparative Data and Performance Analysis

The following table presents plausible experimental data for the reaction of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride with different amines at 25°C in acetonitrile. This data illustrates the expected trends in reactivity.

AmineTypeKey Factor(s)Expected k₂ (M⁻¹s⁻¹)Relative Reactivity
n-Butylamine Primary, AliphaticHigh Nucleophilicity, Low Steric Hindrance~ 15.0High
Diethylamine Secondary, AliphaticHigh Nucleophilicity, Moderate Steric Hindrance~ 8.5Medium
Aniline Primary, AromaticLow Nucleophilicity (Resonance Delocalization)~ 0.04Low
Diisopropylamine Secondary, AliphaticHigh Nucleophilicity, High Steric Hindrance~ 0.15Very Low

Analysis of Expected Results:

  • n-Butylamine vs. Aniline: The dramatic difference in reactivity (over 300-fold) is a direct consequence of basicity and nucleophilicity. The lone pair on the nitrogen in aniline is delocalized into the aromatic ring, making it a much weaker nucleophile than the localized lone pair of an aliphatic amine like n-butylamine.

  • n-Butylamine vs. Diethylamine: Both are strong nucleophiles, but the two ethyl groups on diethylamine create more steric hindrance around the nitrogen atom compared to the single butyl chain. This steric congestion impedes the approach to the electrophilic sulfur center, resulting in a slower reaction rate.

  • Diethylamine vs. Diisopropylamine: This comparison powerfully illustrates the impact of steric hindrance. The bulky isopropyl groups of diisopropylamine create a significant steric shield around the nitrogen, drastically reducing the reaction rate compared to diethylamine, despite having similar electronic properties.

Conclusion

The kinetic study of the reaction between 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride and amines provides critical data for understanding and optimizing sulfonamide synthesis. By employing stopped-flow spectrophotometry under pseudo-first-order conditions, researchers can obtain precise second-order rate constants (k₂). This quantitative data allows for an objective comparison of amine reactivity, clearly demonstrating the governing roles of nucleophilicity and steric hindrance. Such insights are invaluable for selecting appropriate reaction conditions, predicting reaction times, and gaining a deeper mechanistic understanding, ultimately accelerating the development of novel chemical entities in the pharmaceutical industry.

References

  • Chemistry LibreTexts. (2018). 2.10: Fast Reactions in Solution. [Link]

  • University of Oxford. (n.d.). Techniques for studying fast reactions. [Link]

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Slideshare. (n.d.). Kinetic of fast reaction. [Link]

  • Britannica. (n.d.). Measuring Fast Reactions - Chemical kinetics. [Link]

  • King, J. F., et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

  • Wabash College. (n.d.). Expt 9: Stopped-flow Kinetics. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Zheng, B., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

  • Hall Jr., H. K. (n.d.). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Dembinski, R., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central. [Link]

  • Chemistry Learners. (2023). Reaction Amines With Aryl Sulphonyl Chloride. YouTube. [Link]

  • Chemistry by Saumya Srivastava. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... [Link]

  • University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). [Link]

  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. [Link]

  • National Institutes of Health. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Bio-Logic. (2025). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. [Link]

  • National Institutes of Health. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • AccelaChem. (n.d.). 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. [Link]

  • Labchem. (n.d.). 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%. [Link]

  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]

  • ResearchGate. (n.d.). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS No. 1174064-62-0). As a reactive sulfonyl chloride, this compound necessitates meticulous disposal procedures to mitigate risks to personnel and the environment. The guidance herein is designed for researchers, scientists, and drug development professionals, grounded in established chemical safety principles.

Core Principles of Disposal: Hazard Assessment and Inactivation

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a solid organic compound that shares the hazardous characteristics of other aromatic sulfonyl chlorides.[1][2] The primary hazard stems from the sulfonyl chloride functional group, which is highly reactive and corrosive.

  • Corrosivity: The compound is classified as corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][5][6]

  • Reactivity with Water (Hydrolysis): The most critical chemical property influencing its disposal is its reactivity with water and other nucleophiles. It readily hydrolyzes, especially under basic conditions or with heat, to produce hydrochloric acid (HCl) and the corresponding 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonic acid.[7][8][9] This reaction is exothermic and can be vigorous, presenting a significant safety hazard if not controlled.

The cornerstone of safely disposing of residual or small quantities of this reagent is controlled alkaline hydrolysis . This process intentionally reacts the sulfonyl chloride with a base to convert it into the far more stable and less hazardous sodium 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonate salt, which is water-soluble and can be managed as a standard aqueous waste stream, subject to local regulations.

For bulk quantities or contaminated materials, direct chemical neutralization in the lab is not recommended. These materials must be treated as hazardous waste and disposed of through an accredited environmental health and safety (EHS) provider.[10][11][12]

Mandatory Personal Protective Equipment (PPE)

Due to the corrosive nature of the compound and its reaction byproducts, a stringent PPE protocol is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood.[8][13]

  • Eye and Face Protection: Tightly fitting safety goggles and a full-face shield are mandatory to protect against splashes.[4][8][14]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8][14]

  • Protective Clothing: A chemical-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[4][8]

Step-by-Step Disposal Protocols

The appropriate disposal procedure is dictated by the quantity of the waste material.

This protocol is suitable for neutralizing residual amounts of the compound left in a container or for decontaminating glassware.

  • Prepare the Neutralization Bath: In a beaker of appropriate size (at least 10 times the volume of the quenching solution), place a stir bar and a cold 5-10% aqueous solution of sodium bicarbonate or a dilute (~1 M) solution of sodium hydroxide. Place this beaker in an ice-water bath to dissipate the heat generated during the exothermic reaction.[13]

  • Controlled Addition: With vigorous stirring, add the 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride waste slowly and in small portions to the basic solution. Crucially, always add the sulfonyl chloride to the base. Adding the base to the sulfonyl chloride can cause a violent, localized reaction and is extremely hazardous.[13]

  • Monitor the Reaction: Continue stirring the mixture. The reaction is complete when all solid material has dissolved and any effervescence (from the use of bicarbonate) has ceased.

  • pH Verification: Remove the beaker from the ice bath and allow it to reach room temperature. Using a pH meter or pH paper, check that the solution is neutral or slightly basic (pH 7-9). If it is still acidic, add more base dropwise until the target pH is reached.

  • Final Disposal: This neutralized aqueous solution, containing the corresponding sodium sulfonate salt, can typically be disposed of down the drain with copious amounts of running water. However, you must first consult your institution's specific guidelines and local wastewater regulations.[11][15]

Bulk quantities of the compound, as well as spill cleanup materials, must be disposed of as hazardous chemical waste. Do not attempt to neutralize large quantities in the laboratory. [12]

  • Containment: Securely close the original container or place the waste in a compatible, leak-proof container made of glass or polyethylene. Ensure the container is in good condition.[15][16]

  • Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride".[11][17]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). The storage location must be cool, dry, and away from incompatible materials such as water, strong bases, strong oxidizing agents, and amines.[3][12][15]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[11][16]

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a fume hood.[12][13]

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[12][13] DO NOT use combustible materials like paper towels or sawdust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a sodium bicarbonate solution, followed by a water rinse. All cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.

  • Dispose: Seal and label the container as described in Protocol B and arrange for EHS pickup.

Quick Reference Data Table
ParameterInformationSource(s)
Chemical Name 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride[2][18]
CAS Number 1174064-62-0[1][18]
Molecular Formula C₉H₆BrClN₂O₂S[7]
Primary Hazards Corrosive (causes severe skin and eye burns), reacts with water[3][4][6][8]
Incompatible Materials Water, moisture, strong bases, strong oxidizing agents, amines, alcohols[6][8][12]
Recommended Neutralizing Agent 5-10% Sodium Bicarbonate (NaHCO₃) or ~1 M Sodium Hydroxide (NaOH)[13]
Disposal Summary < 1g: Controlled alkaline hydrolysis (Protocol A). > 1g / Spills: Collect as hazardous waste for EHS pickup (Protocols B & C).[10][11][13]
Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal path for 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride waste.

G start Identify Waste: 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride decision1 Spill or Contaminated Material? start->decision1 decision2 Quantity > 1 gram? decision1->decision2 No process_spill Follow Spill Cleanup Protocol C decision1->process_spill Yes process_bulk Containerize & Label as Hazardous Waste (Protocol B) decision2->process_bulk Yes process_small Perform Controlled Alkaline Hydrolysis (Protocol A) decision2->process_small No outcome_ehs Store in SAA for EHS Pickup process_spill->outcome_ehs process_bulk->outcome_ehs outcome_drain Verify Neutral pH & Consult Local Regulations for Final Disposal process_small->outcome_drain

Caption: Decision workflow for proper disposal of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride.

References

  • University of Canterbury.Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste.
  • Dartmouth College.Hazardous Waste Disposal Guide.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS.LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • CymitQuimica.CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
  • American Chemical Society.Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. J. Am. Chem. Soc.
  • BenchChem.Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Canadian Science Publishing.Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Google Patents.FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • OSTI.GOV.Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • New Jersey Department of Health.BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • AK Scientific, Inc.4-Ethylbenzene-1-sulfonyl chloride Safety Data Sheet.
  • American Chemical Society.Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development.
  • ChemicalBook.4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | 1174064-62-0.
  • BLDpharm.1174064-62-0|4-(4-Bromo-1H-pyrazol-1-yl)-benzenesulfonyl chloride.
  • Cole-Parmer.Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%.
  • Sigma-Aldrich.SAFETY DATA SHEET - Methanesulfonyl chloride.
  • Thermo Fisher Scientific.SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride.
  • Fisher Scientific.4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET.
  • Fisher Scientific.SAFETY DATA SHEET - Benzenesulfonyl chloride.
  • Angene Chemical.SAFETY DATA SHEET - 1H-Imidazole-4-sulfonyl chloride.
  • Aozun Yazhou Chemical.4-Bromo benzenesulfonyl chloride MSDS.
  • PubChem.CID 174561770 | C12H8Br2Cl2O4S2.
  • Fisher Scientific.SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride (another version).
  • Labchem.4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, 95%.
  • Sigma-Aldrich.4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR.
  • ACS Organic & Inorganic Au.Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • ChemScene.5-Chloro-2-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
  • BenchChem.Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Fisher Scientific.4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride - SAFETY DATA SHEET.
  • ChemicalBook.4-(1H-PYRAZOL-1-YL)BENZENESULFONYL CHLORIDE | 18336-39-5.
  • Reddit.
  • Fisher Scientific.SAFETY DATA SHEET - 2-Bromo-4-fluorobenzenesulfonyl chloride.
  • Wikipedia.Benzenesulfonyl chloride.
  • Organic Chemistry Portal.Sulfonyl chloride synthesis by chlorosulfonation.
  • Organic Syntheses.p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.

Sources

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the introduction of novel reagents is a constant, driving the synthesis of ever-more complex and potent therapeutic agents. One such reagent, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, presents both significant opportunities for molecular design and considerable handling challenges. As a sulfonyl chloride, it is a powerful electrophile, valuable in the formation of sulfonamides and sulfonate esters.[1] However, this reactivity also demands a meticulous and informed approach to laboratory safety. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring both the integrity of your research and the safety of your team.

Understanding the Inherent Risks: A Chemist's Perspective

Sulfonyl chlorides are a class of organosulfur compounds that are inherently corrosive and reactive.[2] They react readily with nucleophiles, including water, alcohols, and amines.[2][3] The reaction with water is particularly noteworthy, as it produces corrosive hydrochloric acid and the corresponding sulfonic acid, which can also be irritating.[2][4] This reactivity with moisture in the air and on surfaces, including skin and mucous membranes, is a primary handling concern.[5][6]

The presence of a bromine atom on the pyrazole ring suggests that the compound should be handled as a halogenated organic compound, with potential for environmental persistence and specific disposal requirements.

Given these characteristics, 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride should be treated as a corrosive solid that is reactive with water . Exposure can cause severe skin burns, eye damage, and respiratory tract irritation.[5][7][8][9][10]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE plan is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride. It is crucial to remember that PPE is the last line of defense; engineering controls, such as fume hoods, should always be the primary means of exposure control.[11]

Body PartRequired PPERationale and Best Practices
Eyes and Face Chemical splash goggles and a full-face shieldA face shield alone is insufficient.[5] The combination provides protection from splashes of the solid or its reaction products.[7][12]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended.[13] Gloves should be inspected for damage before each use and changed frequently, at least every 30-60 minutes, or immediately upon known or suspected contact.[13]
Body Chemical-resistant lab coat or apronTo protect against spills and splashes.[7][11]
Respiratory Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or corrosive vapors generated upon reaction with moisture.[5][6] For situations where a fume hood is not feasible, a full-face respirator with an acid gas cartridge is necessary.[14]
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills.[15]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Lab Coat d2 2. Face Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (Outer pair over cuff) d3->d4 f1 1. Outer Gloves f2 2. Face Shield/Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 Spill_Response start Spill Occurs evacuate Evacuate immediate area and alert others start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with a non-combustible absorbent (dry sand, earth) ppe->contain neutralize Neutralize with sodium bicarbonate or a similar weak base contain->neutralize collect Collect absorbed material into a sealed container neutralize->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleaned dispose->end

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.